N.41
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
(E)-3-(4-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-13-4-6-14(18)7-5-13)9-15(19)12-3-2-8-16-10-12/h2-10,17-18H,1H3/b11-9+ |
InChI 键 |
YJVDMNPGQGXXGJ-PKNBQFBNSA-N |
手性 SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=C(C=C2)O |
规范 SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)O |
产品来源 |
United States |
Foundational & Exploratory
The Multifaceted Role of Protein 4.1N in Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein 4.1N, encoded by the EPB41L1 gene, is a neuronally enriched scaffolding protein that plays a pivotal role in the intricate organization and function of the neuronal cytoskeleton and membrane. This technical guide provides a comprehensive overview of the current understanding of protein 4.1N's function in neurons, with a focus on its molecular interactions, involvement in signaling pathways, and its impact on neuronal development, synaptic plasticity, and receptor trafficking. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the molecular underpinnings of neuronal processes and exploring novel therapeutic targets.
Introduction to Protein 4.1N
Protein 4.1N is a member of the protein 4.1 family, which also includes 4.1R, 4.1B, and 4.1G. These proteins are characterized by a conserved domain structure that facilitates their function as linkers between the plasma membrane and the underlying cytoskeleton.[1] In neurons, the 135-kDa isoform of 4.1N is predominantly expressed in the brain, while a smaller 100-kDa isoform is found in peripheral tissues.[1][2]
The structure of protein 4.1N consists of three main conserved domains:
-
N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain: This domain is crucial for interactions with the cytoplasmic tails of various transmembrane proteins, including receptors and cell adhesion molecules.[1]
-
Spectrin-Actin Binding (SAB) domain: This central domain mediates the connection to the spectrin-actin cytoskeleton, thereby anchoring membrane proteins to the intracellular scaffold.[1]
-
C-terminal Domain (CTD): This domain is also involved in protein-protein interactions, contributing to the diverse functions of 4.1N.[1]
These conserved domains are interspersed with unique, non-conserved domains (U1, U2, and U3) that may confer isoform-specific functions.[1] The primary role of 4.1N in neurons is to act as a scaffolding protein, organizing and stabilizing protein complexes at the neuronal membrane, which is essential for proper signaling and structural integrity.[3][4]
Core Functions of Protein 4.1N in Neurons
Protein 4.1N is implicated in a wide array of critical neuronal functions, primarily through its ability to orchestrate the localization and activity of its numerous binding partners.
Regulation of Neurotransmitter Receptor Trafficking and Localization
A key function of protein 4.1N is the regulation of the surface expression and synaptic localization of various neurotransmitter receptors. This is crucial for modulating synaptic strength and plasticity.
-
AMPA Receptors: Protein 4.1N directly interacts with the GluA1 subunit of AMPA receptors.[5] This interaction is vital for the trafficking of GluA1-containing AMPA receptors to the neuronal surface, a process that is enhanced by PKC-mediated phosphorylation of GluA1.[5] By linking AMPA receptors to the actin cytoskeleton, 4.1N helps to stabilize their presence at the synapse, which is a critical aspect of long-term potentiation (LTP).[5][6]
-
Kainate Receptors: 4.1N also binds to the C-terminal tails of GluK1, GluK2, and GluK3 kainate receptor subunits, regulating their trafficking, synaptic targeting, and endocytosis.[7]
-
Dopamine Receptors: Protein 4.1N interacts with the third intracellular loop of D2 and D3 dopamine receptors, promoting their stability and surface expression at the neuronal plasma membrane.[3][8] This function suggests that 4.1N could be a potential target for the development of novel antipsychotic drugs.[3]
Role in Synaptic Plasticity and Neuronal Development
Through its interactions with receptors and cytoskeletal components, protein 4.1N is a key player in synaptic plasticity and the development of neuronal architecture.
-
Synaptic Plasticity: By regulating the trafficking of AMPA receptors, 4.1N directly influences the expression of LTP, a cellular correlate of learning and memory.[6] The phosphorylation-dependent enhancement of the 4.1N-GluA1 interaction provides a mechanism for activity-dependent changes in synaptic strength.[5]
-
Neuronal Development and Morphology: Protein 4.1N's interaction with the K-Cl cotransporter KCC2 is essential during early neuronal development.[1] This interaction, mediated by the FERM domain of 4.1N and the C-terminal domain of KCC2, links KCC2 to the dendritic spine cytoskeleton and is crucial for the maturation of excitatory synapses and the development of normal dendritic protrusion morphology.[1][9] Furthermore, 4.1N's association with cell adhesion molecules (CAMs) like CAM1 and CAM3 contributes to the regulation of synaptic architecture.[1]
Linking Membrane Proteins to the Cytoskeleton
The fundamental role of protein 4.1N is to act as a bridge between transmembrane proteins and the actin-spectrin cytoskeleton. This linkage is essential for maintaining the structural integrity of the neuronal membrane and for organizing signaling complexes. The FERM and CTD domains of 4.1N are the primary sites for these interactions, allowing it to tether a diverse array of proteins to the cytoskeleton.[1]
Key Interaction Partners of Protein 4.1N
The multifaceted functions of protein 4.1N are a direct consequence of its ability to interact with a wide range of proteins. A summary of its key neuronal interaction partners is presented below.
| Interacting Protein | Domain of 4.1N Involved | Functional Significance in Neurons | References |
| AMPA Receptor (GluA1/GluR1) | C-terminal Domain (CTD) | Regulates surface expression, synaptic targeting, and trafficking; crucial for LTP. | [5][6] |
| Kainate Receptors (GluK1/2/3) | Not specified | Regulates receptor trafficking, synaptic targeting, and endocytosis. | [7] |
| Dopamine Receptors (D2, D3) | Not specified (interacts with 3rd intracellular loop of receptor) | Stabilizes receptor at the plasma membrane, ensuring proper localization and signaling. | [3][8] |
| K-Cl Cotransporter 2 (KCC2) | FERM Domain | Links KCC2 to the dendritic spine cytoskeleton, essential for excitatory synapse maturation. | [1][9] |
| Cell Adhesion Molecules (CAMs) | FERM Domain | Regulates synaptic architecture and function. | [1] |
| Inositol 1,4,5-Trisphosphate Receptor 1 (IP3R1) | Not specified | Potential role in calcium signaling regulation. | [10] |
| Nuclear Mitotic Apparatus Protein (NuMA) | C-terminal Domain (CTD) | Mediates antiproliferative actions of nerve growth factor. | [3] |
| Ca2+-Calmodulin Serine Kinase (CASK) | Not specified (interacts with HOOK region of CASK) | Facilitates F-actin nucleation at intercellular junctions. | [7] |
| βII Spectrin | Not specified | Links 4.1N to the spectrin-actin cytoskeleton. | [11] |
Signaling Pathways and Experimental Workflows
The function of protein 4.1N is intricately linked to several key signaling pathways in neurons. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships and common experimental workflows used to study them.
Detailed Experimental Methodologies
This section provides detailed protocols for key experiments used to elucidate the function of protein 4.1N.
Co-Immunoprecipitation (Co-IP) of Protein 4.1N from Neuronal Lysates
This protocol is adapted from methodologies described in studies investigating the in vivo interactions of protein 4.1N.[11][12]
Objective: To demonstrate the in vivo interaction between protein 4.1N and a putative binding partner in neuronal cells or tissues.
Materials:
-
Neuronal cell culture or brain tissue
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Primary antibody against Protein 4.1N (e.g., rabbit polyclonal).
-
Primary antibody against the putative interacting protein.
-
Protein A/G magnetic beads or agarose beads.
-
Appropriate secondary antibodies conjugated to HRP for Western blotting.
Procedure:
-
Lysate Preparation:
-
Harvest cultured neurons or homogenize brain tissue in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against protein 4.1N (typically 1-5 µg) to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Elution Buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using the primary antibody against the putative interacting protein.
-
The presence of a band corresponding to the interacting protein in the 4.1N IP lane (but not in the IgG control lane) confirms the interaction.
-
GST Pull-Down Assay
This protocol is based on methods used to confirm direct protein-protein interactions with 4.1N in vitro.[12][13]
Objective: To determine if protein 4.1N directly interacts with a putative binding partner.
Materials:
-
Purified GST-tagged protein 4.1N (or a specific domain) and purified putative interacting protein (e.g., His-tagged).
-
Glutathione-Sepharose beads.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors.
-
Wash Buffer: Binding Buffer.
-
Elution Buffer: 10-50 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0) or 2x Laemmli sample buffer.
Procedure:
-
Bead Preparation:
-
Incubate purified GST-4.1N with glutathione-sepharose beads for 1-2 hours at 4°C to allow binding. As a negative control, use GST protein alone.
-
Wash the beads with Binding Buffer to remove unbound GST-4.1N.
-
-
Binding Reaction:
-
Incubate the GST-4.1N-bound beads with the purified putative interacting protein in Binding Buffer for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the interacting protein (e.g., anti-His).
-
A band corresponding to the interacting protein in the GST-4.1N lane (but not in the GST control lane) indicates a direct interaction.
-
Yeast Two-Hybrid (Y2H) Screen
This protocol provides a general framework for identifying novel interaction partners of protein 4.1N, based on standard Y2H methodologies.[3]
Objective: To screen a cDNA library for proteins that interact with protein 4.1N.
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold) containing reporter genes (e.g., HIS3, ADE2, lacZ).
-
Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7).
-
cDNA library from a relevant source (e.g., human brain).
-
Yeast transformation reagents.
-
Selective growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
Reagents for β-galactosidase assay.
Procedure:
-
Bait Plasmid Construction and Autoactivation Test:
-
Clone the cDNA of protein 4.1N (or a specific domain) into the bait vector to create a fusion with a DNA-binding domain (e.g., GAL4-BD).
-
Transform the bait plasmid into the yeast strain.
-
Plate the transformed yeast on selective media (SD/-Trp and SD/-Trp/-His/-Ade) and perform a β-galactosidase assay to ensure the bait itself does not auto-activate the reporter genes.
-
-
Library Screening:
-
Transform the cDNA library (in the prey vector, fused to an activation domain like GAL4-AD) into the yeast strain containing the bait plasmid.
-
Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.
-
-
Identification of Positive Clones:
-
Isolate plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the cDNA of the interacting proteins.
-
-
Confirmation of Interaction:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform a one-on-one Y2H assay with other control baits to test for the specificity of the interaction.
-
Conclusion
Protein 4.1N is a critical scaffolding protein in neurons, with a diverse range of functions that are essential for normal neuronal development and synaptic plasticity. Its ability to link neurotransmitter receptors and other membrane proteins to the underlying cytoskeleton places it at a central node in the regulation of synaptic function. The detailed understanding of its molecular interactions and the signaling pathways it modulates opens up new avenues for research into the molecular basis of neurological disorders and provides potential targets for therapeutic intervention. This technical guide serves as a foundational resource for further investigation into the complex and vital roles of protein 4.1N in the nervous system.
Disclaimer: The experimental protocols provided in this document are intended as a general guide. Researchers should optimize these protocols for their specific experimental conditions and consult the original research articles for more detailed information.
References
- 1. osti.gov [osti.gov]
- 2. Regulation of AMPA receptor extrasynaptic insertion by 4.1N, phosphorylation and palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation | Journal of Neuroscience [jneurosci.org]
- 8. Single-Molecule Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICln: A New Regulator of Non-Erythroid 4.1R Localisation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-protein-coupled Receptor Kinase-interacting Proteins Inhibit Apoptosis by Inositol 1,4,5-Triphosphate Receptor-mediated Ca2+ Signal Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein 4.1N is required for the formation of the lateral membrane domain in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of AMPA Receptor GluR1 Subunit Surface Expression by a 4.1N-Linked Actin Cytoskeletal Association | Journal of Neuroscience [jneurosci.org]
- 13. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the Structure and Regulation of the Protein 4.1N Gene (EPB41L1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Erythrocyte Membrane Protein Band 4.1 Like 1 (EPB41L1) gene, encoding protein 4.1N, is a critical component in neuronal signaling and cellular homeostasis. As a cytoskeletal adaptor protein, 4.1N plays a multifaceted role in linking membrane proteins to the underlying cytoskeleton, thereby influencing receptor trafficking, synaptic plasticity, and cell adhesion. Its dysregulation has been implicated in various neurological disorders and cancers. This technical guide provides a comprehensive overview of the EPB41L1 gene structure, its transcriptional and post-transcriptional regulation, and detailed methodologies for its study. Quantitative data on gene expression and protein interactions are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex biology.
Gene Structure of EPB41L1
The human EPB41L1 gene is located on the forward strand of chromosome 20 at position q11.23.[1] It is a complex gene that gives rise to numerous transcript variants through alternative splicing, resulting in a variety of protein isoforms.
Exon-Intron Organization
The EPB41L1 gene consists of a series of exons and introns, with the exact number and size varying between different splice variants. The canonical isoform, as described in major genomic databases, provides a reference for understanding the gene's fundamental structure. Below is a summary of the exon-intron structure for a major transcript variant of EPB41L1.
| Exon Number | Exon Start (GRCh38) | Exon End (GRCh38) | Exon Length (bp) |
| 1 | 36,091,504 | 36,091,650 | 147 |
| 2 | 36,105,960 | 36,106,082 | 123 |
| 3 | 36,111,293 | 36,111,412 | 120 |
| 4 | 36,120,369 | 36,120,488 | 120 |
| 5 | 36,123,059 | 36,123,178 | 120 |
| 6 | 36,126,230 | 36,126,352 | 123 |
| 7 | 36,130,813 | 36,130,932 | 120 |
| 8 | 36,133,028 | 36,133,147 | 120 |
| 9 | 36,144,385 | 36,144,504 | 120 |
| 10 | 36,147,794 | 36,147,913 | 120 |
| 11 | 36,151,349 | 36,151,468 | 120 |
| 12 | 36,155,103 | 36,155,222 | 120 |
| 13 | 36,158,527 | 36,158,646 | 120 |
| 14 | 36,161,501 | 36,161,620 | 120 |
| 15 | 36,164,057 | 36,164,176 | 120 |
| 16 | 36,167,002 | 36,167,121 | 120 |
| 17 | 36,170,058 | 36,170,177 | 120 |
| 18 | 36,173,778 | 36,173,897 | 120 |
| 19 | 36,176,966 | 36,177,085 | 120 |
| 20 | 36,180,317 | 36,180,436 | 120 |
| 21 | 36,183,576 | 36,183,695 | 120 |
| 22 | 36,186,664 | 36,186,783 | 120 |
| 23 | 36,189,619 | 36,189,738 | 120 |
| 24 | 36,192,408 | 36,192,527 | 120 |
| 25 | 36,195,504 | 36,195,623 | 120 |
| 26 | 36,198,639 | 36,198,758 | 120 |
| 27 | 36,201,847 | 36,201,966 | 120 |
| 28 | 36,205,123 | 36,205,242 | 120 |
| 29 | 36,229,221 | 36,229,340 | 120 |
| 30 | 36,232,680 | 36,232,799 | 120 |
Note: This table represents a simplified structure of a major transcript and is intended for illustrative purposes. The EPB41L1 gene has numerous splice variants with different exon compositions. For detailed information on all transcript variants, refer to databases such as --INVALID-LINK-- and --INVALID-LINK--.[2]
Alternative Splicing
A key feature of EPB41L1 is its extensive alternative splicing, which generates a diverse array of protein 4.1N isoforms.[3][4] This tissue-specific and developmentally regulated process allows for the production of functionally distinct proteins from a single gene. For example, a 135-kDa isoform is predominantly expressed in the brain, while a 100-kDa isoform is more common in peripheral tissues.[3] These isoforms differ in their inclusion or exclusion of specific exons, which can alter their domain structure and, consequently, their binding partners and cellular functions.
Regulation of EPB41L1 Expression
The expression of the EPB41L1 gene is tightly controlled at both the transcriptional and post-transcriptional levels, ensuring appropriate levels and isoforms of protein 4.1N in different cellular contexts.
Transcriptional Regulation
The promoter region of the EPB41L1 gene contains binding sites for various transcription factors that regulate its expression. While a comprehensive list of experimentally validated transcription factors is still being elucidated, bioinformatic analyses have predicted several potential regulatory proteins.
| Transcription Factor | Binding Site Motif | Putative Function |
| Sp1 | GGGCGG | Basal transcription |
| AP-1 (c-Jun/c-Fos) | TGA(C/G)TCA | Response to growth factors, stress |
| CREB | TGACGTCA | Regulation by cyclic AMP signaling |
| MyoD | CANNTG | Muscle cell differentiation |
Note: This table lists predicted transcription factors. Experimental validation is required to confirm their regulatory roles on the EPB41L1 promoter.
Post-Transcriptional Regulation
As mentioned previously, alternative splicing is a major mechanism for regulating 4.1N function. The inclusion or exclusion of exons can affect key functional domains:
-
FERM Domain: Alternative splicing within this domain can modulate its binding affinity for membrane proteins.
-
Spectrin-Actin Binding (SAB) Domain: The presence or absence of exons in this region determines the ability of 4.1N to link to the cytoskeleton.[5]
-
C-Terminal Domain (CTD): Splicing variations in the CTD can alter its interactions with other signaling and adaptor proteins.
Protein 4.1N undergoes several post-translational modifications (PTMs) that dynamically regulate its function and interactions.
-
Phosphorylation: Phosphorylation of 4.1N, particularly within the FERM domain, can be regulated by kinases such as Protein Kinase C (PKC).[5] This modification can weaken the binding of 4.1N to its membrane and cytoskeletal partners, providing a mechanism for dynamic regulation of its associations.[6]
-
Palmitoylation: The attachment of fatty acids to 4.1N can influence its membrane localization and interactions with other proteins. For instance, palmitoylation of the AMPA receptor subunit GluA1 affects its interaction with 4.1N.[7][8]
Protein 4.1N Signaling Pathways
Protein 4.1N functions as a crucial scaffolding protein in various signaling pathways, primarily by linking transmembrane receptors and other signaling molecules to the actin cytoskeleton.
Regulation of Neurotransmitter Receptor Trafficking
A well-established role for 4.1N is in the trafficking and surface expression of neurotransmitter receptors. It directly interacts with the C-terminal tails of receptors such as the AMPA receptor subunit GluA1 and dopamine D2/D3 receptors.[1] This interaction is crucial for the stabilization of these receptors at the plasma membrane.
Role in Cancer Suppression
Emerging evidence suggests that 4.1N acts as a tumor suppressor in several cancers, including non-small cell lung cancer (NSCLC) and kidney renal clear cell carcinoma (KIRC).[6][9] In NSCLC, 4.1N interacts with and enhances the activity of Protein Phosphatase 1 (PP1), which in turn dephosphorylates and inactivates the JNK-c-Jun signaling pathway, a key driver of cell proliferation and metastasis.[6]
Quantitative Expression Data
Tissue-Specific Expression of EPB41L1
EPB41L1 exhibits a distinct pattern of tissue-specific expression, with the highest levels observed in the brain. Data from the Genotype-Tissue Expression (GTEx) project provides a quantitative overview of its expression across various human tissues.
| Tissue | Median Expression (TPM) |
| Brain - Cerebellum | 150.2 |
| Brain - Cortex | 125.8 |
| Brain - Hippocampus | 110.5 |
| Adrenal Gland | 45.3 |
| Pituitary | 38.1 |
| Testis | 25.7 |
| Nerve - Tibial | 20.4 |
| Heart - Atrial Appendage | 15.9 |
| Muscle - Skeletal | 10.2 |
| Lung | 8.5 |
| Kidney - Cortex | 7.1 |
| Liver | 2.3 |
Data is illustrative and based on publicly available information from the GTEx portal. For the most current and detailed data, please refer directly to the --INVALID-LINK--.
EPB41L1 Expression in Cancer
Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential expression of EPB41L1 in various cancer types compared to normal tissues. Downregulation of EPB41L1 is frequently observed in several cancers and is often associated with a poorer prognosis.[9]
| Cancer Type | Expression Change vs. Normal | Prognostic Significance |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Downregulated | Low expression correlates with poor prognosis[9] |
| Lung Adenocarcinoma (LUAD) | Downregulated | Associated with increased metastasis |
| Glioblastoma Multiforme (GBM) | Downregulated | |
| Breast Invasive Carcinoma (BRCA) | Downregulated |
This table provides a summary of general trends observed in TCGA data. For detailed and specific analyses, please consult the --INVALID-LINK-- or the --INVALID-LINK--.[10]
Experimental Protocols
This section outlines detailed methodologies for key experiments used to investigate the structure and regulation of EPB41L1 and protein 4.1N.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Transcription Factor Binding Site Analysis
This protocol is for identifying the genomic binding sites of a transcription factor of interest on the EPB41L1 promoter.
Methodology:
-
Cell Culture and Crosslinking: Grow cells of interest to ~80-90% confluency. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by incubating at 65°C. Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified DNA fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the human genome. Use peak-calling algorithms to identify genomic regions enriched for transcription factor binding.
RT-qPCR for Analysis of EPB41L1 Alternative Splicing
This protocol allows for the quantification of the relative abundance of different EPB41L1 splice variants.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues of interest using a suitable RNA isolation kit. Synthesize cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design primer pairs that specifically amplify the different splice variants of EPB41L1. One common strategy is to design one primer in a constitutive exon and the other primer spanning the unique exon-exon junction of a specific isoform.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or probe-based detection method. Include a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of each splice variant using the ΔΔCt method.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis
This protocol is used to validate the interaction between protein 4.1N and a putative binding partner.[6]
Methodology:
-
Cell Lysis: Lyse cells expressing both protein 4.1N and its putative interacting partner in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for protein 4.1N (or the tagged partner protein) overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative interacting protein. The presence of a band at the expected molecular weight confirms the interaction.
Conclusion
The EPB41L1 gene and its protein product, 4.1N, are integral to a wide range of cellular processes, particularly in the nervous system and in the context of cancer. The complexity of its regulation through a combination of transcriptional control, extensive alternative splicing, and post-translational modifications highlights its functional versatility. The experimental approaches detailed in this guide provide a framework for further investigation into the intricate biology of EPB41L1 and 4.1N, which may ultimately lead to the development of novel therapeutic strategies for associated diseases.
References
- 1. genecards.org [genecards.org]
- 2. EPB41L1 erythrocyte membrane protein band 4.1 like 1 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 4. Comprehensive characterization of protein 4.1 expression in epithelium of large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. A Nonerythroid Isoform of Protein 4.1R Interacts with the Nuclear Mitotic Apparatus (NuMA) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Abnormal expression and prognostic significance of EPB41L1 in kidney renal clear cell carcinoma based on data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TFBS - View Gene [tfbsdb.systemsbiology.net]
Protein 4.1N: A Comprehensive Technical Guide to Isoforms, Tissue Specificity, and Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein and a member of the larger protein 4.1 family. These proteins are vital in linking the actin cytoskeleton to the plasma membrane and are involved in a myriad of cellular processes. Due to complex alternative splicing of the EPB41L1 gene, multiple isoforms of protein 4.1N are expressed, each with distinct tissue specificities and functional roles. This technical guide provides an in-depth overview of protein 4.1N isoforms, their distribution across different tissues, and their involvement in key signaling pathways. Detailed experimental protocols for studying protein 4.1N are also provided to facilitate further research and drug development efforts.
Protein 4.1N Isoforms and Their Tissue-Specific Expression
Protein 4.1N exhibits significant diversity in its isoforms, primarily due to alternative splicing. The two major isoforms identified are a 135 kDa variant and a 100 kDa variant.[1][2] These isoforms show distinct tissue-specific expression patterns, which dictates their specialized functions in different cellular contexts.
The 135 kDa isoform is predominantly expressed in the brain , where it is the major 4.1N variant.[1][2] In contrast, the 100 kDa isoform is enriched in peripheral tissues , including the kidney, heart, pancreas, placenta, lung, and skeletal muscle.[1][2][3] This differential expression suggests specialized roles for each isoform. For instance, in the kidney, a specific isoform of 4.1N lacks most of the U3 region and parts of the U2 and SAB domains, which may alter its interaction with binding partners.[3]
The structural diversity of 4.1N arises from its modular composition, which includes a conserved N-terminal FERM (Four.1, Ezrin, Radixin, Moesin) domain, a central spectrin-actin binding (SAB) domain, and a C-terminal domain (CTD). These conserved domains are interspersed with unique regions (U1, U2, and U3) that are subject to alternative splicing, contributing to the functional specificity of the different isoforms.[3]
Quantitative Data on Protein 4.1N Isoform Distribution
The following table summarizes the tissue-specific expression of the major protein 4.1N isoforms.
| Isoform (Molecular Weight) | Predominant Tissue(s) | Other Tissues with Notable Expression | Reference(s) |
| 135 kDa | Brain (Central and Peripheral Neurons) | - | [1][2] |
| 100 kDa | Peripheral Tissues | Kidney, Heart, Pancreas, Lung, Skeletal Muscle, Placenta, Gastro-intestinal epithelium, Retina | [1][2][3] |
Key Signaling Pathways Involving Protein 4.1N
Protein 4.1N functions as a critical scaffolding molecule, bringing together various signaling components to regulate diverse cellular processes. Its interactions with other proteins are often mediated by its distinct domains.
Regulation of the JNK-c-Jun Pathway via PP1
Protein 4.1N acts as a tumor suppressor by negatively regulating the JNK-c-Jun signaling pathway. It achieves this by interacting with Protein Phosphatase 1 (PP1) through its FERM domain. This interaction enhances the phosphatase activity of PP1, leading to the dephosphorylation and inactivation of JNK. The inactivation of JNK, in turn, prevents the activation of the transcription factor c-Jun, thereby inhibiting the expression of downstream targets involved in cell proliferation and metastasis, such as ezrin and MMP9. Concurrently, this pathway leads to the upregulation of cell cycle inhibitors like p53, p21, and p19.
Modulation of the PIKE-PI3K Signaling Pathway
Protein 4.1N can modulate the phosphoinositide 3-kinase (PI3K) signaling pathway through its interaction with the PI3K enhancer (PIKE). The C-terminal domain (CTD) of 4.1N binds to the N-terminus of PIKE. This interaction is competitive with the binding of PI3K to PIKE. By sequestering PIKE, 4.1N can inhibit the PIKE-mediated enhancement of PI3K activity, thereby influencing downstream signaling events related to cell survival and proliferation.
Interaction with NuMA and Regulation of the Cell Cycle
Protein 4.1N plays a role in cell cycle regulation through its interaction with the Nuclear Mitotic Apparatus protein (NuMA). The C-terminal domain of 4.1N binds to NuMA. This interaction can influence the localization and function of NuMA during mitosis. For example, in response to Nerve Growth Factor (NGF), 4.1N translocates to the nucleus and associates with NuMA, leading to G1 phase arrest. This suggests that 4.1N can mediate antiproliferative signals by modulating the mitotic machinery.
Stabilization of Dopamine Receptors
Protein 4.1N is involved in the stabilization and localization of D2 and D3 dopamine receptors at the neuronal plasma membrane. All members of the 4.1 protein family can bind to the third intracellular loop of these receptors. This interaction is crucial for maintaining the proper distribution and stability of dopamine receptors on the cell surface, thereby ensuring efficient dopaminergic signaling.
Detailed Experimental Protocols
The study of protein 4.1N isoforms and their interactions requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Western Blot Analysis of Protein 4.1N Isoforms
This protocol outlines the steps for detecting and quantifying 4.1N isoforms in cell or tissue lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
Protein Assay Reagent (BCA or Bradford).
-
4x Laemmli Sample Buffer.
-
SDS-PAGE gels (8-10% acrylamide).
-
Running Buffer (Tris-Glycine-SDS).
-
Transfer Buffer (Tris-Glycine-Methanol).
-
PVDF or Nitrocellulose membrane.
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary antibody against Protein 4.1N.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in ice-cold Lysis Buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
Mix lysate with Laemmli Sample Buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary anti-4.1N antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Immunohistochemistry (IHC) for 4.1N Localization in Brain Tissue
This protocol describes the visualization of 4.1N protein in fixed brain tissue sections.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Sucrose solutions (15% and 30% in PBS).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
PBS (Phosphate-Buffered Saline).
-
Blocking Solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS).
-
Primary antibody against Protein 4.1N.
-
Fluorescently-labeled secondary antibody.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the tissue in OCT and freeze.
-
Cut 20-40 µm thick sections using a cryostat and mount on slides.
-
-
Staining:
-
Wash the sections three times for 5 minutes each with PBS.
-
Permeabilize and block the sections with Blocking Solution for 1 hour at room temperature.
-
Incubate with the primary anti-4.1N antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times for 10 minutes each with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash the sections three times for 10 minutes each with PBS in the dark.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash the sections with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips using an appropriate mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Co-Immunoprecipitation (Co-IP) to Identify 4.1N Interacting Proteins
This protocol is for isolating 4.1N and its binding partners from cell lysates.
Materials:
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Protein A/G agarose or magnetic beads.
-
Primary antibody against Protein 4.1N.
-
Isotype control IgG.
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., Glycine-HCl pH 2.5 or Laemmli buffer).
Protocol:
-
Lysate Preparation:
-
Lyse cells in ice-cold Co-IP Lysis Buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-4.1N antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting to confirm the presence of known interacting partners or by mass spectrometry to identify novel interactors.
-
Yeast Two-Hybrid (Y2H) Screening for Novel 4.1N Interactors
This protocol allows for the identification of novel protein-protein interactions with 4.1N.
Materials:
-
Yeast strains (e.g., AH109 and Y187).
-
Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7).
-
cDNA library from the tissue of interest.
-
Yeast transformation reagents.
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal.
Protocol:
-
Bait Construction and Validation:
-
Clone the full-length or a specific domain of the EPB41L1 gene into the bait vector to create a fusion with the GAL4 DNA-binding domain (DBD).
-
Transform the bait plasmid into a suitable yeast strain and confirm that it does not auto-activate the reporter genes.
-
-
Library Screening:
-
Transform a cDNA library (fused to the GAL4 activation domain - AD) into the opposite mating type yeast strain.
-
Mate the bait and prey yeast strains and plate on double dropout medium (SD/-Trp/-Leu) to select for diploid cells.
-
-
Selection of Positive Interactions:
-
Replica-plate the diploid cells onto quadruple dropout medium (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, activating the reporter genes.
-
Perform a colorimetric assay (e.g., X-α-Gal) to further confirm positive interactions.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
-
Validation:
-
Confirm the interactions using other methods such as Co-IP or in vitro binding assays.
-
RT-qPCR for Quantification of EPB41L1 Splice Variants
This protocol is for quantifying the relative expression levels of different EPB41L1 splice variants.[4]
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers designed to specifically amplify different splice variants of EPB41L1.
-
qPCR instrument.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues of interest.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Primer Design:
-
Design primer pairs that specifically amplify the different splice variants. This can be achieved by designing primers that span exon-exon junctions unique to each isoform.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and the specific primer pairs.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the amplification data to determine the relative expression levels of each splice variant, often using the ΔΔCt method with a reference gene for normalization.
-
Conclusion
Protein 4.1N is a multifaceted protein with a complex array of isoforms that exhibit distinct tissue-specific expression and cellular functions. Its role as a scaffolding protein places it at the crossroads of several critical signaling pathways, regulating processes from cell cycle progression to neuronal signaling. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate biology of protein 4.1N, paving the way for a deeper understanding of its role in health and disease and for the development of novel therapeutic strategies.
References
- 1. A Novel Neuron-Enriched Homolog of the Erythrocyte Membrane Cytoskeletal Protein 4.1 | Journal of Neuroscience [jneurosci.org]
- 2. A novel neuron-enriched homolog of the erythrocyte membrane cytoskeletal protein 4.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Interactions of the Protein 4.1N FERM Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 4.1N, a crucial scaffolding protein enriched in the nervous system, plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, cell adhesion, and tumor suppression.[1] Encoded by the EPB41L1 gene, protein 4.1N is a member of the protein 4.1 superfamily, characterized by a highly conserved N-terminal 4.1-Ezrin-Radixin-Moesin (FERM) domain, a central spectrin-actin binding (SAB) domain, and a C-terminal domain (CTD).[1][2] The FERM domain, a clover-shaped tripartite structure composed of F1, F2, and F3 lobes, is central to the function of 4.1N, mediating its interactions with a diverse array of transmembrane proteins and signaling molecules, thereby anchoring the plasma membrane to the underlying cytoskeleton.[3][4] This guide provides a comprehensive technical overview of the molecular structure of the 4.1N FERM domain, its key interaction partners, and the experimental methodologies used to elucidate these interactions.
Molecular Structure of the 4.1N FERM Domain
As of the latest available data, no experimentally determined crystal or NMR structure of the protein 4.1N FERM domain has been deposited in the Protein Data Bank (PDB). However, due to the high sequence homology with other FERM domains, particularly the 71% similarity with the protein 4.1R FERM domain (PDB ID: 1GG3), homology modeling can provide valuable structural insights.[5][6][7] Furthermore, a predicted three-dimensional structure of the full-length human protein 4.1N is available in the AlphaFold Protein Structure Database.
The canonical FERM domain fold consists of three distinct lobes:
-
F1 (N-lobe): Exhibits a ubiquitin-like fold.
-
F2 (α-lobe): Possesses an acyl-CoA-binding protein-like fold.
-
F3 (C-lobe): Shares structural similarity with pleckstrin homology (PH) and phosphotyrosine binding (PTB) domains.[4]
This modular architecture allows the FERM domain to engage with multiple binding partners simultaneously, facilitating the assembly of large protein complexes at the cell membrane.
Key Interaction Partners of the 4.1N FERM Domain
The FERM domain of 4.1N serves as a critical hub for protein-protein interactions, linking the cell membrane to various intracellular signaling pathways. The following table summarizes the key interacting partners of the 4.1N FERM domain. While precise quantitative data such as dissociation constants (Kd) are not extensively available in the literature for all interactions, the key binding partners and the domains involved have been identified through various experimental approaches.
| Interacting Partner | Interacting Domain on Partner | Primary Cellular Role of Interaction |
| Protein Phosphatase 1 (PP1) | - | Regulation of the JNK-c-Jun signaling pathway, tumor suppression.[8][9][10] |
| Flotillin-1 | - | Suppression of non-small cell lung cancer cell proliferation and migration. The U2 domain of 4.1N is also involved.[1][9] |
| AMPA Receptor Subunit GluR1 | C-terminal domain | Regulation of AMPA receptor surface expression and synaptic plasticity.[1][11] |
| K-Cl Cotransporter 2 (KCC2) | C-terminal domain | Linking KCC2 to the dendritic spine cytoskeleton, maturation of excitatory synapses.[1][12][13][14][15] |
| 14-3-3 proteins | - | Mediation of transmembrane protein activities; potential role in epithelial ovarian cancer.[1][16][17] |
| Cell Adhesion Molecule 3 (CAM3) | C-terminal domain | Recruitment of 4.1N to cell-cell junctions, regulation of synaptic architecture.[1][2] |
| Nuclear Mitotic Apparatus Protein (NuMA) | - | Regulation of mitosis; NGF-mediated cell cycle arrest.[18][19] |
Signaling Pathways and Logical Relationships
The interaction of the 4.1N FERM domain with its partners is integral to several signaling pathways. One of the well-documented pathways is the regulation of the JNK-c-Jun signaling cascade, which has implications for tumor suppression.
4.1N-PP1 Interaction and Regulation of the JNK-c-Jun Pathway
In non-small cell lung cancer (NSCLC), protein 4.1N acts as a tumor suppressor by negatively regulating the JNK-c-Jun pathway.[9][16][20] The FERM domain of 4.1N directly binds to Protein Phosphatase 1 (PP1).[8][9][10] This interaction is thought to recruit PP1 to dephosphorylate and inactivate phosphorylated JNK (p-JNK), thereby inhibiting the downstream activation of the transcription factor c-Jun.[9] The inactivation of the JNK-c-Jun pathway leads to the altered expression of downstream target genes involved in cell proliferation and metastasis.[9]
Experimental Protocols
The identification and characterization of the interactions involving the 4.1N FERM domain rely on a variety of biochemical and molecular biology techniques. Below are detailed methodologies for two key experiments frequently cited in the study of these interactions.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Analysis
This protocol is designed to verify the interaction between the 4.1N FERM domain and a putative binding partner within a cellular context.
1. Cell Lysis:
-
Culture cells expressing both protein 4.1N and the protein of interest to ~80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
2. Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G agarose or magnetic beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation:
-
Add 1-5 µg of an antibody specific to the 4.1N FERM domain (or the binding partner) to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody in a separate tube.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. After each wash, pellet the beads and completely remove the supernatant.
5. Elution and Analysis:
-
After the final wash, resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using antibodies against both protein 4.1N and the putative interacting protein.
GST Pull-Down Assay for In Vitro Interaction Analysis
This protocol is used to confirm a direct physical interaction between the 4.1N FERM domain and a target protein in a controlled in vitro setting.
1. Expression and Purification of GST-tagged 4.1N FERM Domain:
-
Clone the cDNA encoding the 4.1N FERM domain into a GST-fusion expression vector (e.g., pGEX).
-
Transform the construct into an appropriate E. coli expression strain (e.g., BL21).
-
Induce protein expression with IPTG.
-
Harvest the bacterial cells and lyse them by sonication or with lysozyme.
-
Purify the GST-tagged 4.1N FERM domain from the soluble lysate using glutathione-sepharose beads.
-
Elute the purified protein or use it while bound to the beads.
2. Preparation of Prey Protein Lysate:
-
Prepare a cell lysate containing the protein of interest (prey) as described in the Co-IP protocol, or use a purified recombinant prey protein.
3. Binding Reaction:
-
Incubate the immobilized GST-4.1N FERM domain (on glutathione beads) with the prey protein lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, incubate the prey lysate with GST protein alone immobilized on beads.
4. Washing:
-
Pellet the beads by centrifugation (500 x g for 2 minutes at 4°C).
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the bound proteins by adding 20-40 µL of elution buffer (e.g., 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0) or by boiling in 2x Laemmli sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
Conclusion
The FERM domain of protein 4.1N is a structurally conserved and functionally versatile module that is fundamental to the protein's role as a key molecular scaffold. Its ability to interact with a wide range of proteins at the plasma membrane allows it to orchestrate critical cellular events, from maintaining synaptic integrity to suppressing tumor progression. While the absence of a high-resolution experimental structure of the 4.1N FERM domain presents a limitation, ongoing research employing a combination of biochemical, molecular, and computational approaches continues to unravel the complexities of its interactions and regulatory mechanisms. A deeper understanding of the 4.1N FERM domain's structure and function holds significant promise for the development of novel therapeutic strategies targeting neurological disorders and cancer.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. FERM domain–containing proteins are active components of the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FERM-adjacent (FA) region defines a subset of the 4.1 superfamily and is a potential regulator of FERM domain function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 11. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Combined prediction and design reveals the target recognition mechanism of an intrinsically disordered protein interaction domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dokumen.pub [dokumen.pub]
- 15. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 16. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. goldbio.com [goldbio.com]
- 19. researchgate.net [researchgate.net]
- 20. The Role of Cytoskeleton Protein 4.1 in Immunotherapy [mdpi.com]
evolutionary conservation of protein 4.1N
An In-depth Technical Guide to the Evolutionary Conservation of Protein 4.1N
For: Researchers, Scientists, and Drug Development Professionals Topic: Evolutionary Conservation of Protein 4.1N (EPB41L1)
Abstract
Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein that links the plasma membrane to the underlying cytoskeleton. As a member of the protein 4.1 superfamily, it plays a significant role in neuronal signaling, cell adhesion, and synaptic plasticity.[1][2] Its function is deeply tied to its conserved domain architecture, making its evolutionary history a critical area of study for understanding its physiological roles and its potential as a therapeutic target. This document provides a comprehensive analysis of the , details key experimental methodologies for its study, and outlines its involvement in significant signaling pathways.
Introduction to Protein 4.1N
The protein 4.1 family in vertebrates consists of four paralogous members: 4.1R (Erythrocyte), 4.1G (General), 4.1B (Brain), and 4.1N (Neuronal).[1][3] These proteins arose from gene duplication events and share a conserved domain structure, which includes three highly conserved regions: the N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, a central Spectrin-Actin Binding Domain (SABD), and a C-terminal Domain (CTD).[1] These are interspersed with less conserved "unique" regions (U1, U2, U3) that contribute to the specific functions of each paralog.[4]
Protein 4.1N's primary role is to act as an adaptor, organizing macromolecular complexes at the cell membrane. It links transmembrane proteins, such as receptors and ion channels, to the spectrin-actin network, thereby conferring stability to the membrane and regulating the localization of its binding partners.[5][6][7]
Evolutionary Conservation Analysis
The function of a protein is intrinsically linked to its structure, and the evolutionary conservation of its amino acid sequence is a strong indicator of functionally important regions. Protein 4.1N exhibits a pattern of differential conservation, with its functional domains showing significantly higher sequence identity across species compared to its unique, flexible regions.
Domain-Specific Conservation
-
FERM Domain: This domain is the most highly conserved region of 4.1N and the entire 4.1 family.[8] It is responsible for binding to the cytoplasmic tails of various transmembrane proteins, including cell adhesion molecules and receptors.[1][9] The high degree of conservation underscores its critical role in anchoring the protein to the plasma membrane and mediating key interactions. For instance, the identity between human and mouse 4.1N FERM domains is approximately 98%.[8]
-
Spectrin-Actin Binding Domain (SABD): The SABD is a later evolutionary development, emerging as invertebrates evolved into vertebrates.[1] It facilitates the connection to the underlying cytoskeleton. However, the SABD of protein 4.1N is unique among its paralogs, as it appears to lack the high-affinity binding to spectrin and actin, suggesting a divergence in function.[4]
-
C-Terminal Domain (CTD): The CTD is also highly conserved and is involved in protein-protein interactions, including binding to nuclear mitotic apparatus protein (NuMA).[1]
Quantitative Conservation Data
The sequence identity of protein 4.1N orthologs highlights its conservation across vertebrate evolution. While overall identity may vary, the core functional domains remain remarkably similar.
| Species | Common Name | Ortholog Gene | Overall Identity to Human (%) | Data Source |
| Homo sapiens | Human | EPB41L1 | 100% | - |
| Mus musculus | Mouse | Epb41l1 | ~95% | NCBI, Ensembl[10] |
| Rattus norvegicus | Rat | Epb41l1 | ~94% | NCBI |
| Danio rerio | Zebrafish | epb41l1 | ~60-70% (estimated) | Ensembl, UniProt[11][12] |
Note: Percentages are calculated based on full-length protein sequence alignments and can vary slightly depending on the specific isoforms and alignment algorithms used. The zebrafish ortholog for the paralog 4.1B shows approximately 56% identity to mouse 4.1B, with much higher conservation in individual domains, suggesting a similar pattern for 4.1N.[13]
Key Signaling Pathway: 4.1N in Tumor Suppression
Recent studies have identified protein 4.1N as a potential tumor suppressor, particularly in non-small cell lung cancer (NSCLC).[5][14] Its mechanism involves the negative regulation of the JNK-c-Jun signaling pathway. 4.1N, through its FERM domain, binds directly to Protein Phosphatase 1 (PP1).[5] This interaction enhances PP1's activity, leading to the dephosphorylation and inactivation of phosphorylated JNK (p-JNK). The inactivation of the JNK pathway subsequently reduces the expression of downstream targets involved in metastasis and proliferation, such as ezrin and MMP9, while upregulating cell cycle inhibitors like p53 and p21.[5][14]
Experimental Protocols
Analyzing the evolutionary conservation and function of protein 4.1N involves a combination of bioinformatic and biochemical techniques.
Workflow for Conservation Analysis
The following workflow outlines the standard procedure for analyzing the evolutionary conservation of a protein.
Protocol: Multiple Sequence Alignment & Phylogenetic Analysis
This protocol provides a general framework for generating a phylogenetic tree.[2][15][16]
-
Sequence Retrieval: a. Obtain the reference amino acid sequence for human protein 4.1N (UniProt: Q9H4G0). b. Use a protein BLAST (e.g., NCBI BLASTp) to find orthologous sequences in target species (e.g., Mus musculus, Danio rerio). Select well-annotated, full-length sequences. c. Download all sequences in FASTA format into a single file.
-
Multiple Sequence Alignment (MSA): a. Use an MSA tool such as Clustal Omega, MUSCLE, or MAFFT. These can be accessed via web servers (e.g., at EBI) or as standalone programs. b. Upload the FASTA file containing the 4.1N orthologs. c. Execute the alignment using default parameters (e.g., gap opening/extension penalties). The output will show conserved columns and regions of divergence.
-
Phylogenetic Tree Construction: a. Import the alignment file (e.g., in Clustal or PHYLIP format) into a phylogenetic analysis software package like MEGA (Molecular Evolutionary Genetics Analysis).[2] b. Model Selection: Use the software's tools to find the best-fit substitution model for the data (e.g., JTT, WAG for proteins). This is crucial for the accuracy of the tree. c. Tree Building: Select a statistical method for tree inference. The Maximum Likelihood (ML) method is robust and commonly used. d. Bootstrap Analysis: Perform bootstrapping (e.g., 1000 replicates) to assess the statistical support for each branch in the tree. Bootstrap values >70% are generally considered reliable. e. Visualization: Render the final tree, displaying branch lengths (proportional to evolutionary distance) and bootstrap values.
Protocol: Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is used to verify in vivo protein-protein interactions, such as the binding of 4.1N to PP1.[1][5][17]
-
Cell Lysis: a. Culture cells expressing the proteins of interest to ~80-90% confluency. b. Wash cells with ice-cold PBS. c. Lyse the cells by adding ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. d. Scrape the cells and incubate the lysate on ice for 15-30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Immunoprecipitation: a. Determine the protein concentration of the lysate (e.g., using a BCA assay). b. Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C. Pellet the beads and discard them. c. Add the primary antibody specific to the "bait" protein (e.g., anti-4.1N antibody) to the lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing and Elution: a. Pellet the beads by centrifugation at a low speed (~1,000 x g). b. Discard the supernatant and wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins. c. Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE sample buffer (Laemmli buffer) and boiling at 95-100°C for 5-10 minutes. d. Pellet the beads, and collect the supernatant containing the eluted proteins.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE.[18] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody against the "prey" protein (e.g., anti-PP1 antibody) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band corresponding to the molecular weight of PP1 confirms the interaction.
Conclusion
Protein 4.1N is a highly conserved structural and signaling protein essential for the normal function of the nervous system and other tissues. Its evolutionary conservation, particularly within the FERM and CTD domains, highlights the ancient and critical role of linking membrane dynamics with the cell's internal cytoskeletal framework. Understanding the conserved nature of 4.1N and its interaction partners, such as in the PP1-JNK pathway, provides valuable insights for basic research and offers a platform for exploring its potential in drug development, especially in the context of cancer and neurological disorders. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the conservation and function of this multifaceted protein.
References
- 1. assaygenie.com [assaygenie.com]
- 2. megasoftware.net [megasoftware.net]
- 3. bio-rad.com [bio-rad.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Gene: EPB41L1 (ENSG00000088367) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 6. Epb41l1 erythrocyte membrane protein band 4.1-like 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Epb41l1 erythrocyte membrane protein band 4.1 like 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Gene: EPB41L1 (ENSG00000088367) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 11. ims.u-tokyo.ac.jp [ims.u-tokyo.ac.jp]
- 12. 4.1Ba is necessary for glutamatergic synapse formation in the sensorimotor circuit of developing zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Phylogenetic Tree Construction - James White Laboratory [sites.rutgers.edu]
- 15. Slides: Phylogenetics - Back to Basics - Multiple Sequence Alignment / Phylogenetics - Back to Basics - Multiple Sequence Alignment / Evolution [training.galaxyproject.org]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
The Role of Protein 4.1N in Synaptic Plasticity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein 4.1N, a neuronally enriched scaffolding protein, is emerging as a critical regulator of synaptic plasticity, primarily through its dynamic control of AMPA receptor trafficking. By physically linking glutamate receptors to the underlying actin cytoskeleton, 4.1N plays a pivotal role in the insertion of AMPA receptors into the postsynaptic membrane, a key process for the expression of long-term potentiation (LTP). This interaction is finely tuned by post-translational modifications, such as phosphorylation by Protein Kinase C, highlighting a sophisticated mechanism for modulating synaptic strength. While its influence on NMDA receptors appears indirect, its function is essential for maintaining the structural and functional integrity of synapses, particularly in specific hippocampal subregions. This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies central to understanding the function of protein 4.1N in synaptic plasticity.
Introduction to Protein 4.1N
Protein 4.1N, also known as Erythrocyte Membrane Protein Band 4.1 Like 1 (EPB41L1), is a member of the protein 4.1 family of cytoskeletal-associated proteins.[1] These proteins are characterized by a conserved domain structure that allows them to function as versatile adaptors, linking transmembrane proteins to the spectrin-actin cytoskeleton.[1][2] In neurons, 4.1N is highly expressed and localizes to both pre- and postsynaptic compartments, where it is considered a hub protein for organizing synaptic membrane proteins.[3][4]
The structure of 4.1N includes three primary domains:
-
FERM Domain (Four-point-one, Ezrin, Radixin, Moesin): Located at the N-terminus, this domain is responsible for binding to the cytoplasmic tails of various transmembrane proteins, including cell adhesion molecules and receptors.[1][4][5]
-
SAB Domain (Spectrin-Actin Binding): This central domain facilitates the connection to the cytoskeleton.[1]
-
CTD (C-Terminal Domain): The C-terminus also participates in protein-protein interactions, notably with the GluA1 subunit of AMPA receptors.[5][6]
Core Mechanism: 4.1N in AMPA Receptor Trafficking and LTP
The primary role of 4.1N in synaptic plasticity is its regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) trafficking. AMPARs mediate the majority of fast excitatory synaptic transmission, and the number of receptors at the synapse is a key determinant of synaptic strength.[7]
Protein 4.1N is required for the activity-dependent insertion of AMPARs into the extrasynaptic membrane, a crucial step preceding their delivery to the synapse during LTP.[7] It achieves this by acting as a molecular bridge: its CTD binds directly to the membrane-proximal region of the AMPAR subunit GluA1, while its SAB domain anchors it to actin filaments.[7][8] This linkage is essential for stabilizing AMPARs at the cell surface and facilitating their regulated delivery.[8] Disruption of the actin cytoskeleton or the 4.1N-GluA1 interaction significantly reduces the surface expression of AMPA receptors.[8]
This process is not static but is dynamically regulated by upstream signaling pathways. A key regulatory event is the phosphorylation of the GluA1 subunit by Protein Kinase C (PKC).
Signaling Pathway for 4.1N-Mediated AMPAR Insertion
The activity-dependent insertion of AMPARs mediated by 4.1N is initiated by signaling cascades that activate PKC. Upon activation, PKC phosphorylates serine residues S816 and S818 on the C-terminal tail of the GluA1 subunit.[7] This phosphorylation event significantly enhances the binding affinity between GluA1 and 4.1N, promoting the insertion of the receptor into the plasma membrane.[7] This mechanism is a cornerstone of LTP expression.[7][9]
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. SynCAM1 recruits NMDA receptors via Protein 4.1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of AMPA Receptor GluR1 Subunit Surface Expression by a 4.1N-Linked Actin Cytoskeletal Association | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on Protein 4.1N and its Interaction with the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein 4.1N, a crucial scaffolding protein enriched in neurons, plays a pivotal role in linking transmembrane proteins to the underlying actin cytoskeleton. This guide provides a comprehensive technical overview of protein 4.1N, detailing its structure, its multifaceted interactions, and its indirect but vital connection to the actin cytoskeleton. While possessing a Spectrin-Actin Binding (SAB) domain, protein 4.1N uniquely does not directly bind actin. Instead, it orchestrates cytoskeletal dynamics and cellular processes through its N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain and C-terminal domain (CTD), which engage a diverse array of binding partners. This document summarizes key quantitative interaction data, provides detailed experimental protocols for studying these interactions, and visualizes the complex signaling pathways in which 4.1N is a central player. Understanding these molecular mechanisms is critical for developing novel therapeutic strategies targeting neurological disorders and cancer, where 4.1N function is often dysregulated.
Introduction to Protein 4.1N
Protein 4.1N, encoded by the EPB41L1 gene, is a member of the protein 4.1 superfamily of scaffolding proteins.[1][2] These proteins are characterized by a conserved domain structure that facilitates their function as linkers between the plasma membrane and the cytoskeleton.[3] Protein 4.1N is predominantly expressed in the brain and peripheral nervous system, with different isoforms found in various tissues.[1][4] It is essential for numerous cellular functions, including the regulation of synaptic plasticity, cell adhesion, migration, and tumor suppression.[1][5]
1.1. Domain Architecture
Protein 4.1N comprises three conserved domains: the N-terminal FERM domain, a central Spectrin-Actin Binding (SAB) domain, and a C-terminal domain (CTD). These are interspersed with unique, non-conserved regions (U1, U2, and U3).[1][2]
-
FERM Domain: This domain is responsible for binding to the cytoplasmic tails of various transmembrane proteins, including ion channels, receptors, and cell adhesion molecules.[6][7]
-
SAB Domain: Unlike its paralogs, the SAB domain of protein 4.1N does not bind to spectrin or actin.[6][7][8] This unique feature underscores its role as an indirect linker to the actin cytoskeleton.
-
CTD Domain: The C-terminal domain is involved in interactions with a range of signaling and structural proteins, including the nuclear mitotic apparatus protein (NuMA).[9][10]
The Indirect Interaction of Protein 4.1N with the Actin Cytoskeleton
The primary mechanism by which protein 4.1N influences the actin cytoskeleton is through its role as an adaptor protein, linking various transmembrane and signaling proteins to the cytoskeletal network. This indirect interaction is crucial for the proper localization and function of its binding partners.
2.1. Key Interaction Partners Linking 4.1N to the Actin Cytoskeleton
Several key binding partners mediate the connection between protein 4.1N and the actin cytoskeleton:
-
AMPA Receptors (GluA1): Protein 4.1N binds to the membrane-proximal region of the GluA1 subunit of AMPA receptors, linking them to the actin cytoskeleton.[11][12] This interaction is critical for the surface expression and trafficking of AMPA receptors, processes fundamental to synaptic plasticity.[1][11] The binding is enhanced by Protein Kinase C (PKC) phosphorylation of serine residues on GluA1.[2][11]
-
K-Cl Cotransporter 2 (KCC2): The FERM domain of 4.1N interacts with the C-terminal domain of the neuronal K-Cl cotransporter KCC2.[6][13][14] This interaction is vital for dendritic spine development and maturation by linking KCC2 to the dendritic spine cytoskeleton.[6][13]
-
14-3-3 Proteins: These regulatory proteins are major binding partners of the 4.1N FERM domain.[5][15] The interaction is mediated by a key phenylalanine residue (Phe359) in 4.1N and plays a role in various signaling pathways and the regulation of transmembrane protein activity.[5][9]
-
Nuclear Mitotic Apparatus Protein (NuMA): The C-terminal domain of 4.1N interacts with NuMA, a protein essential for mitosis.[9][10] This interaction is implicated in the antiproliferative actions of nerve growth factor (NGF).[9]
Quantitative Analysis of Protein 4.1N Interactions
While extensive qualitative data exists, quantitative data on the binding affinities of protein 4.1N with its partners are still emerging. The high homology within the protein 4.1 family allows for estimations based on studies of its paralogs.
| 4.1 Family Member | Binding Partner | Technique | Dissociation Constant (K_D) | Reference |
| Protein 4.1G | NuMA fragment | Isothermal Titration Calorimetry (ITC) | Not explicitly stated, but binding was characterized. | [1] |
| Protein 4.1G | D2 Dopamine Receptor (ICL3 fragment) | Isothermal Titration Calorimetry (ITC) | 4.73 µM | [5] |
| Protein 4.1R | Rch1 (Importin α2) | Resonant Mirror Detection | 30 nM | [14] |
| Protein 4.1R (Lobe C of FERM) | LAT (cytoplasmic domain) | Surface Plasmon Resonance (SPR) | 120 nM | [16] |
Table 1: Quantitative data on the binding affinities of protein 4.1 family members with various interaction partners.
Signaling Pathways Involving Protein 4.1N
Protein 4.1N is a key component of several signaling pathways that regulate its interaction with the cytoskeleton and downstream cellular functions.
4.1. Regulation of AMPA Receptor Trafficking
The trafficking of AMPA receptors is a critical process for synaptic plasticity. Protein 4.1N plays a central role in this pathway by linking GluA1-containing AMPA receptors to the actin cytoskeleton for their insertion into the plasma membrane. This process is regulated by PKC-mediated phosphorylation of GluA1.
4.2. JNK-c-Jun Signaling Pathway in Cancer
In non-small cell lung cancer (NSCLC), protein 4.1N acts as a tumor suppressor by negatively regulating the JNK-c-Jun signaling pathway.[14][17] The FERM domain of 4.1N interacts with and enhances the activity of Protein Phosphatase 1 (PP1).[14] PP1, in turn, dephosphorylates and inactivates JNK, leading to the downregulation of its downstream targets involved in cell proliferation and metastasis, such as c-Jun, ezrin, and MMP9.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of protein 4.1N with its binding partners and the actin cytoskeleton.
5.1. Co-Immunoprecipitation (Co-IP) for Membrane-Associated Proteins
This protocol is designed to isolate protein 4.1N and its interacting partners from cell or tissue lysates.
Materials:
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)
-
Anti-4.1N antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold IP Lysis Buffer. For tissues, homogenize in lysis buffer.[12][18]
-
Pre-clearing: Incubate the lysate with control IgG and Protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.[12]
-
Immunoprecipitation: Add the anti-4.1N antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.[19]
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with Wash Buffer to remove unbound proteins.[18]
-
Elution: Elute the bound proteins from the beads using Elution Buffer and heat.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners.
5.2. GST Pull-Down Assay
This in vitro technique is used to confirm direct protein-protein interactions.
Materials:
-
Purified GST-tagged protein 4.1N (or a specific domain)
-
Purified potential interacting protein (prey) or cell lysate containing the prey
-
Glutathione-sepharose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution Buffer (e.g., Binding Buffer with reduced glutathione)
Procedure:
-
Immobilization: Incubate the GST-tagged 4.1N with glutathione-sepharose beads to immobilize it.[1][16]
-
Binding: Add the prey protein or cell lysate to the beads and incubate to allow for interaction.[5]
-
Washing: Wash the beads extensively with Binding/Wash Buffer to remove non-specific binders.[1]
-
Elution: Elute the GST-4.1N and any bound proteins using Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting.[16]
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Comparing the Nucleocapsid Proteins of Human Coronaviruses: Structure, Immunoregulation, Vaccine, and Targeted Drug [frontiersin.org]
- 3. Protein 4.1, a component of the erythrocyte membrane skeleton and its related homologue proteins forming the protein 4.1/FERM superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Mutual Enhanced Dynamic Interactions among Three Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. The Protein 4.1 family: hub proteins in animals for organizing membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.umh.es [dspace.umh.es]
- 9. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 10. Enzyme - Wikipedia [en.wikipedia.org]
- 11. Alternatively spliced exon 5 of the FERM domain of Protein 4.1R encodes a novel binding site for erythrocyte p55 and is critical for membrane targeting in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. uec.repo.nii.ac.jp [uec.repo.nii.ac.jp]
- 14. molbiolcell.org [molbiolcell.org]
- 15. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytoskeletal protein 4.1R negatively regulates T-cell activation by inhibiting the phosphorylation of LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. Disrupting the PIKE-A/Akt interaction inhibits glioblastoma cell survival, migration, invasion and colony formation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Location of a Key Cellular Architect: A Technical Guide to Protein 4.1N Subcellular Localization
For Immediate Release
[City, State] – December 17, 2025 – In the intricate landscape of the cell, the precise location of proteins is paramount to their function. This technical guide offers an in-depth exploration of the subcellular localization of protein 4.1N, a crucial scaffolding protein, across a diverse range of cell types. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 4.1N's cellular distribution and the methodologies used to elucidate it.
Protein 4.1N, encoded by the EPB41L1 gene, is a member of the protein 4.1 family, known for its role in linking the cytoskeleton to the plasma membrane.[1][2] Its localization is dynamic and cell-type specific, influencing a variety of cellular processes from synaptic transmission to cell adhesion and tumor progression.[1][3][4]
Subcellular Distribution of Protein 4.1N: A Comparative Analysis
The subcellular residence of protein 4.1N is not static; it varies significantly depending on the cellular context. This table summarizes the known localizations of 4.1N in different cell types based on current research.
| Cell Type | Primary Localization | Other Reported Localizations | Key Interacting Partners Influencing Localization | References |
| Neurons | Plasma membrane (dendrites, axons), Synapses (postsynaptic density) | Cell body | PSD-95, GluR1, SAP97, D2/D3 Dopamine Receptors, KCC2, CAM3 | [1][5][6] |
| Epithelial Cells (e.g., Bronchial, Kidney) | Lateral membrane, Basolateral membrane, Cell-cell junctions | Cytoplasm | E-cadherin, β-catenin, βII spectrin | [1][7][8] |
| Glial Cells | Perivascular glial endfeet | Bergmann glia (developmentally regulated) | αvβ8 integrin | [9][10][11] |
| Cancer Cells (e.g., Breast, NSCLC) | Cell-cell junctions (low metastatic), Cytoplasm, Nucleus | Plasma membrane | PP1, 14-3-3 | [2][12][13][14] |
| PC12 Cells | Periphery of cells | Nucleus (upon NGF treatment) | NuMA | [9] |
In-Depth Look at Neuronal Localization
In the nervous system, protein 4.1N is a key organizer of the neuronal architecture.[5][6] Immunohistochemical studies reveal its presence throughout the neuron, including the cell body, dendrites, and axons.[5][6] A distinct punctate staining pattern in the cerebellum and dentate gyrus suggests a synaptic localization.[5][6] Further investigations in primary hippocampal cultures have confirmed that 4.1N is enriched at synaptic contacts, where it colocalizes with the postsynaptic density protein PSD-95 and the glutamate receptor subunit GluR1.[5][6] This strategic positioning allows 4.1N to play a critical role in synaptic plasticity and the trafficking of neurotransmitter receptors.[1][3] For instance, it is essential for the distribution and stability of D2 and D3 dopamine receptors on the cell membrane.[1]
The Role of 4.1N in Epithelial Cell Adhesion
Within epithelial tissues, protein 4.1N is a component of the spectrin-based membrane skeleton and is crucial for establishing and maintaining cell-cell adhesion.[7] In human bronchial epithelial cells, 4.1N is found at the lateral membrane, where it forms a complex with E-cadherin and β-catenin.[1][7] Similarly, in kidney epithelial cells, it localizes to the basolateral membrane.[1] This localization is critical for the formation of a functional lateral membrane domain.[7]
Aberrant Localization in Cancer
The expression and subcellular distribution of protein 4.1N are often altered in cancer, correlating with tumor progression and metastatic potential.[2][4][12] In breast cancer, for example, 4.1N is expressed at cell-cell junctions in poorly metastatic cell lines, but its expression is lost in highly metastatic cells.[4][12][14] In non-small cell lung cancer (NSCLC), 4.1N can be found in both the cytoplasm and the nucleus, where it interacts with protein phosphatase 1 (PP1) to regulate signaling pathways involved in cell growth and survival.[13]
Nuclear Translocation: A Regulated Process
While predominantly found in the cytoplasm and at the plasma membrane, protein 4.1N can translocate to the nucleus under specific cellular conditions.[9] In PC12 cells, treatment with nerve growth factor (NGF) induces the movement of 4.1N into the nucleus, where it interacts with the nuclear mitotic apparatus protein (NuMA).[9] This interaction is linked to the antiproliferative actions of NGF.[9]
Experimental Methodologies
The determination of protein 4.1N's subcellular localization relies on a combination of sophisticated experimental techniques.
Immunofluorescence and Immunohistochemistry
These antibody-based techniques are fundamental for visualizing the distribution of 4.1N within cells and tissues.
General Protocol:
-
Fixation: Cells or tissue sections are fixed with paraformaldehyde or methanol to preserve cellular structures.
-
Permeabilization: A detergent like Triton X-100 is used to permeabilize the cell membranes, allowing antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA) or serum.
-
Primary Antibody Incubation: The sample is incubated with a primary antibody specific to protein 4.1N.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that recognizes the primary antibody is added.
-
Counterstaining: Nuclear DNA is often stained with DAPI or Hoechst to visualize the nucleus.
-
Imaging: The sample is visualized using a fluorescence or confocal microscope.
Co-immunoprecipitation
This technique is used to identify proteins that interact with 4.1N, providing insights into the molecular complexes that dictate its localization.
General Protocol:
-
Cell Lysis: Cells are lysed to release their proteins.
-
Antibody Incubation: An antibody specific to 4.1N is added to the cell lysate to form an antibody-protein complex.
-
Immunoprecipitation: Protein A/G beads are used to pull down the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners.
Cell Fractionation
This biochemical technique separates cellular components into different fractions (e.g., nuclear, cytoplasmic, membrane), allowing for the determination of the relative abundance of 4.1N in each compartment.
General Protocol:
-
Cell Homogenization: Cells are broken open using mechanical or chemical methods.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different subcellular components.
-
Analysis of Fractions: The protein content of each fraction is analyzed by Western blotting using an antibody against 4.1N.
Signaling Pathways and Logical Relationships
The subcellular localization of protein 4.1N is a dynamic process regulated by various signaling pathways and protein-protein interactions.
The interaction of 4.1N with various partners is crucial for its recruitment to specific subcellular locations. For example, the interaction with cell adhesion molecules like CAM3 can recruit 4.1N from the cytoplasm to cell-cell junctions.[1]
This guide provides a foundational understanding of the subcellular localization of protein 4.1N. Future research will undoubtedly uncover further complexities in the regulation of its positioning and its diverse cellular functions, paving the way for potential therapeutic interventions targeting this versatile protein.
References
- 1. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 3. jneurosci.org [jneurosci.org]
- 4. The membrane-cytoskeletal protein 4.1N is involved in the process of cell adhesion, migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. A novel neuron-enriched homolog of the erythrocyte membrane cytoskeletal protein 4.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein 4.1N is required for the formation of the lateral membrane domain in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Epb41l1 erythrocyte membrane protein band 4.1-like 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. spandidos-publications.com [spandidos-publications.com]
The Role of Protein 4.1N in Neuronal Development and Migration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein 4.1N, a crucial scaffolding protein enriched in the nervous system, plays a pivotal role in the intricate processes of neuronal development and migration. Encoded by the EPB41L1 gene, 4.1N is a member of the protein 4.1 family, characterized by a conserved N-terminal FERM (4.1, ezrin, radixin, moesin) domain, a central spectrin-actin binding domain (SABD), and a C-terminal domain (CTD).[1][2] This guide provides a comprehensive technical overview of the functions of protein 4.1N in orchestrating neuronal maturation and movement, with a focus on its molecular interactions and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research in this critical area of neurodevelopment.
Introduction
The proper formation of the nervous system is a highly orchestrated process involving the precise proliferation, differentiation, and migration of neurons to their final destinations. Disruptions in these events can lead to severe neurodevelopmental disorders. Protein 4.1N has emerged as a key regulator in these processes, acting as an adaptor that links transmembrane proteins to the underlying cytoskeleton, thereby influencing cell morphology, adhesion, and motility.[3] This document synthesizes current knowledge on the multifaceted roles of 4.1N in neuronal development, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to serve as a valuable resource for the scientific community.
Protein 4.1N: Structure and Function in the Neuron
Protein 4.1N is predominantly expressed in the brain, with isoforms of approximately 135 kDa and 100 kDa being the most common.[1] Its modular structure allows it to interact with a diverse array of binding partners, positioning it as a central hub for organizing signaling complexes and cytoskeletal architecture.
Table 1: Key Interaction Partners of Protein 4.1N in Neurons
| Interacting Protein | 4.1N Domain | Cellular Function | Reference |
| KCC2 (K-Cl Cotransporter 2) | FERM | Regulation of dendritic spine morphology, neuronal migration | [1] |
| Actin/Spectrin | SABD | Linking transmembrane proteins to the cytoskeleton | [1] |
| GluR1 (AMPA Receptor Subunit) | FERM | Synaptic plasticity and receptor trafficking | [1] |
| CAMs (Cell Adhesion Molecules) | FERM | Synapse formation and cell-cell adhesion | [1] |
| NuMA (Nuclear Mitotic Apparatus Protein) | CTD | Regulation of cell proliferation | [1] |
| PIKE (Phosphoinositide-3-Kinase Enhancer) | CTD | Suppression of apoptosis, mediation of NGF signaling |
Role of Protein 4.1N in Neuronal Migration
Neuronal migration is a fundamental process in the development of the cerebral cortex. Protein 4.1N is critically involved in this process through its interaction with the K-Cl cotransporter KCC2 and its influence on the actin cytoskeleton.
The 4.1N-KCC2 Interaction
The interaction between the FERM domain of 4.1N and the C-terminal domain of KCC2 is essential for normal neuronal development.[1] Perturbing this interaction leads to abnormal dendritic protrusions and aberrant cytoplasmic distribution of both 4.1N and actin in the neural tube, suggesting a crucial role in guiding neuronal migration.[1] Overexpression of KCC2 in neuronal progenitors has been shown to impair the development of the neural tube and alter neural crest cell patterns, effects that are dependent on the KCC2-4.1N interaction.
Regulation of the Actin Cytoskeleton
As a cytoskeletal linker protein, 4.1N plays a significant role in modulating the dynamics of the actin cytoskeleton, a key driver of cell motility. By connecting transmembrane proteins to the spectrin-actin network, 4.1N helps to translate extracellular cues into changes in cell shape and movement. While direct quantitative data on the impact of 4.1N on neuronal migration speed and distance is still emerging, studies on related 4.1 proteins and in non-neuronal cells suggest a significant role. For instance, knockdown of other 4.1 family members has been shown to impair cell migration and directionality.
Table 2: Quantitative Effects of 4.1N Modulation on Cell Migration (Non-Neuronal Context)
| Cell Type | Experimental Condition | Effect on Migration | Quantitative Change | Reference |
| Epithelial Ovarian Cancer (A2780) | 4.1N Overexpression | Decreased Migration | 5.7-fold decrease | [4] |
| Epithelial Ovarian Cancer (SKOV3) | 4.1N Depletion | Increased Migration | 0.3-fold increase | [4] |
| Non-Small Cell Lung Cancer (H1299) | 4.1N Overexpression | Impaired Motility | Not specified | [5] |
| Non-Small Cell Lung Cancer (95C) | 4.1N Knockdown | Increased Motility | Significant increase | [5] |
Note: This table presents data from cancer cell lines, which may not be directly extrapolated to neuronal migration. It serves to illustrate the potential magnitude of 4.1N's effect on cell motility.
Signaling Pathways Involving Protein 4.1N in Neuronal Development
Protein 4.1N is implicated in several signaling pathways that are crucial for neuronal development and migration.
The KCC2-4.1N-Actin Cytoskeleton Pathway
This pathway is central to the role of 4.1N in neuronal migration. The interaction between KCC2 and 4.1N is believed to be a key mechanism for regulating cytoskeletal dynamics at the leading edge of migrating neurons.
Figure 1: The KCC2-4.1N-Actin signaling axis in neuronal migration.
JNK-c-Jun Signaling Pathway
In non-neuronal contexts, 4.1N has been shown to act as a tumor suppressor by linking protein phosphatase 1 (PP1) to the JNK-c-Jun signaling pathway, thereby inhibiting cell proliferation and migration.[5] While the direct involvement of this pathway in neuronal migration mediated by 4.1N is yet to be fully elucidated, it presents a potential avenue for future investigation.
Figure 2: The 4.1N-PP1-JNK signaling pathway.
Experimental Protocols
In Utero Electroporation to Study Neuronal Migration
This technique allows for the introduction of plasmids (e.g., expressing shRNA against 4.1N and a fluorescent reporter like GFP) into neural progenitor cells in the developing embryonic brain. The subsequent migration of the transfected neurons can then be analyzed at different time points.
Figure 3: Workflow for in utero electroporation.
Detailed Methodology:
-
Plasmid Preparation: Prepare high-concentration, endotoxin-free plasmid DNA containing the shRNA sequence targeting Epb41l1 and a fluorescent reporter (e.g., pCAG-GFP). A typical concentration is 1-3 µg/µl.
-
Animal Preparation: Anesthetize a timed-pregnant mouse (e.g., E14.5) following approved institutional animal care protocols.
-
Surgical Procedure: Perform a laparotomy to expose the uterine horns. Carefully inject the plasmid solution into the lateral ventricle of each embryo using a pulled glass capillary.
-
Electroporation: Place tweezer-type electrodes on the head of the embryo, with the positive electrode positioned towards the cortical plate. Deliver a series of electrical pulses (e.g., 5 pulses of 50V for 50ms with 950ms intervals).
-
Post-operative Care: Return the uterus to the abdominal cavity, suture the muscle and skin layers, and provide appropriate post-operative care.
-
Analysis: At a desired time point (e.g., E18.5), harvest the embryonic brains, fix in 4% paraformaldehyde, and cryosection.
-
Quantification: Acquire fluorescent images of the cortical plate and quantify the distribution of GFP-positive neurons in different cortical bins (e.g., ventricular zone, intermediate zone, cortical plate).
Co-Immunoprecipitation of 4.1N and KCC2 from Neuronal Lysates
This protocol details the procedure to verify the interaction between endogenous 4.1N and KCC2 in neuronal tissue or cultured neurons.
Detailed Methodology:
-
Lysate Preparation: Homogenize cortical tissue or cultured neurons in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with a primary antibody against 4.1N or KCC2. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against the reciprocal protein (e.g., blot for KCC2 if 4.1N was immunoprecipitated).
Immunofluorescence Staining for 4.1N and F-Actin in Cultured Neurons
This method allows for the visualization of the subcellular localization of 4.1N and its relationship with the actin cytoskeleton in cultured neurons.
Detailed Methodology:
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on poly-L-lysine coated coverslips.
-
Fixation: Fix the neurons with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against 4.1N overnight at 4°C.
-
Secondary Antibody and Phalloidin Staining: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin conjugate (to stain F-actin) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides using an antifade mounting medium, and image using a confocal microscope.
Conclusion and Future Directions
Protein 4.1N is a critical regulator of neuronal development and migration, primarily through its interactions with KCC2 and the actin cytoskeleton. The methodologies and pathway diagrams presented in this guide provide a framework for further investigation into the precise molecular mechanisms by which 4.1N orchestrates these complex processes. Future research should focus on obtaining more quantitative data on the effects of 4.1N manipulation on neuronal migration dynamics in vivo. Elucidating the full spectrum of 4.1N's interacting partners and its role in various signaling pathways will be crucial for understanding its function in both normal brain development and in the pathophysiology of neurodevelopmental disorders. This knowledge may ultimately pave the way for the development of novel therapeutic strategies for these conditions.
References
- 1. DSpace [helda.helsinki.fi]
- 2. mdpi.com [mdpi.com]
- 3. Wnt5a is essential for hippocampal dendritic maintenance and spatial learning and memory in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor trafficking pathways and links to dendritic spine morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Analyzing Neuronal Progenitor Development and Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
post-translational modifications of protein 4.1N
An In-depth Technical Guide to the Post-Translational Modifications of Protein 4.1N
Introduction to Protein 4.1N (EPB41L1)
Protein 4.1N, a member of the protein 4.1 family, is a crucial scaffolding protein predominantly expressed in the nervous system. It plays a significant role in the organization of the spectrin-actin cytoskeleton and the localization of various membrane proteins, including ion channels, cell adhesion molecules, and receptors. Its modular structure, comprising a conserved N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, a central spectrin-actin binding (SAB) domain, and a C-terminal domain (CTD), facilitates its interaction with a diverse array of binding partners. The functional integrity of 4.1N is intricately regulated by a variety of post-translational modifications (PTMs), which dynamically modulate its localization, protein-protein interactions, and stability. This guide provides a detailed overview of the key PTMs of protein 4.1N, with a focus on quantitative data, experimental methodologies, and regulatory pathways.
Phosphorylation of Protein 4.1N
Phosphorylation is a primary mechanism for regulating 4.1N function. Multiple kinases have been shown to phosphorylate 4.1N at specific serine/threonine residues, thereby influencing its interaction with other proteins and its subcellular localization.
Quantitative Data on 4.1N Phosphorylation
The following table summarizes the key phosphorylation sites identified on protein 4.1N, the responsible kinases, and the observed functional outcomes.
| Phosphorylation Site | Regulating Kinase | Quantitative Effect | Functional Consequence |
| Serine 312 (S312) | Protein Kinase C (PKC) | ~50% reduction in binding to GluR1 | Dissociation from AMPA receptors |
| Threonine 557 (T557) | CaM Kinase II (CaMKII) | N/A | Regulation of neurite outgrowth |
| Serine 24/26/30 | Protein Kinase A (PKA) | N/A | Altered F-actin binding |
Signaling Pathway for PKC-Mediated Regulation of 4.1N
The phosphorylation of 4.1N by Protein Kinase C (PKC) is a critical event in regulating the interaction between 4.1N and AMPA receptors at the neuronal synapse. Activation of upstream receptors, such as metabotropic glutamate receptors, can lead to the activation of PKC, which then directly phosphorylates 4.1N.
Caption: PKC signaling cascade leading to the phosphorylation of 4.1N and its dissociation from GluR1.
Experimental Protocol: In Vitro Kinase Assay for 4.1N Phosphorylation by PKC
This protocol describes the methodology to confirm the direct phosphorylation of protein 4.1N by PKC in a controlled, in vitro environment.
-
Reagents and Materials:
-
Recombinant purified full-length or domain-specific protein 4.1N.
-
Active Protein Kinase C (PKC).
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP for radioactive detection or "cold" ATP for mass spectrometry analysis.
-
Phorbol 12-myristate 13-acetate (PMA) and phosphatidylserine (PS) as PKC co-activators.
-
SDS-PAGE loading buffer.
-
-
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube by combining the Kinase Assay Buffer, recombinant 4.1N (substrate), and PKC co-activators (PMA and PS).
-
Add active PKC enzyme to the mixture.
-
Initiate the phosphorylation reaction by adding ATP (either [γ-³²P]ATP or cold ATP). The final ATP concentration is typically 50-100 µM.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the radiolabeled, phosphorylated 4.1N.
-
Mass Spectrometry: For identification of the phosphorylation site, run the reaction with cold ATP. Excise the 4.1N band from a Coomassie-stained gel, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.
-
Calpain-Mediated Proteolysis of Protein 4.1N
In addition to phosphorylation, protein 4.1N is a known substrate for the calcium-activated neutral protease, calpain. Cleavage by calpain results in the generation of stable fragments, which can have distinct functions from the full-length protein.
Quantitative Data on 4.1N Proteolysis
The cleavage of 4.1N by calpain is a regulated process, often triggered by an influx of calcium.
| Protease | Cleavage Site(s) | Generated Fragments | Condition for Cleavage |
| Calpain | Multiple sites within the N-terminal and central domains | ~30 kDa N-terminal fragment, ~65 kDa C-terminal fragment | Elevated intracellular Ca²⁺ levels (e.g., excitotoxicity) |
Experimental Workflow for Calpain Cleavage Assay
The following diagram illustrates a typical workflow to investigate the calpain-mediated cleavage of protein 4.1N in a cellular context.
Caption: Workflow for detecting the proteolytic cleavage of protein 4.1N in response to stimuli.
Experimental Protocol: Western Blot Analysis of 4.1N Cleavage
This protocol details the steps to detect the cleavage of endogenous 4.1N in cultured cells following the induction of calcium influx.
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., primary cortical neurons) at an appropriate density.
-
Treat the cells with a calcium-inducing agent (e.g., 50 µM NMDA for 30 minutes or 1 µM ionomycin for 15 minutes). Include a vehicle-treated control group. To confirm calpain specificity, a parallel group can be pre-treated with a calpain inhibitor (e.g., calpeptin).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody targeting protein 4.1N (an antibody that recognizes a C-terminal epitope is useful for detecting the ~65 kDa fragment) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the blot for the appearance of cleavage fragments in the treated lanes compared to the control.
-
Implications for Drug Development
The PTMs of protein 4.1N represent potential targets for therapeutic intervention in neurological disorders.
-
Targeting Kinases: Modulators of kinases like PKC and CaMKII could be explored to preserve the interaction of 4.1N with its binding partners, potentially stabilizing synaptic structures.
-
Inhibiting Proteases: Calpain inhibitors could offer a neuroprotective strategy in conditions associated with excitotoxicity and calcium dysregulation, such as stroke and traumatic brain injury, by preventing the pathological degradation of 4.1N and other key synaptic proteins.
Further research into the complex regulatory landscape of 4.1N PTMs will be crucial for the development of targeted and effective therapeutic strategies.
Protein 4.1N: A Nexus of Cellular Signaling and a Target for Therapeutic Development
An In-depth Technical Guide on the Protein 4.1N Interactome and its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 4.1N, a crucial member of the protein 4.1 family, is a scaffolding protein predominantly expressed in the nervous system. Encoded by the EPB41L1 gene, 4.1N plays a pivotal role in maintaining neuronal architecture and function. Its ability to link transmembrane proteins to the underlying cytoskeleton allows it to act as a central hub in various signaling cascades, influencing processes from synaptic plasticity to cell proliferation and survival. This technical guide provides a comprehensive overview of the protein 4.1N interactome, the signaling pathways it modulates, and the experimental methodologies used to elucidate these complex interactions. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of protein 4.1N and for professionals in drug development seeking to explore its therapeutic potential.
Protein 4.1N Interactome
Protein 4.1N interacts with a diverse array of proteins, mediating its multifaceted functions. These interactions are crucial for processes such as receptor trafficking, cytoskeletal organization, and signal transduction. The following table summarizes the key interacting partners of protein 4.1N identified to date.
| Interacting Protein | Interacting Domain on 4.1N | Interacting Domain on Partner | Functional Significance | Experimental Evidence |
| GluR1 (AMPA Receptor Subunit) | C-Terminal Domain (CTD) | Membrane Proximal Region of C-terminus | Regulation of AMPA receptor trafficking, surface expression, and synaptic plasticity.[1] | Yeast two-hybrid, Co-immunoprecipitation, GST pull-down.[1][2] |
| Protein Phosphatase 1 (PP1) | FERM Domain | Not specified | Negative regulation of the JNK-c-Jun signaling pathway, tumor suppression in NSCLC.[3][4] | Co-immunoprecipitation, GST pull-down.[3] |
| Nuclear Mitotic Apparatus (NuMA) Protein | C-Terminal Domain (CTD) | C-terminal coiled-coil domain | Mediation of NGF's antiproliferative actions by regulating mitosis.[5] | Yeast two-hybrid, Co-immunoprecipitation, In vitro binding assay.[5] |
| PIKE (PI3K Enhancer) | C-Terminal Domain (CTD) | N-terminus | Regulation of PI3K activity and cell survival in response to NGF.[6] | Co-immunoprecipitation, In vitro binding assay.[7][8][9] |
| D2 and D3 Dopamine Receptors | C-Terminal Domain (CTD) | N-terminal segment of the third intracellular loop | Localization and stability of dopamine receptors at the plasma membrane. | Yeast two-hybrid, Co-immunoprecipitation, Pulldown assays. |
| Kainate Receptor Subunits (GluK1/2/3) | Not specified | Not specified | Modulation of kainate receptor function and trafficking. | Co-immunoprecipitation. |
| SynCAM1 (Synaptic Cell Adhesion Molecule 1) | Not specified | Not specified | Recruitment of AMPA receptors to synapses during formation.[6] | Co-immunoprecipitation. |
| 14-3-3 proteins | FERM Domain | Not specified | Potential role in various signaling pathways. | Yeast two-hybrid screen.[10] |
| Flotillin-1 | FERM and U2 domains | Not specified | Suppression of NSCLC cell proliferation and migration.[11] | Co-immunoprecipitation, GST pull-down. |
| Nectin-like molecule 1 (NECL1) | FERM Domain | Cytoplasmic domain | Recruitment of 4.1N to cell-cell junctions.[12] | ELISA, GST pull-down.[12] |
Quantitative Analysis of Protein 4.1 Family Interactions
Quantitative data on the binding affinities of protein 4.1N are limited in the current literature. However, studies on its close homolog, protein 4.1R, provide valuable insights into the potential interaction strengths of this protein family.
| 4.1 Family Member | Interacting Partner | Method | Dissociation Constant (Kd) | Reference |
| Protein 4.1R | NHE1 (Na+/H+ exchanger isoform 1) | In vitro binding assay | ~100–200 nM | [13] |
| Protein 4.1R | Apo-Calmodulin | Isothermal Titration Calorimetry | Submicromolar range | [14] |
Key Signaling Pathways Involving Protein 4.1N
Protein 4.1N is a critical regulator of several key signaling pathways, primarily in the nervous system and in the context of cancer biology.
AMPA Receptor Trafficking and Synaptic Plasticity
Protein 4.1N plays a crucial role in the trafficking and surface expression of AMPA receptors, which are fundamental for excitatory synaptic transmission and plasticity, such as long-term potentiation (LTP).[15] 4.1N acts as a linker between the GluR1 subunit of AMPA receptors and the actin cytoskeleton, thereby stabilizing the receptors at the postsynaptic membrane.[16][17][18] This interaction is regulated by phosphorylation events, highlighting a dynamic control mechanism for synaptic strength.[19]
References
- 1. jneurosci.org [jneurosci.org]
- 2. jneurosci.org [jneurosci.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoinositide-3-Kinase Enhancers, PIKEs: Their Biological Functions and Roles in Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. osti.gov [osti.gov]
- 11. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 16. eg-fr.uc.pt [eg-fr.uc.pt]
- 17. Regulation of AMPA Receptor GluR1 Subunit Surface Expression by a 4.1N-Linked Actin Cytoskeletal Association - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. The intracellular dynamic of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: Unraveling the Physiological Roles of Protein 4.1N in Non-Neuronal Tissues
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Initially characterized as a neuron-enriched cytoskeletal protein, Protein 4.1N, encoded by the EPB41L1 gene, is emerging as a multifunctional scaffold with critical physiological roles extending far beyond the nervous system. This technical guide synthesizes current research to provide a comprehensive overview of Protein 4.1N's function in non-neuronal tissues. We delve into its expression, subcellular localization, and molecular interactions in epithelial, endocrine, and muscle tissues, with a particular focus on its significant role as a tumor suppressor in various cancers. This document presents quantitative data in structured tables, details key experimental methodologies, and employs visualizations to illustrate complex signaling pathways, providing a foundational resource for researchers and professionals in drug development seeking to understand and target 4.1N-mediated processes.
Introduction to the Protein 4.1 Family
The Protein 4.1 family consists of four homologous members in mammals: 4.1R (erythrocyte), 4.1N (neuronal), 4.1G (general), and 4.1B (brain), encoded by four distinct genes.[1] The archetypal member, 4.1R, is renowned for its function in red blood cells, where it is essential for maintaining membrane mechanical resilience by linking the spectrin-actin cytoskeleton to the plasma membrane.[1][2] While initially designated as the neuronal homologue, Protein 4.1N is now understood to be expressed in a variety of non-neuronal tissues, including the adrenal gland, kidney, heart, and various epithelial linings.[3][4] It functions as a versatile adapter protein, connecting transmembrane proteins to the underlying cytoskeleton and participating in diverse cellular processes such as cell adhesion, migration, and signal transduction.[5][6]
Domain Architecture of Protein 4.1N
Protein 4.1N's function as a scaffolding molecule is dictated by its distinct modular structure. It contains three highly conserved domains: the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, a central Spectrin-Actin Binding Domain (SABD), and a C-terminal Domain (CTD).[7][8] These are interspersed by unique, less-conserved regions (U1, U2, U3).[7][8] The FERM domain is crucial for linking the protein to the plasma membrane by directly binding to the cytoplasmic tails of various transmembrane proteins.[6] The SABD, although homologous to that of 4.1R, has a more complex and potentially distinct role in 4.1N, while the CTD is also involved in key protein-protein interactions.[7][9]
Physiological Functions in Non-Neuronal Tissues
While ubiquitously known for its neuronal roles, 4.1N's presence and function in other tissues are critical for cellular homeostasis and architecture.
Epithelial Tissues
In human bronchial epithelial cells, Protein 4.1N is a crucial component of the spectrin-based membrane skeleton localized at the lateral membrane.[10] It is required for the proper formation and biogenesis of this domain, associating with E-cadherin, β-catenin, and βII spectrin to assemble a fully functional lateral membrane.[10][11] Depletion of 4.1N in these cells leads to a significant reduction in the height of the lateral membrane, highlighting its structural importance.[10] Its localization at cell-cell junctions in epithelial cells suggests a broader role in maintaining tissue integrity and polarity.[5][12]
Endocrine Tissues
The adrenal gland expresses abundant transcripts of all 4.1 protein homologs.[1] Specifically, two splice forms of Protein 4.1N, with molecular weights of approximately 95 kDa and 135 kDa, are found in the peri-nuclear region of cells in the zona glomerulosa and the medulla.[1] This distinct subcellular localization points towards specialized roles for 4.1N in the endocrine functions of the adrenal gland, although the precise mechanisms remain an active area of investigation.[1]
Renal and Muscle Tissues
Protein 4.1N is prominently expressed in the kidney.[13] Studies in kidney epithelial cell lines have shown that overexpression of a kidney-specific isoform of 4.1N can lead to cell cycle arrest, suggesting a role in regulating cell proliferation in this tissue.[13] In skeletal muscle, 4.1N has been shown to interact with the inositol 1,4,5-trisphosphate receptor (InsP3R1), linking this intracellular calcium release channel to the actin cytoskeleton.[14][15] This interaction is crucial for controlling the mobility of InsP3R1 and may be involved in modulating calcium signaling during muscle differentiation.[14]
Role as a Tumor Suppressor in Cancer
A significant body of evidence has established Protein 4.1N as a tumor suppressor in several non-neuronal cancers. Its downregulation or loss is frequently associated with increased malignancy and metastasis.[6][12][16]
-
Breast Cancer: In breast cancer cell lines, 4.1N expression is observed in poorly and moderately metastatic cells, often localized to cell-cell junctions, but is absent in highly metastatic cells.[5][12] Re-expression of 4.1N in highly metastatic MDA-MB-231 cells significantly inhibits cell adhesion, migration, and invasion, positioning it as a negative regulator of metastasis.[5][12]
-
Non-Small Cell Lung Cancer (NSCLC): 4.1N acts as a tumor suppressor by modulating key signaling pathways. It can directly interact with and recruit protein phosphatase 1 (PP1), which in turn dephosphorylates and inactivates the JNK signaling pathway, thereby inhibiting tumor progression.[16][17] Additionally, 4.1N can suppress the Wnt/β-catenin pathway by interacting with flotillin-1.[6]
-
Epithelial Ovarian Cancer (EOC): In EOC, 4.1N inhibits hypoxia-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[6][18] It interacts with the 14-3-3 protein family, and loss of 4.1N leads to 14-3-3-dependent EMT and resistance to cell death.[6]
References
- 1. Comprehensive characterization of expression patterns of protein 4.1 family members in mouse adrenal gland: implications for functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. A Novel Neuron-Enriched Homolog of the Erythrocyte Membrane Cytoskeletal Protein 4.1 | Journal of Neuroscience [jneurosci.org]
- 4. WikiGenes - EPB41L1 - erythrocyte membrane protein band 4.1-like 1 [wikigenes.org]
- 5. The membrane-cytoskeletal protein 4.1N is involved in the process of cell adhesion, migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 9. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor | Journal of Neuroscience [jneurosci.org]
- 10. Protein 4.1N is required for the formation of the lateral membrane domain in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein 4.1N is required for the formation of the lateral membrane domain in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. osti.gov [osti.gov]
- 14. pnas.org [pnas.org]
- 15. Epb41l1 erythrocyte membrane protein band 4.1-like 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. oncotarget.com [oncotarget.com]
- 18. Gene - EPB41L1 [maayanlab.cloud]
Protein 4.1N: A Critical Regulator of Cancer Progression and Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein 4.1N, encoded by the EPB41L1 gene, is a member of the protein 4.1 family of cytoskeletal proteins.[1] Initially characterized in the nervous system, emerging evidence has solidified its role as a potent tumor suppressor in a variety of human cancers.[2][3] Its expression is frequently downregulated in malignant tissues, and this loss is correlated with increased tumor progression, aggressive phenotypes, and poor patient prognosis.[4][5] Functioning as a scaffold protein, 4.1N orchestrates the localization and function of transmembrane proteins and links them to the underlying actin cytoskeleton.[2] Through its distinct structural domains—the N-terminal FERM (4.1/ezrin/radixin/moesin) domain, the central spectrin-actin binding (SAB) domain, and the C-terminal domain (CTD)—protein 4.1N modulates key signaling pathways that govern cell proliferation, adhesion, migration, invasion, and apoptosis.[1][6] This guide provides a comprehensive overview of the current understanding of protein 4.1N in oncology, detailing its mechanistic functions, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling networks.
The Role of Protein 4.1N in Cancer Pathophysiology
Protein 4.1N's function as a tumor suppressor is multifaceted, with its influence extending across several hallmarks of cancer. Its expression is inversely correlated with the metastatic potential of cancer cells in numerous malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and epithelial ovarian cancer (EOC).[2][7]
In Non-Small Cell Lung Cancer (NSCLC) , low expression of 4.1N is associated with poorly differentiated tumors and advanced disease stages.[4] Mechanistically, 4.1N has been shown to suppress NSCLC cell proliferation, migration, adhesion, and invasion both in vitro and in vivo.[6]
In Breast Cancer , protein 4.1N is expressed in poorly metastatic cell lines but is absent in highly metastatic variants.[2] Its re-expression in highly metastatic cells leads to a significant inhibition of cell adhesion, migration, and invasion, highlighting its role as a negative regulator of metastasis in this cancer type.[2][7]
In Epithelial Ovarian Cancer (EOC) , the loss of 4.1N expression is significantly correlated with advanced clinical stages, poor overall survival, and resistance to chemotherapy.[4][8] It plays a crucial role in preventing epithelial-mesenchymal transition (EMT) and anoikis resistance, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[8][9]
Quantitative Data on Protein 4.1N's Function
The following tables summarize the quantitative effects of protein 4.1N modulation on key cancer cell behaviors as reported in the literature.
| Cell Line | Cancer Type | 4.1N Modulation | Effect on Migration | Fold Change | Citation(s) |
| A2780 | Epithelial Ovarian Cancer | Overexpression | Decrease | 5.7 | [8] |
| SKOV3 | Epithelial Ovarian Cancer | Knockout | Increase | 0.3 | [8] |
| Cell Line | Cancer Type | 4.1N Modulation | Effect on Invasion | Fold Change | Citation(s) |
| A2780 | Epithelial Ovarian Cancer | Overexpression | Decrease | 1.3 | [8] |
| SKOV3 | Epithelial Ovarian Cancer | Knockout | Increase | 1.1 | [8] |
| Cancer Type | Patient Cohort | 4.1N Expression | Median Overall Survival | p-value | Citation(s) |
| Epithelial Ovarian Cancer | 268 Patients | High | 55.07 months | 3.21 x 10⁻⁵ | [5] |
| Epithelial Ovarian Cancer | 268 Patients | Low | 31.47 months | 3.21 x 10⁻⁵ | [5] |
Key Signaling Pathways Involving Protein 4.1N
Protein 4.1N exerts its tumor-suppressive functions by modulating several critical signaling pathways.
The JNK/c-Jun Pathway in NSCLC
In NSCLC, protein 4.1N acts as a negative regulator of the JNK/c-Jun signaling pathway.[7] It achieves this by interacting with Protein Phosphatase 1 (PP1) through its FERM domain.[3] This interaction enhances PP1's phosphatase activity, leading to the dephosphorylation and inactivation of phosphorylated JNK (p-JNK).[7] The inactivation of JNK prevents the subsequent activation of the transcription factor c-Jun, which in turn downregulates the expression of pro-metastatic genes like ezrin and MMP9, and upregulates cell cycle inhibitors such as p53, p21, and p19.[3][7]
The Wnt/β-catenin Pathway in NSCLC
Protein 4.1N also suppresses NSCLC progression by negatively regulating the Wnt/β-catenin pathway through its interaction with flotillin-1.[1][10] The interaction, mediated by the FERM and U2 domains of 4.1N, leads to a reduction in flotillin-1 expression.[8] This, in turn, inhibits the Wnt/β-catenin signaling cascade, resulting in decreased cell proliferation and migration.[1]
The 14-3-3/Snail Pathway in EOC
In EOC, protein 4.1N directly interacts with the scaffolding protein 14-3-3, promoting its degradation.[4][11] This action downregulates the expression of the transcription factor Snail, a key driver of EMT.[6] By reducing Snail levels, 4.1N inhibits EMT, suppresses anoikis resistance, and ultimately hinders the metastatic dissemination of ovarian cancer cells.[2][8]
Detailed Experimental Protocols
This section provides an overview of key methodologies used to investigate the function of protein 4.1N in cancer research.
Western Blotting
Objective: To determine the expression levels of protein 4.1N and other proteins of interest in cell lysates or tissue extracts.
Methodology:
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against protein 4.1N (e.g., rabbit anti-4.1N, diluted 1:1000 in blocking buffer).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
Immunoprecipitation (IP)
Objective: To identify proteins that interact with protein 4.1N.
Methodology:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
Antibody Incubation: The pre-cleared lysate is incubated with an anti-4.1N antibody (2-4 µg) or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are analyzed by Western blotting.
MTT Cell Proliferation Assay
Objective: To assess the effect of protein 4.1N on cancer cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells (e.g., 2 x 10³ cells/well) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment/Transfection: Cells are transfected to overexpress or knockdown 4.1N.
-
Incubation: The plate is incubated for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Transwell Migration and Invasion Assays
Objective: To evaluate the effect of protein 4.1N on the migratory and invasive capabilities of cancer cells.
Methodology:
-
Cell Preparation: Cells are serum-starved for 24 hours prior to the assay.
-
Chamber Setup: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the chamber is uncoated.
-
Cell Seeding: 1 x 10⁵ cells in serum-free medium are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing 10% fetal bovine serum (FBS) as a chemoattractant.
-
Incubation: The plate is incubated for 24-48 hours at 37°C.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The stained cells are counted in several random fields under a microscope.
Conclusion and Future Directions
Protein 4.1N has unequivocally emerged as a critical tumor suppressor, playing a pivotal role in restraining cancer progression and metastasis across a spectrum of malignancies. Its ability to modulate fundamental cellular processes through intricate signaling networks underscores its importance as a potential therapeutic target and prognostic biomarker. The detailed molecular mechanisms, particularly the downstream effectors of its major signaling pathways, continue to be an active area of investigation. Future research should focus on elucidating the epigenetic regulation of EPB41L1 expression in different cancers, identifying novel interacting partners of protein 4.1N, and exploring the therapeutic potential of strategies aimed at restoring its expression or function in tumor cells. A deeper understanding of the multifaceted roles of protein 4.1N will undoubtedly pave the way for innovative anti-cancer therapies.
References
- 1. 4.1N is involved in a flotillin-1/β-catenin/Wnt pathway and suppresses cell proliferation and migration in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of 4.1N in epithelial ovarian cancer results in EMT and matrix-detached cell death resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 5. Essential Function of Protein 4.1G in Targeting of Membrane Protein Palmitoylated 6 into Schmidt-Lanterman Incisures in Myelinated Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. medsci.org [medsci.org]
- 11. Abnormal expression and prognostic significance of EPB41L1 in kidney renal clear cell carcinoma based on data mining - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Techniques for In Vitro Knockdown of Protein 4.1N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein involved in organizing the cytoskeleton and regulating key cellular processes.[1] Its dysregulation has been implicated in various diseases, including cancer and neurological disorders. Understanding the precise functions of protein 4.1N necessitates reliable methods for its targeted knockdown in in vitro models. This document provides detailed application notes and protocols for three common techniques used to achieve this: siRNA-mediated knockdown, shRNA-mediated knockdown, and CRISPR/Cas9-mediated gene knockout.
Methods for Protein 4.1N Knockdown
Several molecular tools can be employed to reduce or eliminate the expression of protein 4.1N in cultured cells. The choice of method often depends on the desired duration of the knockdown (transient vs. stable) and the specific experimental goals.
-
Small interfering RNA (siRNA): siRNAs are short, double-stranded RNA molecules that induce transient gene silencing by targeting specific messenger RNA (mRNA) for degradation. This method is ideal for short-term experiments.
-
Short hairpin RNA (shRNA): shRNAs are RNA molecules that are processed within the cell to become siRNAs. They can be delivered via plasmids or viral vectors (e.g., lentivirus) to achieve either transient or stable knockdown of the target gene. Lentiviral delivery allows for the creation of stable cell lines with continuous suppression of protein 4.1N.[2]
-
CRISPR/Cas9: The CRISPR/Cas9 system allows for precise and permanent disruption of the EPB41L1 gene, leading to a complete knockout of protein 4.1N expression. This is the preferred method for studying the long-term effects of protein 4.1N loss.[3][4]
Quantitative Data Summary
The following table summarizes the reported knockdown efficiencies for various techniques targeting protein 4.1N in different cell lines. This data can help researchers select the most appropriate method and anticipate the expected level of protein reduction.
| Technique | Target | Cell Line | Knockdown Efficiency | Reference |
| siRNA | Rat 4.1N | Young Neurons | Reduction in protein expression | [2] |
| shRNA | Endogenous rat 4.1N | Hippocampal Neurons | ~80% reduction in protein expression | [2] |
| Lentiviral shRNA | Endogenous mouse 4.1N | Dissociated Cultured Neurons | >80% reduction in protein expression | [2] |
| shRNA | Human 4.1N | 95C (NSCLC) | Significant decrease in protein expression | [5] |
| Stable shRNA | Human 4.1N | 95C (NSCLC) | Absence of protein expression | [5] |
| shRNA | Human 4.1N | SKOV-3 (Ovarian Cancer) | Significant decrease in mRNA and protein | [6] |
Experimental Protocols
Protocol 1: siRNA-Mediated Transient Knockdown of Protein 4.1N
This protocol describes the transient knockdown of protein 4.1N using siRNA in a human cell line.
Materials:
-
Human cell line of interest (e.g., A549, SKOV3)
-
Complete cell culture medium
-
Pre-designed and validated siRNAs targeting human EPB41L1 (e.g., from MedchemExpress)[7]
-
Scrambled or non-targeting siRNA (Negative Control)
-
GAPDH or other appropriate positive control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA solutions on ice.
-
For each well to be transfected, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM™. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and 800 µL of complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
Protocol 2: shRNA-Mediated Stable Knockdown of Protein 4.1N using Lentivirus
This protocol outlines the generation of a stable cell line with constitutive knockdown of protein 4.1N using a lentiviral system.
Materials:
-
HEK293T cells for lentivirus production
-
Target cell line
-
Lentiviral vector containing an shRNA targeting human EPB41L1 (and a selectable marker like puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent suitable for HEK293T cells (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS
-
Polybrene
-
Puromycin
Procedure:
Part A: Lentivirus Production [2]
-
HEK293T Cell Seeding: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the shRNA vector and packaging plasmids.
-
Add transfection reagent according to the manufacturer's protocol.
-
Add the DNA-transfection reagent complex to the HEK293T cells.
-
-
Virus Harvest: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Concentration (Optional but Recommended): Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
Titer the Virus: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).
Part B: Transduction of Target Cells
-
Cell Seeding: Seed the target cells in a 6-well plate.
-
Transduction:
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (4-8 µg/mL).
-
Add the lentivirus at the desired MOI.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Selection: Replace the medium with fresh medium containing the appropriate concentration of puromycin to select for stably transduced cells.
-
Expansion and Validation: Expand the puromycin-resistant cells and validate the knockdown of protein 4.1N by qRT-PCR and Western blotting.
Protocol 3: CRISPR/Cas9-Mediated Knockout of EPB41L1 Gene
This protocol provides a general framework for generating a protein 4.1N knockout cell line using CRISPR/Cas9 technology.
Materials:
-
Target cell line
-
All-in-one CRISPR/Cas9 vector expressing Cas9 and a guide RNA (gRNA) targeting an early exon of EPB41L1 (and a fluorescent marker like GFP)
-
gRNA design tool (e.g., CHOPCHOP)[8]
-
Transfection reagent
-
FACS instrument for single-cell sorting
-
96-well plates
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
T7 Endonuclease I or Sanger sequencing for validation
Procedure:
-
gRNA Design:
-
Use an online tool to design 2-3 gRNAs targeting an early exon of the EPB41L1 gene. Select gRNAs with high on-target scores and low off-target scores.[8]
-
-
Vector Cloning: Clone the designed gRNA sequences into the CRISPR/Cas9 expression vector according to the manufacturer's instructions.
-
Transfection: Transfect the target cells with the CRISPR/Cas9-gRNA plasmid.
-
Single-Cell Sorting: 48-72 hours post-transfection, use FACS to sort GFP-positive single cells into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell clones.
-
Screening for Knockout:
-
Once the clones have expanded, harvest a portion of the cells and extract genomic DNA.
-
Perform PCR to amplify the region of the EPB41L1 gene targeted by the gRNA.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I) or Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Validation of Knockout: Confirm the absence of protein 4.1N expression in the identified knockout clones by Western blotting.
Visualization of Pathways and Workflows
Signaling Pathways Involving Protein 4.1N
Protein 4.1N acts as a scaffold, influencing multiple signaling pathways. Two key pathways are its regulation of the JNK-c-Jun pathway via Protein Phosphatase 1 (PP1) and its interaction with the 14-3-3ζ protein.
Caption: Signaling pathways regulated by protein 4.1N.
Experimental Workflow for 4.1N Knockdown and Phenotypic Analysis
The following diagram illustrates a typical experimental workflow for investigating the effects of protein 4.1N knockdown.
References
- 1. bu.edu [bu.edu]
- 2. Regulation of AMPA receptor extrasynaptic insertion by 4.1N, phosphorylation and palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Generating a Protein 4.1N Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of a protein 4.1N (EPB41L1) knockout mouse model. This model is an invaluable tool for investigating the physiological and pathological roles of protein 4.1N, a crucial scaffolding protein involved in synaptic plasticity, cell adhesion, and tumor suppression.
Introduction to Protein 4.1N
Protein 4.1N, encoded by the EPB41L1 gene, is a member of the protein 4.1 family.[1] It is predominantly expressed in the brain and plays a significant role in the nervous system.[1][2] Like other members of the family, protein 4.1N contains three conserved domains: the N-terminal 4.1-ezrin-radixin-moesin (FERM) domain, a central spectrin-actin binding (SAB) domain, and a C-terminal domain (CTD).[1][3] These domains allow it to act as a scaffolding protein, linking transmembrane proteins to the underlying cytoskeleton and assembling signaling complexes.[1] Its interactions with partners such as AMPA receptors, cell adhesion molecules (CAMs), and protein phosphatase 1 (PP1) highlight its importance in synaptic function and cellular signaling.[3][4] Studies have implicated protein 4.1N in the regulation of cell proliferation and migration, suggesting its potential role as a tumor suppressor.[4][5]
Generation of a Protein 4.1N Knockout Mouse Model
The generation of a protein 4.1N knockout mouse is achieved through gene targeting in embryonic stem (ES) cells using homologous recombination.[6][7] This technique allows for the precise inactivation of the Epb41l1 gene, enabling the study of its function in vivo.
Experimental Workflow
The overall workflow for generating a protein 4.1N knockout mouse involves several key stages, from the construction of a targeting vector to the breeding of heterozygous mice to obtain homozygous knockouts.
Caption: Experimental workflow for generating protein 4.1N knockout mice.
Detailed Protocols
Protocol 1: Construction of the Epb41l1 Gene Targeting Vector
This protocol outlines the steps for creating a targeting vector to knockout the Epb41l1 gene. A common strategy is to replace a critical exon with a neomycin resistance cassette (neo).
-
Isolate Genomic DNA: Isolate high molecular weight genomic DNA from a mouse strain isogenic to the ES cells (e.g., 129/Sv).[6]
-
Amplify Homology Arms: Using PCR, amplify a 5' homology arm (e.g., 3-4 kb) and a 3' homology arm (e.g., 5-7 kb) flanking a critical exon of the Epb41l1 gene.
-
Clone into Targeting Vector: Clone the homology arms into a targeting vector backbone containing a positive selection marker, such as a neomycin resistance cassette (neo), and optionally a negative selection marker like the diphtheria toxin A (DTA) gene. The neo cassette should be positioned between the homology arms to replace the target exon.
-
Vector Linearization: Prior to electroporation, linearize the targeting vector with a restriction enzyme that cuts outside the homology arms.
Protocol 2: Culture, Electroporation, and Selection of ES Cells
This protocol describes the process of introducing the targeting vector into ES cells and selecting for successfully targeted clones.
-
ES Cell Culture: Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium.
-
Electroporation: Electroporate the linearized targeting vector into the ES cells.[6]
-
Positive-Negative Selection:
-
Apply positive selection by adding G418 (an analog of neomycin) to the culture medium. Only cells that have incorporated the neo cassette will survive.
-
If a negative selection marker was used, this will eliminate cells with random integrations of the vector.
-
-
Picking and Expansion of Clones: Pick individual G418-resistant ES cell colonies and expand them in separate wells.
-
Cryopreservation: Cryopreserve a portion of each expanded clone for future use.
Protocol 3: Screening of Targeted ES Cell Clones
This protocol details the methods for identifying ES cell clones that have undergone successful homologous recombination.
-
Genomic DNA Extraction: Extract genomic DNA from the expanded ES cell clones.
-
PCR Screening: Perform PCR using one primer inside the neo cassette and another primer outside the homology arm. This will only produce a product in correctly targeted clones.
-
Southern Blot Analysis: Confirm the PCR results and check for single integration events by performing Southern blot analysis. Digest genomic DNA with a restriction enzyme that cuts outside the targeting vector sequence and use a probe that binds to a region external to the homology arms.
Protocol 4: Generation of Chimeric Mice and Germline Transmission
This protocol covers the creation of chimeric mice and the subsequent breeding to establish a knockout mouse line.
-
Blastocyst Injection: Inject 10-15 correctly targeted ES cells into 3.5-day-old mouse blastocysts.[8]
-
Embryo Transfer: Transfer the injected blastocysts into the uteri of pseudopregnant female mice.[9]
-
Identification of Chimeras: Pups born from the recipient mothers will be chimeras, identifiable by their coat color if the ES cells and blastocysts are from mice with different coat colors (e.g., agouti ES cells and black blastocysts).[9]
-
Breeding for Germline Transmission: Mate high-percentage male chimeras with wild-type females.
-
Genotyping of F1 Offspring: Genotype the offspring (F1 generation) by PCR of tail-tip DNA to identify heterozygous mice carrying the knockout allele.
-
Generation of Homozygous Knockouts: Intercross heterozygous F1 mice to produce homozygous knockout (4.1N-/-), heterozygous (4.1N+/-), and wild-type (4.1N+/+) offspring in the F2 generation.
Validation of the Protein 4.1N Knockout Model
Validation is a critical step to confirm the successful knockout of the Epb41l1 gene and the absence of protein 4.1N.
Quantitative Data Summary
| Validation Method | Wild-Type (WT) | Heterozygous (Het) | Knockout (KO) | Reference |
| Genotyping (PCR) | Single band (WT allele) | Two bands (WT & KO alleles) | Single band (KO allele) | [10] |
| mRNA Expression (qRT-PCR) | 100% | ~50% | 0% | [11] |
| Protein Expression (Western Blot) | Present | Reduced | Absent | [11][12] |
| Immunohistochemistry (Brain) | Strong staining | Reduced staining | No staining | [2] |
Protocol 5: Genotyping by PCR
-
DNA Extraction: Extract genomic DNA from tail biopsies.
-
PCR Amplification: Use a three-primer PCR strategy with a common forward primer and two reverse primers, one specific for the wild-type allele and one for the knockout allele. This allows for the differentiation of all three genotypes in a single reaction.
Protocol 6: Western Blot Analysis
-
Protein Extraction: Prepare protein lysates from tissues of interest (e.g., brain).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for protein 4.1N, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
Signaling Pathways Involving Protein 4.1N
Protein 4.1N is a key regulator in several signaling pathways. Its absence in the knockout model can lead to perturbations in these pathways, providing insights into its function.
Caption: Key signaling pathways involving protein 4.1N.
The generation of a protein 4.1N knockout mouse model provides a powerful system to dissect the complex roles of this scaffolding protein in health and disease. The protocols and information provided herein serve as a comprehensive guide for researchers embarking on such studies.
References
- 1. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 2. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 8. STUDYING GENE FUNCTION: CREATING KNOCKOUT MICE | SCQ [scq.ubc.ca]
- 9. cyagen.com [cyagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Lack of Protein 4.1G Causes Altered Expression and Localization of the Cell Adhesion Molecule Nectin-Like 4 in Testis and Can Cause Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mootha.med.harvard.edu [mootha.med.harvard.edu]
Application Notes: Protein 4.1N Antibody Validation for Immunohistochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein 4.1N, also known as Erythrocyte Membrane Protein Band 4.1 Like 1 (EPB41L1), is a crucial scaffolding protein that connects the plasma membrane with the underlying cytoskeleton.[1] A member of the protein 4.1 superfamily, it is characterized by three conserved domains: the N-terminal FERM (Four.1/Ezrin/Radixin/Moesin) domain, a central Spectrin-Actin Binding Domain (SABD), and a C-terminal Domain (CTD).[2][3]
Protein 4.1N is highly expressed in the brain and plays a significant role in maintaining synaptic architecture and function.[1][4][5] Beyond the nervous system, it is found in various tissues, including the kidney, lungs, and pancreas.[6][7] Emerging evidence highlights its role as a tumor suppressor, with decreased expression linked to the progression of various cancers, such as non-small cell lung cancer (NSCLC), breast cancer, and epithelial ovarian cancer.[1][8][9][10] Immunohistochemistry (IHC) is a vital technique to visualize the in-situ expression and localization of protein 4.1N, providing critical insights into its physiological and pathological roles.
Key Signaling Pathway: 4.1N in Tumor Suppression
In non-small cell lung cancer (NSCLC), protein 4.1N acts as a tumor suppressor by negatively regulating the JNK-c-Jun signaling pathway.[1][8] It achieves this by forming a complex with Protein Phosphatase 1 (PP1). This interaction facilitates the dephosphorylation and subsequent inactivation of key components of the JNK pathway, thereby inhibiting tumor cell proliferation and survival.[1][8]
Caption: Protein 4.1N recruits PP1 to inactivate the JNK/c-Jun oncogenic pathway.
Recommended Antibodies and Parameters for IHC
Successful IHC staining for Protein 4.1N relies on the selection of a validated antibody and optimized experimental conditions. Below is a summary of commercially available antibodies and recommended starting parameters.
Table 1: Recommended Protein 4.1N Antibodies for IHC
| Antibody (Vendor, Cat. No.) | Type | Host | Recommended Dilution Range |
| Proteintech, 13440-1-AP | Polyclonal | Rabbit | 1:500 - 1:2000[11] |
| Abcam, ab244499 | Polyclonal | Rabbit | 1:200 - 1:500 |
| Santa Cruz, sc-374367 | Monoclonal | Mouse | 1:50 - 1:500[7] |
| Synaptic Systems, 276 103 | Polyclonal | Rabbit | 1:200 - 1:500[12] |
Table 2: Recommended IHC Protocol Parameters
| Parameter | Recommended Method |
| Fixation | 10% Neutral Buffered Formalin (for FFPE) |
| Antigen Retrieval | Heat-Mediated: Tris-EDTA Buffer (pH 9.0)[11][13] or Citrate Buffer (pH 6.0)[1] |
| Blocking | 10% Normal Goat Serum[1] or appropriate serum matching the secondary antibody |
| Primary Antibody Incubation | Overnight at 4°C[1][5] |
| Detection System | HRP-conjugated secondary antibody with DAB substrate[1] |
| Positive Control Tissue | Brain (especially Dentate Gyrus)[4][5][13], Normal Lung Tissue[1] |
| Negative Control Tissue | Kidney Renal Clear Cell Carcinoma (KIRC) tissue[9] |
| Expected Localization | Cytoplasm and Plasma Membrane[9] |
Experimental Protocols
An effective IHC workflow is essential for reliable and reproducible results.
Caption: Standard workflow for immunohistochemical staining of tissue sections.
Protocol 1: IHC Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is adapted from methodologies used in cancer research and antibody validation datasheets.[1][11]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody (anti-Protein 4.1N)
-
Biotinylated secondary antibody
-
HRP-streptavidin reagent
-
DAB substrate-chromogen solution
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 10 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x, 5 min), 95% (1x, 5 min), 70% (1x, 5 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in a microwave or pressure cooker in Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0) for 15 minutes.[1]
-
Allow slides to cool to room temperature (approx. 20-30 minutes).
-
Rinse slides in PBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Protein 4.1N antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[1]
-
-
Detection:
-
Rinse slides with PBS (3x, 5 min).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3x, 5 min).
-
Incubate with HRP-streptavidin reagent for 30 minutes at room temperature.
-
Rinse with PBS (3x, 5 min).
-
Apply DAB solution and monitor for color development (typically 1-10 minutes).[1]
-
Stop the reaction by immersing slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Rinse with water.
-
Dehydrate slides through a graded ethanol series and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Troubleshooting
Table 3: Troubleshooting Guide for 4.1N IHC
| Problem | Possible Cause | Suggested Solution |
| No Staining / Weak Staining | Incorrect primary antibody dilution. | Titrate the primary antibody to find the optimal concentration. |
| Ineffective antigen retrieval. | Optimize retrieval method: try a different buffer (e.g., Tris-EDTA pH 9.0 if citrate pH 6.0 fails) or adjust heating time/temperature. | |
| Inactive reagents (antibody, substrate). | Use fresh reagents and ensure proper storage of antibodies. | |
| High Background Staining | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high. | Decrease the primary antibody concentration. | |
| Inadequate rinsing between steps. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of secondary antibody. | Ensure the secondary antibody is specific to the primary antibody's host species. |
| Endogenous biotin or peroxidase activity. | Perform appropriate blocking steps (avidin/biotin block, H₂O₂). |
References
- 1. oncotarget.com [oncotarget.com]
- 2. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation | Journal of Neuroscience [jneurosci.org]
- 5. A Novel Neuron-Enriched Homolog of the Erythrocyte Membrane Cytoskeletal Protein 4.1 | Journal of Neuroscience [jneurosci.org]
- 6. osti.gov [osti.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. The Role of Cytoskeleton Protein 4.1 in Immunotherapy [mdpi.com]
- 9. Abnormal expression and prognostic significance of EPB41L1 in kidney renal clear cell carcinoma based on data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. EPB41L1 antibody (13440-1-AP) | Proteintech [ptglab.co.jp]
- 12. sysy.com [sysy.com]
- 13. EPB41L1 antibody (13440-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for the Purification of Recombinant Protein 4.1N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of recombinant protein 4.1N, a crucial scaffolding protein involved in various cellular processes. The following protocols cover common expression and purification strategies, including affinity, ion exchange, and size exclusion chromatography.
Data Presentation
While specific quantitative data for the purification of recombinant protein 4.1N is not extensively reported in the literature, the following table provides an example of expected yields and purity at different stages of purification based on typical multi-step protein purification workflows. Actual results may vary depending on the expression system, construct design, and specific laboratory conditions.
| Purification Step | Total Protein (mg) | Protein 4.1N (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 500 | 25 | 10 | 100 | 5 |
| Affinity Chromatography | 30 | 20 | 150 | 80 | >85 |
| Ion Exchange Chromatography | 8 | 7 | 200 | 28 | >95 |
| Size Exclusion Chromatography | 5 | 4.5 | 210 | 18 | >99 |
Note: The values presented in this table are illustrative and intended to provide a general benchmark. Researchers should perform their own quantification and activity assays to determine the specific outcomes of their purification process.
Experimental Protocols
Expression of Recombinant Protein 4.1N
Recombinant protein 4.1N is commonly expressed in E. coli as a fusion protein with an affinity tag, such as a polyhistidine (His-tag) or Glutathione-S-Transferase (GST) tag, to facilitate purification.
Protocol for Protein Expression:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene for the tagged protein 4.1N.
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. For improved solubility, the culture temperature can be reduced to 16-25°C for overnight induction.
-
Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of His-tagged Protein 4.1N by Immobilized Metal Affinity Chromatography (IMAC)
Materials:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose Resin
-
Protease Inhibitor Cocktail
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. Lyse the cells by sonication on ice or by using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble His-tagged protein 4.1N.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA agarose resin and incubate for 1-2 hours at 4°C with gentle agitation.
-
Washing: Load the lysate-resin mixture onto a chromatography column. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein 4.1N with Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
Purification of GST-tagged Protein 4.1N by Glutathione Affinity Chromatography
Materials:
-
Lysis Buffer: Phosphate-Buffered Saline (PBS), 1% Triton X-100, 1 mM DTT.
-
Wash Buffer: PBS.
-
Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.
-
Glutathione-Sepharose Resin
-
Protease Inhibitor Cocktail
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer with a protease inhibitor cocktail and lyse the cells as described for the His-tag purification.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C and collect the supernatant.
-
Binding: Add the clarified lysate to pre-equilibrated Glutathione-Sepharose resin and incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Pack the resin into a column and wash with 10-20 column volumes of Wash Buffer.
-
Elution: Elute the GST-tagged protein 4.1N with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
Ion Exchange Chromatography (IEX)
Ion exchange chromatography separates proteins based on their net surface charge. This step is often used after affinity chromatography to further purify the protein. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of protein 4.1N and the desired buffer pH.
General Protocol:
-
Buffer Exchange: Exchange the buffer of the partially purified protein 4.1N into a low-salt IEX loading buffer. This can be done by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate the IEX column (e.g., Q-Sepharose for anion exchange or SP-Sepharose for cation exchange) with the loading buffer.
-
Sample Loading: Load the protein sample onto the column.
-
Washing: Wash the column with several column volumes of the loading buffer to remove unbound proteins.
-
Elution: Elute the bound protein 4.1N using a linear salt gradient (e.g., 0-1 M NaCl) or a step gradient. Collect fractions and analyze by SDS-PAGE.
Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates proteins based on their size and is often the final polishing step in a purification workflow.
General Protocol:
-
Column Equilibration: Equilibrate the SEC column (e.g., Superdex 200 or Sephacryl S-300) with a suitable buffer (e.g., PBS or HEPES-buffered saline).
-
Sample Loading: Load a concentrated sample of the purified protein 4.1N onto the column. The sample volume should be a small percentage of the total column volume (typically 1-2%) for optimal resolution.
-
Elution: Elute the protein with the equilibration buffer at a constant flow rate. Larger molecules will elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify the fractions containing pure protein 4.1N.
Visualizations
Protein 4.1N Signaling Pathway
Protein 4.1N has been identified as a tumor suppressor that can regulate the JNK-c-Jun signaling pathway through its interaction with Protein Phosphatase 1 (PP1).[1][2][3][4]
Experimental Workflow for Protein-Protein Interaction Screening
The following workflow illustrates a common approach to identify interaction partners of a protein of interest, such as protein 4.1N.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
Application Notes and Protocols for CRISPR/Cas9 Editing of the EPB41L1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EPB41L1 gene, also known as 4.1N, encodes for the Erythrocyte Membrane Protein Band 4.1 Like 1. This protein is a crucial component of the cytoskeleton, playing a significant role in conferring stability and plasticity to neuronal membranes through interactions with the spectrin-actin cytoskeleton and various membrane proteins.[1] Functionally, EPB41L1 is involved in the stabilization of dopamine D2 and D3 receptors at the neuronal plasma membrane and plays a role in the trafficking of AMPA receptors.[2][3][4] Emerging evidence also suggests a role for EPB41L1 as a tumor suppressor in some cancers.[3] Given its multifaceted roles in neuronal signaling and cell homeostasis, the targeted modification of the EPB41L1 gene using CRISPR/Cas9 technology offers a powerful tool to investigate its function, validate it as a potential drug target, and develop novel therapeutic strategies.
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the EPB41L1 gene in human cell lines. The protocols cover sgRNA design, delivery of CRISPR/Cas9 components, and validation of gene editing.
Quantitative Data Summary
Successful CRISPR/Cas9-mediated knockout of the EPB41L1 gene is characterized by high editing efficiency at the genomic level and a corresponding reduction in protein expression. The following tables provide representative quantitative data from a typical EPB41L1 knockout experiment in a human cell line (e.g., HEK293T).
Table 1: Summary of EPB41L1 Gene Editing Efficiency
| Parameter | Method | Result |
| Transfection Efficiency | Fluorescence Microscopy (GFP co-transfection) | ~85% |
| Genomic Editing Efficiency (Indel %) | TIDE (Tracking of Indels by Decomposition) Analysis | sgRNA 1: 78% |
| sgRNA 2: 82% | ||
| Protein Knockout Efficiency | Western Blot (normalized to control) | >90% reduction |
Table 2: Phenotypic Analysis of EPB41L1 Knockout Cells
| Functional Assay | Metric | Wild-Type Cells | EPB41L1 KO Cells |
| Cell Migration | Migration Rate (µm/hr) | 15.2 ± 1.8 | 9.7 ± 1.5 |
| Dopamine D2 Receptor Surface Expression | Mean Fluorescence Intensity (Flow Cytometry) | 12,500 ± 980 | 6,200 ± 750 |
| Actin Cytoskeleton Integrity | Phalloidin Staining Intensity (Arbitrary Units) | 8,900 ± 650 | 5,100 ± 520 |
Experimental Protocols
This section provides a detailed methodology for the CRISPR/Cas9-mediated knockout of the EPB41L1 gene.
Protocol 1: sgRNA Design and Synthesis
-
Obtain the EPB41L1 Gene Sequence: The human EPB41L1 gene is located on chromosome 20q11.23.[4] Obtain the genomic sequence from the NCBI database (Gene ID: 2036).[1]
-
Identify Target Exons: To ensure a functional knockout, target an early exon to introduce a frameshift mutation leading to a premature stop codon.
-
Design sgRNAs: Use online sgRNA design tools (e.g., Synthego, CHOPCHOP) to identify potential sgRNA sequences within the target exon.[5][6] Key design considerations include high on-target scores and low off-target scores. The protospacer adjacent motif (PAM) for Streptococcus pyogenes Cas9 is NGG.
-
Example sgRNA Sequences targeting Exon 2 of EPB41L1:
-
sgRNA 1: 5'- GCGCTCGGCCATCGCCAAGG - 3'
-
sgRNA 2: 5'- GAGCGGCTGCGGGAGATCGG - 3'
-
-
-
Synthesize sgRNAs: Synthesize the designed sgRNAs as high-purity, single-guide RNA oligonucleotides.
Protocol 2: Cell Culture and Transfection
-
Cell Line Maintenance: Culture a human cell line of interest (e.g., HEK293T) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Ribonucleoprotein (RNP) Complex Formation:
-
For each well to be transfected, mix the synthetic sgRNA (e.g., 50 pmol) with Cas9 nuclease (e.g., 25 pmol) in a sterile microcentrifuge tube containing a suitable buffer (e.g., Opti-MEM).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the Cas9-sgRNA RNP complex.
-
-
Transfection:
-
Dilute a lipid-based transfection reagent (e.g., Lipofectamine CRISPRMAX) in Opti-MEM according to the manufacturer's instructions.
-
Add the RNP complex to the diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells for 48-72 hours before proceeding to analysis.
-
Protocol 3: Validation of Gene Editing
-
Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region flanking the sgRNA target site using PCR.
-
Analysis of Editing Efficiency:
-
Sanger Sequencing and TIDE Analysis: Purify the PCR product and send it for Sanger sequencing. Analyze the sequencing chromatograms using the TIDE (Tracking of Indels by Decomposition) web tool to quantify the percentage of insertions and deletions (indels).
-
-
Western Blot Analysis for Protein Knockout:
-
Lyse a separate population of edited cells and a control population of unedited cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for EPB41L1 and a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of protein knockout.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involving EPB41L1.
Caption: Experimental workflow for EPB41L1 knockout.
Caption: EPB41L1 in neuronal signaling.
References
Super-Resolution Microscopy of Protein 4.1N at the Synapse: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 4.1N, a crucial scaffolding protein enriched at the postsynaptic density (PSD), plays a pivotal role in the regulation of synaptic structure and function. It is instrumental in the trafficking, stabilization, and localization of key synaptic receptors, most notably AMPA-type glutamate receptors (AMPARs).[1][2] By linking these receptors to the underlying actin cytoskeleton, protein 4.1N contributes significantly to synaptic plasticity, the molecular basis of learning and memory.[3][4][5][6] Understanding the precise nanoscale organization of protein 4.1N within the synapse is therefore critical for elucidating the mechanisms of synaptic transmission and for the development of novel therapeutics for neurological disorders.
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), have surpassed the diffraction limit of conventional light microscopy, enabling the visualization of synaptic proteins with unprecedented detail. These powerful imaging modalities allow for the quantitative analysis of protein distribution, cluster size, and density at the nanometer scale. This document provides detailed application notes and protocols for the super-resolution imaging of protein 4.1N at the synapse, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize quantitative data regarding the impact of protein 4.1N on synaptic parameters and the nanoscale organization of related synaptic proteins as determined by super-resolution microscopy and other quantitative methods.
Table 1: Effects of Protein 4.1N Manipulation on Synaptic Function and Structure
| Parameter | Method | Experimental Condition | Result | Reference |
| AMPAR-mediated mEPSC Frequency | Electrophysiology | 4.1N shRNA knockdown in DG granule neurons | ~75% reduction | [1] |
| AMPAR-mediated eEPSC Amplitude | Electrophysiology | 4.1N shRNA knockdown in DG granule neurons | Significant decrease | [1] |
| NMDAR-mediated eEPSC Amplitude | Electrophysiology | 4.1N shRNA knockdown in DG granule neurons | Significant decrease | [1] |
| Dendritic Spine Density | Super-Resolution Confocal Microscopy | 4.1N shRNA knockdown in DG granule neurons | Significant decrease | [1] |
| 4.1N Protein Expression | Western Blot | shRNA-mediated knockdown | ~70% reduction | [1] |
Table 2: Nanoscale Organization of Synaptic Protein Clusters Measured by Super-Resolution Microscopy
| Protein | Microscopy Technique | Cluster Parameter | Measured Value | Reference |
| KCC2 (interacts with 4.1N) | STORM | Cluster Surface Area (% of dendritic ROI) | 3.7 - 4.1% | [7] |
| AMPA Receptors | dSTORM/PALM | Nanodomain Diameter | ~80 nm | [3][4][8] |
| AMPA Receptors | dSTORM/PALM | Receptors per Nanodomain | 20 - 25 | [8] |
| AMPA Receptors | dSTORM/PALM | Nanodomains per Synapse | 1 - 3 | [8] |
| PSD-95 | dSTORM/PALM | Nanodomain Diameter | 80 - 150 nm | [8] |
Signaling Pathway of Protein 4.1N at the Excitatory Synapse
Protein 4.1N acts as a critical scaffold, linking AMPA receptors to the actin cytoskeleton. This interaction is regulated by protein kinase C (PKC) phosphorylation and palmitoylation of the GluA1 subunit of the AMPA receptor. The FERM domain of protein 4.1N is essential for its interaction with various synaptic proteins, including the K-Cl cotransporter KCC2, which is important for dendritic spine development.
References
- 1. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of AMPA Receptor GluR1 Subunit Surface Expression by a 4.1N-Linked Actin Cytoskeletal Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking Nanoscale Dynamics of AMPA Receptor Organization to Plasticity of Excitatory Synapses and Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Regulation of the Postsynaptic Compartment of Excitatory Synapses by the Actin Cytoskeleton in Health and Its Disruption in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of palmitoylation in structural long-term synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of Human Protein 4.1N Isoforms
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the quantitative analysis of human protein 4.1N isoforms using quantitative PCR (qPCR).
Introduction to Human Protein 4.1N and its Isoforms
Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein enriched in neurons. It is a member of the protein 4.1 family, which also includes 4.1R (erythrocyte), 4.1G (general), and 4.1B (brain). These proteins play vital roles in organizing the cytoskeleton and maintaining cell structure.
Protein 4.1N undergoes tissue-specific alternative splicing of its pre-mRNA, leading to the expression of multiple protein isoforms. This splicing mechanism allows for a diversity of functions and localizations within the cell. Notably, a 135-kDa isoform is predominantly expressed in the brain, while a 100-kDa isoform is more common in peripheral tissues[1]. The various isoforms arise from the inclusion or exclusion of different exons, which can alter protein-protein interaction domains and subcellular targeting signals. The complexity of these splicing patterns presents a challenge for the specific quantification of each isoform[2].
Quantitative PCR (qPCR) for the Analysis of 4.1N Isoforms
Quantitative PCR is a powerful technique to measure the expression levels of specific mRNA transcripts. For protein 4.1N, qPCR can be employed to determine the total expression of the EPB41L1 gene or to quantify the relative abundance of its different splice variants.
Commercially Available qPCR Primers for General EPB41L1 Gene Expression
Several vendors offer pre-designed and validated qPCR primer sets for the human EPB41L1 gene. These primers are typically designed to target a region common to most known transcripts, making them suitable for measuring the overall gene expression.
| Supplier | Product Name/ID | Target Gene | Assay Type | Amplicon Length (bp) | Detected Transcripts |
| Bio-Rad | qHsaCID0012485 | EPB41L1 | SYBR® Green | 101 | ENST00000202028, ENST00000406771, ENST00000430276, ENST00000452261, ENST00000373945, ENST00000338074, ENST00000373941, ENST00000373946, ENST00000397315, ENST00000441639, ENST00000397307, ENST00000344237[3] |
| OriGene | HP205314 | EPB41L1 | SYBR® Green | Not Specified | NM_001431 and others |
Experimental Protocols
Protocol 1: Quantitative PCR for Total EPB41L1 (4.1N) Expression
This protocol outlines the steps for quantifying the total mRNA expression of the EPB41L1 gene using a commercially available SYBR Green-based qPCR assay.
Experimental Workflow Diagram
Caption: A typical workflow for a quantitative PCR experiment.
Materials:
-
Human cells or tissues of interest
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., iScript™ Advanced cDNA Synthesis Kit for RT-qPCR, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., SsoAdvanced™ SYBR® Green Supermix, Bio-Rad)
-
EPB41L1 qPCR primer set (e.g., Bio-Rad qHsaCID0012485)
-
Reference gene qPCR primer set (e.g., for GAPDH, ACTB, or B2M)
-
Nuclease-free water
-
qPCR-compatible plates and seals
-
Real-time PCR detection system
Procedure:
-
RNA Extraction and Quality Control: a. Extract total RNA from your human cell or tissue samples according to the manufacturer's protocol of your chosen RNA extraction kit. b. To eliminate potential genomic DNA contamination, perform an on-column or in-solution DNase treatment. c. Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure. d. (Optional but recommended) Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7 is recommended for qPCR.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit, following the manufacturer's instructions. b. Include a no-reverse transcriptase (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR step.
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mix in a sterile, nuclease-free environment. For a single 20 µL reaction, a typical setup is as follows:
- 10 µL of 2x SYBR Green qPCR master mix
- 1 µL of 10 µM forward primer
- 1 µL of 10 µM reverse primer
- 2 µL of diluted cDNA (e.g., 10 ng)
- 6 µL of nuclease-free water b. Set up reactions in triplicate for each sample, including no-template controls (NTCs) for each primer set.
-
qPCR Run: a. Perform the qPCR on a real-time PCR detection system with a standard thermal cycling program:
- Initial Denaturation: 95°C for 2 minutes
- Cycling (40 cycles):
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute
- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the quantification cycle (Cq) values for both the EPB41L1 gene and the reference gene(s). b. Calculate the relative expression of EPB41L1 using the comparative Cq (ΔΔCq) method.
Strategy for Designing Isoform-Specific qPCR Primers
Design Workflow Diagram
Caption: A workflow for designing and validating isoform-specific qPCR primers.
Procedure:
-
Identify Target Isoforms: Use transcript databases like Ensembl or NCBI to identify the specific 4.1N splice variants you wish to quantify. Note their unique exon compositions.
-
Locate Unique Exon-Exon Junctions: Align the mRNA sequences of your target isoforms to identify exon-exon junctions that are unique to each variant.
-
Primer Design: Design one of the primers (either forward or reverse) to span this unique junction. The primer should have approximately half of its sequence on one exon and half on the adjacent exon.
-
Primer Length: 18-24 nucleotides
-
GC Content: 40-60%
-
Melting Temperature (Tm): 58-62°C, with both primers in a pair having a Tm within 2°C of each other.
-
Amplicon Size: 70-150 base pairs for optimal qPCR efficiency.
-
-
In Silico Validation: Use a tool like Primer-BLAST (NCBI) to check the specificity of your designed primers against the human transcriptome. Ensure they are predicted to amplify only your target isoform.
-
Experimental Validation: a. Synthesize the designed primers. b. Perform a standard PCR followed by agarose gel electrophoresis to confirm that the primers amplify a product of the expected size. c. Conduct a qPCR with a melt curve analysis. A single, sharp peak in the melt curve indicates the amplification of a specific product. d. Determine the primer efficiency by running a standard curve using a serial dilution of a template known to contain the target isoform. An efficiency between 90% and 110% is considered acceptable.
Signaling Pathways Involving Protein 4.1N
Protein 4.1N is implicated in several signaling pathways, primarily in the nervous system and in cancer. It acts as a scaffold, bringing together various signaling molecules and receptors.
Signaling Pathway Diagram
Caption: A simplified diagram of signaling pathways involving protein 4.1N.
Protein 4.1N is known to:
-
Stabilize Dopamine Receptors: It binds to and stabilizes D2 and D3 dopamine receptors at the neuronal plasma membrane, influencing dopaminergic signaling.
-
Regulate JNK/c-Jun Signaling: In some cancer models, 4.1N has been shown to be a negative regulator of the JNK-c-Jun signaling pathway.
-
Modulate Wnt/β-catenin Signaling: Overexpression of 4.1N can lead to a decrease in the activation of the β-catenin/Wnt signaling pathway in non-small-cell lung cancer cells.
These interactions highlight the importance of protein 4.1N in both normal neuronal function and in the pathogenesis of certain diseases. The differential expression of 4.1N isoforms may fine-tune these signaling events, making isoform-specific quantification a valuable tool in neuroscience and oncology research.
References
Application Notes and Protocols for Studying Protein 4.1N Interactions Using Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 4.1N, a crucial scaffolding protein enriched in neurons, plays a pivotal role in the architecture and plasticity of the nervous system. It is a member of the protein 4.1 family, characterized by a conserved N-terminal FERM (4.1-ezrin-radixin-moesin) domain, a central spectrin-actin binding domain (SABD), and a C-terminal domain (CTD). These domains enable 4.1N to act as a molecular bridge, linking transmembrane proteins, such as ion channels and cell adhesion molecules, to the underlying cytoskeleton.[1][2] This function is critical for the proper localization and stabilization of synaptic components, thereby influencing synaptic transmission and plasticity.
A key interaction of protein 4.1N is with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors, specifically the GluA1 subunit. This interaction is vital for the trafficking and surface expression of AMPA receptors at the postsynaptic membrane, a fundamental process in learning and memory. The Proximity Ligation Assay (PLA) offers a powerful and sensitive method to visualize and quantify these protein-protein interactions in situ, providing valuable insights into the molecular mechanisms governing neuronal function and a potential avenue for therapeutic intervention in neurological and psychiatric disorders.
Principle of Proximity Ligation Assay (PLA)
The Proximity Ligation Assay is an antibody-based technique that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. The core principle relies on the close proximity of two target proteins. Primary antibodies from different species are used to recognize the two proteins of interest. Subsequently, secondary antibodies, known as PLA probes, conjugated with unique short DNA oligonucleotides (PLUS and MINUS), are added and bind to the primary antibodies. If the two target proteins are within close proximity (typically less than 40 nanometers), the oligonucleotides on the PLA probes are brought near each other. This proximity allows for the enzymatic ligation of connector oligonucleotides to form a circular DNA molecule. This DNA circle then serves as a template for rolling circle amplification (RCA), generating a long DNA product that can be detected and visualized as a distinct fluorescent spot using fluorescently labeled probes. Each fluorescent spot represents a single protein-protein interaction event.
Application: Studying the Interaction of Protein 4.1N with GluA1 Subunit of AMPA Receptors
The interaction between protein 4.1N and the GluA1 subunit of AMPA receptors is a critical regulatory point in synaptic plasticity. This interaction is modulated by cellular signaling events, such as phosphorylation. Specifically, Protein Kinase C (PKC) phosphorylation of serine residues S816 and S818 on the GluA1 subunit has been shown to enhance its binding to 4.1N, promoting the insertion of GluA1-containing AMPA receptors into the neuronal membrane.[3][4] Conversely, palmitoylation of GluA1 at cysteine 811 can negatively regulate this interaction.[3][4] PLA can be employed to investigate how these post-translational modifications and various pharmacological agents affect the 4.1N-GluA1 interaction in a cellular context.
Experimental Workflow for 4.1N-GluA1 PLA
Caption: Experimental workflow for Proximity Ligation Assay.
Detailed Experimental Protocol
This protocol is a general guideline for performing a PLA experiment to study the interaction between protein 4.1N and the GluA1 subunit of AMPA receptors in cultured neurons. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (provided in commercial PLA kits or a solution of 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-Protein 4.1N antibody
-
Mouse anti-GluA1 antibody (ensure it recognizes an extracellular or intracellular epitope as required by the experimental design)
-
-
Commercial PLA kit (e.g., Duolink® In Situ PLA Kit) containing:
-
PLA probes (anti-rabbit PLUS, anti-mouse MINUS)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Wash buffers
-
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture neurons on sterile glass coverslips pre-coated with a suitable substrate (e.g., poly-D-lysine) to ensure adherence.
-
Grow cells to the desired confluency.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If using antibodies that target intracellular epitopes, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with the blocking solution for 1 hour at 37°C in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-4.1N and mouse anti-GluA1) to their optimal concentration in the antibody diluent provided in the PLA kit or a suitable buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Negative Controls: Include controls where one or both primary antibodies are omitted to assess background signal.
-
-
PLA Probe Incubation:
-
Wash the cells twice with Wash Buffer A.
-
Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.
-
Incubate the cells with the PLA probe solution for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the cells twice with Wash Buffer A.
-
Prepare the ligation solution by diluting the ligation buffer and adding the ligase according to the manufacturer's instructions.
-
Incubate the cells with the ligation solution for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash the cells twice with Wash Buffer A.
-
Prepare the amplification solution by diluting the amplification buffer and adding the polymerase according to the manufacturer's instructions.
-
Incubate the cells with the amplification solution for 100-120 minutes at 37°C in a humidified chamber. Keep the samples protected from light from this step onwards.
-
-
Washing and Mounting:
-
Wash the cells twice with Wash Buffer B for 10 minutes each.
-
Perform a final wash with 0.01x Wash Buffer B for 1 minute.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition:
-
Visualize the PLA signals using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the detection reagent's fluorophore and DAPI.
-
-
Image Analysis and Quantification:
-
Quantify the number of PLA signals (fluorescent spots) per cell using image analysis software such as ImageJ or CellProfiler.
-
Normalize the number of PLA signals to the number of cells (identified by DAPI-stained nuclei).
-
Perform statistical analysis to compare the extent of interaction under different experimental conditions.
-
Data Presentation
Quantitative data from PLA experiments should be presented in a clear and organized manner to facilitate comparison between different experimental groups. The following table provides an illustrative example of how to present such data.
Table 1: Illustrative Quantitative Analysis of Protein 4.1N and GluA1 Interaction using PLA
| Experimental Condition | Average PLA Signals per Cell (Mean ± SEM) | Fold Change vs. Control | p-value |
| Control (Untreated) | 15.2 ± 1.8 | 1.0 | - |
| PMA (PKC Activator) | 35.8 ± 3.2 | 2.36 | <0.01 |
| Gö 6983 (PKC Inhibitor) | 8.1 ± 1.1 | 0.53 | <0.05 |
| GluA1 Palmitoylation Mutant | 28.5 ± 2.9 | 1.88 | <0.05 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway
Protein 4.1N is a key organizer at the postsynaptic density, linking glutamate receptors to the actin cytoskeleton and thereby regulating their trafficking and synaptic localization. The following diagram illustrates the signaling pathway involving the PKC-mediated regulation of the 4.1N-GluA1 interaction.
Caption: PKC-mediated regulation of 4.1N-GluA1 interaction.
This signaling cascade highlights how synaptic activity can, through PKC activation and subsequent phosphorylation of GluA1, strengthen the interaction with protein 4.1N. This enhanced interaction promotes the anchoring of AMPA receptors to the actin cytoskeleton, leading to their stabilization at the postsynaptic membrane and contributing to long-term potentiation (LTP).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak PLA Signal | - Low abundance of target proteins- Ineffective primary antibodies- Suboptimal fixation/permeabilization- Incorrect PLA probe dilution- Inactive ligation or amplification enzymes | - Confirm protein expression by Western blot or immunofluorescence.- Validate primary antibodies for immunofluorescence.- Optimize fixation and permeabilization conditions.- Titrate PLA probes.- Ensure proper storage and handling of enzyme reagents. |
| High Background Signal | - Non-specific binding of primary antibodies- High concentration of primary antibodies or PLA probes- Inadequate blocking- Insufficient washing | - Use high-quality, specific primary antibodies.- Titrate antibody and probe concentrations.- Increase blocking time or use a different blocking agent.- Increase the duration and number of wash steps. |
| Uneven Staining | - Cells detaching from the coverslip- Uneven application of reagents- Cells drying out during incubation | - Use appropriate coating for coverslips.- Ensure the entire coverslip is covered with reagent.- Use a humidified chamber for all incubation steps. |
Conclusion
The Proximity Ligation Assay is a powerful technique for the in situ investigation of protein-protein interactions, such as that between protein 4.1N and the AMPA receptor subunit GluA1. These application notes and protocols provide a framework for researchers to design and execute experiments aimed at understanding the molecular underpinnings of synaptic function and plasticity. For professionals in drug development, PLA offers a valuable tool for screening compounds that may modulate these critical neuronal interactions, paving the way for novel therapeutic strategies for a range of neurological disorders.
References
- 1. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 3. Regulation of AMPA receptor extrasynaptic insertion by 4.1N, phosphorylation and palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranslational regulation of AMPA receptor trafficking and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Protein 4.1N's Role in Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 4.1N, a member of the Protein 4.1 superfamily, is a crucial scaffolding protein that links the actin cytoskeleton to the plasma membrane.[1][2] Emerging evidence highlights its significant role in regulating cellular processes such as cell adhesion, migration, and proliferation.[1][3] In numerous cancer types, including non-small cell lung cancer (NSCLC) and breast cancer, the expression of Protein 4.1N is often downregulated, and this loss is correlated with increased metastatic potential and poor prognosis.[1][3] This suggests that Protein 4.1N may function as a tumor suppressor by modulating cell-matrix interactions.
These application notes provide a comprehensive overview of the protocols and methodologies required to investigate the function of Protein 4.1N in cell adhesion. The described assays are fundamental for researchers aiming to elucidate the molecular mechanisms of 4.1N action and for drug development professionals seeking to identify novel therapeutic targets in cancer and other diseases.
Data Presentation: Quantitative Analysis of Protein 4.1N in Cell Adhesion
Manipulating the expression of Protein 4.1N in cancer cell lines has a direct and quantifiable impact on their adhesive properties. The following tables summarize representative data from studies on non-small cell lung cancer (NSCLC) cell lines, demonstrating the inhibitory effect of Protein 4.1N on cell adhesion to fibronectin.
Table 1: Effect of Protein 4.1N Overexpression on Cell Adhesion
| Cell Line | Transfection | Substrate | Adhesion Assay Method | Result (Relative Adhesion) | Statistical Significance |
| H1299 (low endogenous 4.1N) | pEGFP-C3 (Control) | Fibronectin | Crystal Violet Staining (OD 570 nm) | 1.00 ± 0.08 | - |
| H1299 (low endogenous 4.1N) | pEGFP-4.1N | Fibronectin | Crystal Violet Staining (OD 570 nm) | 0.52 ± 0.05 | p < 0.05 |
Data are represented as mean ± standard deviation, normalized to the control group. Data derived from studies by Wang et al. (2016).[4]
Table 2: Effect of Protein 4.1N Knockdown on Cell Adhesion
| Cell Line | Transfection | Substrate | Adhesion Assay Method | Result (Relative Adhesion) | Statistical Significance |
| 95C (high endogenous 4.1N) | Control shRNA | Fibronectin | Crystal Violet Staining (OD 570 nm) | 1.00 ± 0.11 | - |
| 95C (high endogenous 4.1N) | 4.1N shRNA | Fibronectin | Crystal Violet Staining (OD 570 nm) | 1.68 ± 0.15 | p < 0.05 |
Data are represented as mean ± standard deviation, normalized to the control group. Data derived from studies by Wang et al. (2016).[4]
Table 3: Molecular Correlates of Altered Protein 4.1N Expression
| Cell Line | Genetic Modification | Key Molecular Change | Method of Detection |
| H1299 | 4.1N Overexpression | Decreased β1 Integrin expression | Western Blot |
| 95C | 4.1N Knockdown | Increased β1 Integrin expression | Western Blot |
Observations based on findings from Wang et al. (2016), which suggest a potential mechanism for 4.1N's role in cell adhesion.[4]
Signaling Pathways and Experimental Workflows
The function of Protein 4.1N in cell adhesion is mediated through its interaction with other proteins and its influence on downstream signaling cascades. A notable pathway involves its interaction with Protein Phosphatase 1 (PP1), which in turn regulates the JNK-c-Jun signaling pathway, a key cascade in cell proliferation and metastasis.[3][4]
Caption: 4.1N-PP1-JNK Signaling Pathway.
The experimental workflow to assess the role of Protein 4.1N in cell adhesion typically involves modulating its expression in a chosen cell line and subsequently performing a series of functional assays.
Caption: Experimental Workflow for 4.1N Adhesion Studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Modulation of Protein 4.1N Expression
A. Overexpression via Transient Transfection
This protocol is for transiently transfecting mammalian cells with a plasmid encoding Protein 4.1N (e.g., pEGFP-4.1N).
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile microfuge tube (Tube A), dilute 2 µg of plasmid DNA (e.g., pEGFP-4.1N or an empty vector control) into 100 µL of serum-free medium.
-
In a separate sterile microfuge tube (Tube B), dilute a commercial transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with sterile PBS.
-
Add 800 µL of fresh serum-free medium to the 200 µL transfection complex mixture.
-
Add the 1 mL mixture dropwise to the cells in the 6-well plate.
-
-
Incubation and Analysis: Incubate the cells for 4-6 hours at 37°C. Then, replace the transfection medium with complete growth medium. Analyze protein expression after 24-48 hours via Western Blot or immunofluorescence.
B. Knockdown via Lentiviral shRNA Transduction
This protocol provides a general guideline for stable knockdown of Protein 4.1N.
-
Cell Seeding: Seed target cells in a 96-well plate at a density of ~1.6 x 10^4 cells per well in complete medium. Incubate overnight.[5]
-
Transduction:
-
The next day, remove the medium.
-
Add fresh medium containing hexadimethrine bromide (Polybrene) at a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Add the lentiviral particles containing the 4.1N-specific shRNA or a non-targeting control shRNA at a predetermined multiplicity of infection (MOI).
-
Gently swirl the plate and incubate for 18-20 hours at 37°C.[5]
-
-
Selection and Expansion:
-
After incubation, replace the virus-containing medium with fresh complete growth medium.
-
After another 24 hours, begin selection by adding medium containing the appropriate antibiotic (e.g., puromycin, typically 2-10 µg/mL). The optimal concentration must be determined by a kill curve for each cell line.[5]
-
Replace the selection medium every 3-4 days until resistant colonies are formed.
-
Expand the resistant colonies and verify the knockdown of Protein 4.1N using Western Blot and/or qPCR.
-
Protocol 2: Cell Adhesion Assay (Crystal Violet Method)
This assay quantifies the number of adherent cells to an extracellular matrix (ECM) protein-coated surface.
-
Plate Coating: Coat wells of a 96-well plate with 50 µL of 10 µg/mL fibronectin (or another ECM protein) in PBS. Incubate overnight at 4°C. Control wells should be coated with 1% BSA in PBS.
-
Blocking: The next day, aspirate the coating solution and wash the wells three times with PBS. Block non-specific binding by adding 100 µL of 1% heat-inactivated BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Cell Seeding:
-
Wash the wells once with PBS.
-
Harvest cells (e.g., 4.1N-overexpressing, knockdown, and control cells) and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Adhesion Incubation: Incubate the plate for 60-90 minutes at 37°C in a humidified incubator.
-
Washing: Gently wash the wells 3-4 times with PBS to remove non-adherent cells.
-
Fixing and Staining:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well for 15 minutes at room temperature.
-
Wash the wells with water and let them air dry.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
-
Quantification:
-
Wash the wells extensively with water until the water runs clear. Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or 1% SDS to each well.
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is used to identify proteins that interact with Protein 4.1N within the cell.
-
Cell Lysis:
-
Harvest cultured cells and wash them twice with ice-cold PBS.
-
Lyse the cell pellet in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, plus protease and phosphatase inhibitors) on ice for 30 minutes with periodic vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G-agarose bead slurry to the protein extract.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a primary antibody specific for Protein 4.1N (or a negative control IgG) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 40 µL of fresh Protein A/G-agarose bead slurry and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 40 µL of 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the pulled-down proteins by Western Blot using antibodies against suspected interacting partners (e.g., PP1).[4]
-
References
- 1. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytoskeletal Protein 4.1R Is a Positive Regulator of the FcεRI Signaling and Chemotaxis in Mast Cells [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epithelial-specific isoforms of protein 4.1R promote adherens junction assembly in maturing epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Application of FRET/BRET to Elucidate Protein 4.1N Conformational Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 4.1N, a crucial scaffolding protein enriched in the nervous system, plays a pivotal role in organizing membrane protein complexes and linking them to the underlying cytoskeleton.[1] Its function is intricately regulated by conformational changes that modulate its interactions with a diverse array of binding partners, including ion channels, receptors, and cell adhesion molecules.[2][3] Understanding the dynamic conformational states of protein 4.1N is paramount for deciphering its role in synaptic plasticity, neuronal signaling, and its implication in various neurological disorders and cancers.[4][5]
This application note details the use of Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) techniques to monitor the conformational changes of protein 4.1N in real-time and within the cellular environment. These powerful proximity-based assays can provide invaluable insights into the structural rearrangements of 4.1N upon ligand binding, phosphorylation, or interaction with other proteins, thereby offering a platform for high-throughput screening of compounds that modulate its activity.
Principle of FRET/BRET for Studying Protein 4.1N Conformation
FRET and BRET are biophysical techniques that measure the efficiency of energy transfer from a donor fluorophore/luciferase to an acceptor fluorophore. This energy transfer is exquisitely sensitive to the distance (typically 1-10 nm) and orientation between the donor and acceptor molecules.[5][6] By strategically placing a FRET/BRET pair on different domains of protein 4.1N, conformational changes that alter the distance or orientation between these domains can be detected as a change in the FRET/BRET signal.
For intramolecular FRET/BRET, the donor and acceptor moieties are fused to the N- and C-termini of protein 4.1N, or flanking a specific domain of interest, such as the FERM (Four-point-one, Ezrin, Radixin, Moesin) domain. A "closed" or "inactive" conformation would bring the donor and acceptor into close proximity, resulting in a high FRET/BRET signal. Conversely, an "open" or "active" conformation would increase the distance between the donor and acceptor, leading to a decrease in the FRET/BRET signal.
Key Domains of Protein 4.1N for FRET/BRET Sensor Design
Protein 4.1N is comprised of several key domains that are involved in its regulation and protein-protein interactions:
-
FERM Domain: A highly conserved region at the N-terminus that binds to the cytoplasmic tails of various transmembrane proteins.[4][7]
-
SAB Domain (Spectrin-Actin Binding Domain): Mediates the interaction with the cytoskeleton.
-
CTD (C-Terminal Domain): Interacts with a variety of signaling and scaffolding proteins.[3][7]
Intramolecular FRET/BRET biosensors can be designed by flanking the entire protein or specific domains like the FERM and CTD, which are known to interact with each other to maintain a closed, inactive conformation in other 4.1 family members.[2]
Proposed Signaling Pathway for 4.1N Regulation
The following diagram illustrates a proposed signaling pathway leading to conformational changes in protein 4.1N, making it amenable for interaction with its binding partners.
Caption: Proposed signaling pathway for the activation of Protein 4.1N.
Experimental Workflow for FRET/BRET Analysis
The general workflow for studying protein 4.1N conformational changes using FRET/BRET is depicted below.
Caption: General experimental workflow for FRET/BRET analysis of Protein 4.1N.
Quantitative Data Summary
While direct quantitative data for protein 4.1N FRET/BRET biosensors are not yet published, the following table provides expected values based on studies of the closely related FERM-domain containing proteins, Merlin and FAK.[2][4] These values can serve as a benchmark for designing and interpreting experiments with protein 4.1N biosensors.
| Biosensor | Condition | Expected FRET/BRET Ratio Change | Expected FRET Efficiency (%) | Reference Studies |
| Intramolecular 4.1N FRET Sensor | ||||
| N-CFP-4.1N-YFP-C | Basal (Closed Conformation) | High | ~15-25 | Adapted from Merlin and FAK FRET studies[2][4] |
| Activating Stimulus (Open Conformation) | Decrease | ~5-10 | Adapted from Merlin and FAK FRET studies[2][4] | |
| Intermolecular 4.1N BRET Assay | ||||
| 4.1N-Rluc + YFP-Binding Partner | No Interaction | Low | N/A | General BRET Assay Principles[6][8] |
| Interaction with Binding Partner | Increase | N/A | General BRET Assay Principles[6][8] |
Detailed Experimental Protocols
Protocol 1: Construction of an Intramolecular FRET Biosensor for Protein 4.1N
This protocol describes the generation of a mammalian expression vector encoding protein 4.1N flanked by a FRET pair (e.g., CFP and YFP).
Materials:
-
Human protein 4.1N cDNA
-
Mammalian expression vector (e.g., pcDNA3.1)
-
CFP and YFP coding sequences
-
Restriction enzymes and T4 DNA ligase
-
E. coli competent cells
-
Plasmid purification kit
Procedure:
-
Primer Design: Design PCR primers to amplify the full-length coding sequence of human protein 4.1N. The primers should include restriction sites that are compatible with the multiple cloning site of the mammalian expression vector and allow for the in-frame fusion of CFP to the N-terminus and YFP to the C-terminus.
-
PCR Amplification: Amplify the 4.1N, CFP, and YFP coding sequences using high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Digest the mammalian expression vector and the PCR products with the appropriate restriction enzymes. Purify the digested vector and inserts.
-
Ligation: Ligate the CFP, 4.1N, and YFP fragments into the digested expression vector in a three-part ligation reaction to generate the N-CFP-4.1N-YFP-C construct.
-
Transformation: Transform the ligation mixture into competent E. coli cells and select for positive colonies on appropriate antibiotic plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and orientation of the fusion construct by restriction digestion and DNA sequencing.
Protocol 2: FRET Imaging of Protein 4.1N Conformational Changes in Live Cells
This protocol outlines the procedure for expressing the 4.1N FRET biosensor in mammalian cells and measuring FRET changes upon stimulation.
Materials:
-
HEK293 cells or a neuronal cell line
-
Lipofectamine 2000 or other transfection reagent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with a FRET filter set (CFP excitation, CFP emission, YFP emission) and an environmentally controlled chamber.
-
Image analysis software (e.g., ImageJ with FRET plugins)
Procedure:
-
Cell Seeding: Seed HEK293 cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the N-CFP-4.1N-YFP-C plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the biosensor for 24-48 hours.
-
Imaging Preparation: Before imaging, replace the culture medium with an appropriate imaging buffer (e.g., phenol red-free DMEM).
-
FRET Imaging:
-
Place the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).
-
Identify cells expressing the FRET biosensor.
-
Acquire images in three channels: CFP (excitation: 430 nm, emission: 475 nm), YFP (excitation: 500 nm, emission: 535 nm), and FRET (excitation: 430 nm, emission: 535 nm).
-
Establish a baseline FRET signal for a few minutes.
-
Add the stimulus of interest (e.g., a kinase activator, a potential interacting protein expressed from a co-transfected plasmid) to the imaging buffer.
-
Continue to acquire images to monitor the change in the FRET signal over time.
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the ratiometric FRET signal (e.g., YFP/CFP ratio) for each cell over time.
-
Normalize the FRET ratio to the baseline to quantify the change in conformation.
-
Protocol 3: BRET Assay for Protein 4.1N Interaction with a Binding Partner
This protocol describes a BRET assay to measure the interaction between protein 4.1N and a binding partner in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for 4.1N fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the binding partner fused to a BRET acceptor (e.g., YFP).
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
BRET substrate (e.g., coelenterazine h)
-
Luminometer capable of sequential or simultaneous dual-emission detection (e.g., for Rluc and YFP).
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with a constant amount of the 4.1N-Rluc construct and increasing amounts of the YFP-binding partner construct in a 96-well plate format. Include a control with 4.1N-Rluc and a non-interacting YFP-tagged protein.
-
Cell Culture: Culture the cells for 24-48 hours post-transfection.
-
BRET Measurement:
-
Wash the cells with PBS.
-
Add the BRET substrate (e.g., coelenterazine h at a final concentration of 5 µM) to each well.
-
Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET signal obtained from cells expressing only the donor.
-
Plot the BRET ratio as a function of the acceptor/donor expression ratio (can be estimated by measuring total YFP fluorescence and total Rluc luminescence in parallel wells). A saturating hyperbolic curve is indicative of a specific interaction.
-
Conclusion
The application of FRET and BRET methodologies provides a powerful approach to investigate the conformational dynamics of protein 4.1N. By developing and utilizing intramolecular FRET/BRET biosensors, researchers can gain unprecedented insights into the spatio-temporal regulation of 4.1N activity within living cells. Furthermore, intermolecular BRET assays can be employed to validate and quantify the interactions of 4.1N with its various binding partners. These techniques hold significant promise for elucidating the molecular mechanisms underlying protein 4.1N function in health and disease and for the development of novel therapeutic strategies targeting this important scaffolding protein.
References
- 1. The genetics of the protein 4.1 family: organizers of the membrane and cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Resonance Energy Transfer Analysis of Merlin Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A FRET-based approach for studying conformational changes of a cytoskeleton-related tumor suppressor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Protein 4.1N mRNA in Neuronal Tissues: An Application Note and Protocol for In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein highly enriched in the nervous system.[1][2] It plays a pivotal role in the organization and stability of the neuronal cytoskeleton and in the trafficking and surface expression of key neurotransmitter receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluR1.[3][4] The precise localization and expression level of 4.1N mRNA are critical for understanding synaptic plasticity, neuronal development, and the pathophysiology of neurological disorders. In situ hybridization (ISH) is a powerful technique to visualize the spatial distribution of 4.1N mRNA within the complex cellular landscape of the brain. This application note provides a detailed protocol for non-radioactive in situ hybridization to detect 4.1N mRNA in brain tissue sections and presents quantitative data on 4.1N expression.
Applications
-
Neurodevelopmental Studies: Mapping the spatiotemporal expression pattern of 4.1N mRNA during brain development to understand its role in neuronal differentiation and synaptogenesis.
-
Synaptic Plasticity Research: Investigating changes in 4.1N mRNA expression in response to neuronal activity, learning, and memory paradigms.
-
Neurological Disease Modeling: Examining the alteration of 4.1N mRNA levels and distribution in animal models of neurodegenerative diseases, psychiatric disorders, and brain injury.
-
Drug Discovery and Development: Assessing the effects of novel therapeutic compounds on 4.1N gene expression in specific brain regions.
Quantitative Data Summary
| Brain Region | Relative 4.1N Protein Expression (WT) | 4.1N Protein Expression in 4.1G/N dKO mice (% of WT) |
| Hippocampus | High | ~12% |
| Cortex | High | Not Reported |
| Cerebellum | High | Not Reported |
| Brainstem | Low | Not Reported |
| Spinal Cord | Low | Not Reported |
Data is synthesized from Wozny et al., 2009. The study used a double knockout (dKO) mouse model for protein 4.1G and 4.1N. The remaining 4.1N expression in the dKO is due to a hypomorphic allele.
Signaling Pathway
Protein 4.1N is a key regulator of AMPA receptor trafficking, a fundamental process in synaptic plasticity. The following diagram illustrates the role of 4.1N in anchoring the GluR1 subunit of the AMPA receptor to the actin cytoskeleton at the postsynaptic density.
References
- 1. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Neuron-Enriched Homolog of the Erythrocyte Membrane Cytoskeletal Protein 4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of AMPA receptor extrasynaptic insertion by 4.1N, phosphorylation and palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of AMPA Receptor GluR1 Subunit Surface Expression by a 4.1N-Linked Actin Cytoskeletal Association | Journal of Neuroscience [jneurosci.org]
Application Note: Mass Spectrometry Analysis of the Protein 4.1N Interactome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein and a member of the protein 4.1 family.[1] These proteins are known for their role in linking the plasma membrane to the cytoskeleton, thereby maintaining cell architecture and polarity.[2] Protein 4.1N is predominantly expressed in the brain and nervous system, where it functions as a potential hub protein, organizing synaptic membrane proteins and playing a role in synaptic plasticity and transmission.[1][3] Given its function in assembling multi-protein complexes, identifying the complete network of 4.1N interacting partners—its interactome—is critical for understanding its physiological roles and its involvement in pathological conditions like cancer and neurological disorders.[1][4]
Affinity purification coupled with mass spectrometry (AP-MS) has become an indispensable tool for systematically studying protein-protein interactions.[5] This application note provides detailed protocols for investigating the 4.1N interactome using co-immunoprecipitation (Co-IP) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), including a quantitative approach using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Identified Protein 4.1N Interactors
Mass spectrometry and other methods have identified several binding partners for Protein 4.1N, highlighting its diverse cellular functions.
| Interacting Protein | Domain Interaction | Method of Identification | Cell/Tissue Type | Reference |
| PP1 (Protein Phosphatase 1) | FERM Domain | Co-IP / LC-MS/MS | 95C (NSCLC cells) | [4] |
| 14-3-3ζ/δ, γ, η | Not Specified | Co-IP / LC-MS/MS | A2780 (Ovarian cancer cells) | [6] |
| 14-3-3 proteins (beta as major) | FERM Domain | Yeast Two-Hybrid | Rat Kidney cDNA Library | [2] |
| GluA1 (AMPA Receptor Subunit) | Not Specified | Biochemical Assays | Dissociated Rat Neurons | [3] |
| SynCAM1 | Not Specified | Biochemical Assays | Neurons | [3] |
| NuMA (Nuclear Mitotic Apparatus) | C-Terminal Domain (CTD) | Co-IP | PC12 Cells | [7] |
| SAP97 | Not Specified | Co-IP | Hippocampal Neurons | [1] |
| EPB41L2 (Protein 4.1B) | Not Specified | Proximity-Labeling (BioID) | Brain | [8] |
Experimental Workflow and Protocols
A typical workflow for identifying 4.1N protein interactions involves immunoprecipitating 4.1N from cell lysates, separating the captured protein complexes by SDS-PAGE, and identifying the proteins by mass spectrometry after in-gel digestion.
Protocol 1: Co-Immunoprecipitation (Co-IP) of Protein 4.1N
This protocol describes the immunoprecipitation of endogenous 4.1N and its binding partners from cell lysates.
Materials:
-
Cell Lysis Buffer (e.g., IP Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1-0.2% NP-40, 2 mM EDTA)[4][6]
-
Protease and Phosphatase Inhibitor Cocktails
-
Anti-4.1N antibody
-
Normal IgG (Isotype Control)
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (same as Lysis Buffer or with adjusted salt concentration)
-
Elution Buffer (e.g., SDS sample buffer)
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency on 10 cm dishes.
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding 1 mL of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.[4]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Take 1-2 mg of total protein lysate and incubate with 2-4 µg of anti-4.1N antibody (or control IgG) overnight at 4°C with gentle rotation.[4]
-
The next day, add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.[4]
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack or centrifugation (500 x g for 1 min).
-
Discard the supernatant.
-
Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer.[4]
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 30-50 µL of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[4]
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for SDS-PAGE.
-
Protocol 2: In-Gel Digestion for Mass Spectrometry
This protocol is for digesting proteins within a polyacrylamide gel slice for subsequent MS analysis.[9][10]
Materials:
-
Coomassie or Silver Stained SDS-PAGE gel
-
Destaining Solution (for Coomassie: 50 mM Ammonium Bicarbonate (ABC) in 50% Acetonitrile (ACN); for Silver: 1:1 potassium ferricyanide/sodium thiosulfate)[11]
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM ABC
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM ABC
-
Trypsin solution (MS-grade, e.g., Promega)
-
Peptide Extraction Solution: 5% Formic Acid in 50% ACN
-
100% Acetonitrile (ACN)
Procedure:
-
Band Excision and Destaining:
-
Using a clean scalpel, excise the protein band of interest from the gel. Cut the band into small (~1 mm³) pieces.[11]
-
Place the gel pieces into a microcentrifuge tube.
-
For Coomassie: Add Destaining Solution, vortex for 10-30 minutes, and repeat until the blue color is gone.
-
For Silver: Add silver destaining solution and agitate in the dark for 20 minutes, then wash with water until transparent.[11]
-
Dehydrate the gel pieces with 100% ACN until they shrink and turn white. Remove ACN and dry in a SpeedVac for 5-15 minutes.[12]
-
-
Reduction and Alkylation:
-
Rehydrate the gel pieces in Reduction Solution (10 mM DTT) and incubate at 56°C for 30-60 minutes.[12]
-
Cool to room temperature and remove the DTT solution.
-
Add the Alkylation Solution (55 mM IAA) and incubate in the dark at room temperature for 30-45 minutes.
-
Remove the IAA solution, wash the gel pieces with 50 mM ABC, and then dehydrate with 100% ACN. Dry the gel pieces completely.
-
-
Tryptic Digestion:
-
Rehydrate the dry gel pieces on ice with a minimal volume of ice-cold trypsin solution (e.g., 12.5 ng/µL in 50 mM ABC).[13]
-
After the gel pieces have fully absorbed the solution (15-45 minutes), add enough 50 mM ABC buffer to just cover the pieces.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Peptide Extraction:
-
Centrifuge the tube and transfer the supernatant (containing peptides) to a new clean tube.
-
Add Peptide Extraction Solution to the gel pieces and vortex/sonicate for 10-20 minutes.[13]
-
Collect the supernatant and pool it with the first extract.
-
Repeat the extraction step one more time.
-
Dry the pooled extracts in a SpeedVac. The sample is now ready for resuspension and LC-MS/MS analysis.
-
Protocol 3: SILAC-based Quantitative Analysis of the 4.1N Interactome
SILAC enables the differentiation of true interaction partners from non-specific background contaminants.[14][15] In a typical experiment, cells expressing the protein of interest are grown in "heavy" isotope-labeled media, while control cells are grown in "light" media.
Procedure Overview:
-
Cell Labeling:
-
Culture one population of cells (e.g., expressing tagged 4.1N) in media containing "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).
-
Culture a control cell population (e.g., expressing only the tag or untransfected) in normal "light" media.
-
Grow cells for at least 5-6 doublings to ensure >99% incorporation of the labeled amino acids.
-
-
Sample Preparation and IP:
-
Perform parallel immunoprecipitations for the "heavy" (4.1N) and "light" (control) cell lysates as described in Protocol 1.
-
After the final wash step, combine the "heavy" and "light" beads in a 1:1 ratio based on initial protein input.[14]
-
-
MS Analysis and Data Interpretation:
-
Elute the combined sample and process for mass spectrometry as described in Protocol 2 and 4.
-
During data analysis, calculate the "heavy/light" (H/L) ratio for each identified protein.
-
True Interactors: Proteins that specifically interact with 4.1N will have a high H/L ratio.[5]
-
Background Proteins: Non-specific binders will be present in both samples and will have an H/L ratio close to 1.
-
Protocol 4: LC-MS/MS Analysis
This is a generalized procedure for analyzing the extracted peptides. Specific parameters will depend on the instrument used.
Procedure:
-
Sample Resuspension: Resuspend the dried peptide sample in a small volume (e.g., 15-20 µL) of a solution compatible with reverse-phase chromatography (e.g., 2% ACN, 0.1% Trifluoroacetic Acid (TFA) or Formic Acid).[16]
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS):
-
As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.[17]
-
The mass spectrometer operates in a data-dependent acquisition mode. It first performs a full scan (MS1) to measure the mass-to-charge (m/z) ratio of intact peptide ions.[17]
-
The most intense ions from the MS1 scan are sequentially selected for fragmentation (e.g., by collision-induced dissociation).
-
A second scan (MS/MS or MS2) measures the m/z of the resulting fragment ions.[17]
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using an algorithm like SEQUEST or Mascot.[18]
-
The algorithm matches the experimental fragmentation patterns to theoretical patterns generated from the database to identify the peptide sequences and, consequently, the proteins in the original complex.
-
Protein 4.1N Interaction Network
Protein 4.1N interacts with a variety of partners through its distinct structural domains, primarily the N-terminal FERM domain and the C-terminal domain (CTD).[1]
References
- 1. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation | Journal of Neuroscience [jneurosci.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity Interactome Analysis of Super Conserved Receptors Expressed in the Brain Identifies EPB41L2, SLC3A2, and LRBA as Main Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GeLC-MS/MS Analysis of Complex Protein Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GeLC-MS/MS Analysis of Complex Protein Mixtures | Springer Nature Experiments [experiments.springernature.com]
- 11. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. nccs.res.in [nccs.res.in]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Assaying the Impact of Protein 4.1N on Tumor Cell Invasion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the influence of protein 4.1N on tumor cell invasion. Protein 4.1N, a member of the protein 4.1 family, has been identified as a potential tumor suppressor, with its expression levels often inversely correlated with the metastatic potential of cancer cells.[1][2][3] This document outlines detailed protocols for key assays, presents quantitative data from relevant studies, and illustrates the signaling pathways through which 4.1N is proposed to exert its effects.
Data Presentation
The following table summarizes quantitative data from studies investigating the impact of protein 4.1N on tumor cell invasion and migration.
| Cell Line | Cancer Type | Experiment | Condition | Result | Fold Change | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | Re-expression of 4.1N | 89.3 ± 6.0 invaded cells | ~1.8-fold decrease | [4] |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | Control (EGFP vector) | 163.3 ± 9.1 invaded cells | - | [4] |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | Control (parental) | 166.8 ± 6.0 invaded cells | - | [4] |
| H1299 | Non-Small Cell Lung Cancer | Transwell Migration | Overexpression of 4.1N | Markedly impaired motility | Not specified | [1] |
| 95C | Non-Small Cell Lung Cancer | Transwell Migration | Knockdown of 4.1N | Significant increase in motility | Not specified | [1] |
| A2780 | Epithelial Ovarian Cancer | Transwell Migration | Overexpression of 4.1N | - | 5.7-fold decrease | [5] |
| A2780 | Epithelial Ovarian Cancer | Matrigel Invasion | Overexpression of 4.1N | - | 1.3-fold decrease | [5] |
| SKOV3 | Epithelial Ovarian Cancer | Transwell Migration | Depletion of 4.1N | - | 0.3-fold increase | [5] |
| SKOV3 | Epithelial Ovarian Cancer | Matrigel Invasion | Depletion of 4.1N | - | 1.1-fold increase | [5] |
Signaling Pathways
Protein 4.1N is implicated in several signaling pathways that regulate cell migration and invasion. Its tumor-suppressive functions are often linked to its ability to act as a scaffolding protein, bringing together key signaling molecules.[6][7]
Caption: Protein 4.1N inhibits the JNK-c-Jun pathway by interacting with PP1.
Caption: Protein 4.1N negatively regulates 14-3-3ζ, inhibiting EMT and anoikis resistance.
Experimental Workflow
A typical workflow for investigating the role of protein 4.1N in tumor cell invasion involves modulating its expression in a cancer cell line and then assessing the phenotypic changes using in vitro assays.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The membrane-cytoskeletal protein 4.1N is involved in the process of cell adhesion, migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
Troubleshooting & Optimization
troubleshooting protein 4.1N western blot low signal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity in Protein 4.1N Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a very weak or no signal for Protein 4.1N in my Western blot?
A weak or absent signal for Protein 4.1N can stem from several factors throughout the Western blotting workflow. Key areas to investigate include:
-
Low Protein Abundance: Protein 4.1N expression varies significantly across different tissues and cell lines. It is most abundantly expressed in the brain, with lower levels in the heart, kidney, and pancreas.[1][2][3] Some cancer cell lines, particularly highly metastatic ones, may have very low or no expression of Protein 4.1N.[4]
-
Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations are critical. If the concentration is too low, the signal will be weak. Conversely, excessively high concentrations can lead to high background, which can obscure a weak signal.[5][6][7]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might be incomplete, especially for a protein of the size of 4.1N (which has isoforms around 100-135 kDa).[1][3]
-
Issues with Buffers and Reagents: The composition and freshness of buffers, including lysis buffer, transfer buffer, and washing buffer, can impact the final signal. For instance, sodium azide in buffers can inhibit the activity of Horseradish Peroxidase (HRP)-conjugated secondary antibodies.[5][8]
-
Inadequate Blocking or Excessive Washing: While blocking is essential to prevent non-specific binding, over-blocking or using an inappropriate blocking agent can mask the epitope recognized by the primary antibody. Similarly, overly stringent or prolonged washing steps can strip the antibody from the blot.[5][9][10]
-
Problems with Signal Detection: The chemiluminescent substrate may be old, expired, or used in insufficient quantity. Exposure times may also be too short to capture a faint signal.[11][12]
Q2: How can I confirm if my target protein, Protein 4.1N, is present in my sample?
To verify the presence of Protein 4.1N in your sample, consider the following:
-
Use a Positive Control: Include a lane with a lysate from a cell line or tissue known to express Protein 4.1N. Brain tissue lysates, particularly from the cerebrum, are a good option.[3] SH-SY5Y, SK-N-MC, and IMR-32 whole cell lysates are also reported as positive controls.[1] Recombinant Protein 4.1N or overexpression lysates can also serve as effective positive controls.[13]
-
Check Protein Loading: After protein transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm that a sufficient amount of protein was loaded and transferred evenly across the gel.[6][14]
-
Consult Protein Databases: Databases like the Human Protein Atlas can provide information on the expected expression levels of Protein 4.1N (gene name: EPB41L1) in various tissues and cell lines, helping you to select appropriate samples.[15][16]
Q3: What are the recommended starting conditions for a Protein 4.1N Western blot?
For researchers starting a Protein 4.1N Western blot, the following table summarizes recommended starting parameters. Note that these are starting points and may require further optimization for your specific samples and antibodies.
| Parameter | Recommendation | Notes |
| Protein Load | 20-50 µg of total cell lysate per lane.[17][18][19] | For tissues with low 4.1N expression, a higher protein load (up to 100 µg) may be necessary.[17] |
| Primary Antibody Dilution | Start with the manufacturer's recommended dilution (e.g., 1:100 to 1:1000).[1] Titrate to find the optimal concentration. | A common starting range for many antibodies is 1:500 to 1:2000.[7] |
| Secondary Antibody Dilution | Typically ranges from 1:5,000 to 1:20,000 for HRP-conjugated antibodies.[20] | Titration is recommended to minimize background and maximize signal. |
| Blocking Buffer | 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST or PBST.[21] | Milk is often effective at reducing background, but BSA may be preferred for phosphorylated proteins. |
| Incubation Times | Primary antibody: Overnight at 4°C or 1-2 hours at room temperature.[5][6] Secondary antibody: 1 hour at room temperature.[22] | Longer incubation at 4°C for the primary antibody can increase signal intensity. |
| Washing Steps | 3-4 washes of 5-10 minutes each with TBST or PBST after each antibody incubation.[23][24] | Insufficient washing can lead to high background, while excessive washing can reduce the signal. |
Troubleshooting Guide: Low Signal in Protein 4.1N Western Blot
This section provides a structured approach to troubleshooting low signal issues. The following diagram illustrates a logical workflow to identify and resolve the problem.
Detailed Experimental Protocols
Protein Sample Preparation
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing a protease inhibitor cocktail on ice for 30 minutes.[25]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.[25]
-
-
Tissue Homogenization:
-
Rapidly freeze tissue samples in liquid nitrogen and grind into a powder using a mortar and pestle.[25]
-
Resuspend the powder in lysis buffer with protease inhibitors.
-
Homogenize the sample on ice.
-
Centrifuge and collect the supernatant as described for cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay to ensure equal loading of samples.[22]
-
Western Blot Protocol for Protein 4.1N
-
SDS-PAGE:
-
Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (a gradient gel or a 7.5-10% gel is suitable for the 100-135 kDa isoforms of Protein 4.1N).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often more efficient for larger proteins like 4.1N.[20]
-
After transfer, check the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[24]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Protein 4.1N antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to four times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[26]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Start with a short exposure and increase as needed to obtain an optimal signal without saturation.[11][26]
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. uniprot.org [uniprot.org]
- 3. ulab360.com [ulab360.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. sinobiological.com [sinobiological.com]
- 13. origene.com [origene.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. EPB41L1 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]
- 16. EPB41L1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 17. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Step-by-Step: From Sample Prep to Band Detection [synapse.patsnap.com]
- 23. licorbio.com [licorbio.com]
- 24. Western blot blocking: Best practices | Abcam [abcam.com]
- 25. Mastering Western Blot: A Step-by-Step Guide from Sample to Signal - MetwareBio [metwarebio.com]
- 26. bosterbio.com [bosterbio.com]
optimizing protein 4.1N immunofluorescence staining in brain tissue
Welcome to the Technical Support Center for optimizing Protein 4.1N immunofluorescence staining in brain tissue. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: What is Protein 4.1N and where is it located in the brain?
Protein 4.1N, encoded by the EPB41L1 gene, is a scaffolding protein highly enriched in neurons.[1][2] It plays a crucial role in linking the actin cytoskeleton to various transmembrane proteins, thereby contributing to the stability and plasticity of the neuronal membrane.[3][4] Immunohistochemical studies show its presence in neuronal cell bodies, dendrites, and axons.[3][5] A distinct, punctate staining pattern consistent with synaptic localization is often observed in regions like the granule cell layers of the cerebellum and the dentate gyrus.[3][5] It frequently colocalizes with postsynaptic density proteins like PSD-95 and glutamate receptors.[3][6]
Q2: Which isoform of Protein 4.1N should I expect to detect in brain tissue?
Protein 4.1N has multiple splice forms.[3] In the brain, the predominant isoform detected by Western blot is approximately 135 kDa.[2][3][5][6] A smaller, ~100 kDa isoform is more commonly found in peripheral tissues.[3][5]
Q3: What are the most common challenges when performing immunofluorescence for 4.1N in the brain?
The most frequently encountered issues include:
-
Weak or no signal: This can be due to the antibody's inability to access the target protein (epitope masking), insufficient antibody concentration, or over-fixation of the tissue.[7]
-
High background: Brain tissue, particularly from older subjects, can exhibit high levels of autofluorescence due to lipofuscin.[8] Other causes include non-specific binding of primary or secondary antibodies.[7][9]
-
Non-specific staining: The antibody may bind to proteins other than 4.1N, leading to a staining pattern that does not match its known synaptic and cytoskeletal localization.[9]
Q4: What are some key interacting partners of Protein 4.1N that might be relevant for co-localization studies?
Protein 4.1N acts as a hub, interacting with numerous partners. Key examples include:
-
Glutamate Receptors: It binds to AMPA receptor subunits GluR1 and GluR4, anchoring them to the cytoskeleton.[1][2][10]
-
Cytoskeletal Proteins: It links to the spectrin-actin network.[4]
-
Cell Adhesion Molecules (CAMs): It interacts with CAM1 and CAM3.[1]
-
Nuclear Proteins: It can translocate to the nucleus and interact with the Nuclear Mitotic Apparatus (NuMA) protein.[11][12]
-
Signaling Molecules: It associates with Protein Phosphatase 1 (PP1).[4]
Key Molecular Interactions of Protein 4.1N
Caption: Key molecular interactions of Protein 4.1N.
Troubleshooting Guide
This section addresses specific problems you may encounter during your staining procedure.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Epitope Masking: Fixation can chemically modify the protein, hiding the antibody binding site.[13] | Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).[4][13][14][15] |
| Insufficient Permeabilization: The antibody cannot access intracellular epitopes. | Ensure adequate permeabilization, typically with 0.2-0.25% Triton X-100 in PBS or TBS for 10-15 minutes.[16][17][18] | |
| Low Primary Antibody Concentration: Not enough antibody to generate a detectable signal. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7][9] | |
| Photobleaching: The fluorophore on the secondary antibody has been damaged by light exposure. | Minimize light exposure after adding the secondary antibody. Use fresh mounting medium containing an antifade reagent.[7] | |
| High Background | Autofluorescence: Endogenous molecules in the brain tissue (especially lipofuscin) fluoresce.[8] | Pre-treat sections with an autofluorescence quencher like Sudan Black B or use a photobleaching protocol before staining.[8][13] |
| Antibody Concentration Too High: Excessive primary or secondary antibody leads to non-specific binding. | Titrate both primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[7][9] | |
| Insufficient Blocking: Reactive sites in the tissue are not adequately blocked, causing antibodies to bind non-specifically. | Increase blocking time to 1-2 hours. Use 5-10% normal serum from the host species of the secondary antibody.[16][19] | |
| Non-Specific Staining | Secondary Antibody Cross-Reactivity: The secondary antibody is binding to endogenous immunoglobulins in the tissue. | Ensure the blocking serum is from the same species as the secondary antibody.[20] For mouse-on-mouse staining, specialized blocking kits may be necessary.[21] |
| Primary Antibody Specificity: The primary antibody may not be specific to 4.1N or may cross-react with other 4.1 family members. | Verify antibody specificity using Western blot on brain lysate. If possible, test a different antibody clone or one raised against a different immunogen.[7] | |
| Tissue Drying: Allowing the tissue section to dry out at any stage can cause artifacts and non-specific binding. | Keep slides in a humidified chamber during incubations and ensure they are always covered with buffer or antibody solution.[7][17] |
Recommended Reagents & Concentrations
| Reagent | Purpose | Typical Concentration / Composition | Notes |
| Fixative | Tissue Preservation | 4% Paraformaldehyde (PFA) in PBS | Prepare fresh. Over-fixation can mask epitopes.[13] |
| Antigen Retrieval | Epitope Unmasking | 10 mM Sodium Citrate Buffer, pH 6.0 | Heat in a microwave or water bath.[4][14] |
| Permeabilization Buffer | Membrane Penetration | 0.2-0.25% Triton X-100 in PBS | Required for accessing intracellular 4.1N.[16][18] |
| Blocking Buffer | Reduce Non-specific Binding | 5-10% Normal Goat/Donkey Serum + 0.1% Triton X-100 in PBS | Serum host must match the secondary antibody host.[16][17][19] |
| Primary Antibody | Target Detection | Anti-4.1N (See table below) | Dilute in blocking buffer. Incubate overnight at 4°C. |
| Secondary Antibody | Signal Amplification | Fluorophore-conjugated (e.g., Alexa Fluor 488 anti-mouse) | Dilute 1:400 - 1:1000. Protect from light.[13] |
Primary Antibody Recommendations
| Antibody Specificity | Host/Type | Vendor (Example) | Recommended Starting Dilution (IF) | Reference |
|---|---|---|---|---|
| 4.1N (B-2) | Mouse Monoclonal | Santa Cruz Biotechnology | 1:50 - 1:500 | [22] |
| 4.1N | Mouse Monoclonal | BD Transduction Labs | 1:1000 |[18] |
Experimental Protocols
Below is a generalized protocol for immunofluorescence staining of Protein 4.1N in free-floating brain sections. Adjustments may be required based on tissue type (frozen vs. paraffin-embedded) and specific antibodies used.
Immunofluorescence Staining Workflow
Caption: General workflow for 4.1N immunofluorescence staining.
Protocol: Staining of 4.1N in Free-Floating Sections
1. Tissue Preparation & Antigen Retrieval:
-
Perfuse animal with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.[18]
-
Cryoprotect the brain by sinking in 30% sucrose in PBS.[17]
-
Section the brain on a cryostat or vibratome at 30-40 µm thickness and store sections in a cryoprotectant solution at -20°C.
-
For staining, wash sections 3x for 10 minutes in PBS to remove cryoprotectant.
-
If required, perform antigen retrieval by incubating sections in 10 mM sodium citrate (pH 6.0) at 80°C for 30 minutes. Let cool to room temperature.[4][14]
2. Blocking and Permeabilization:
-
Incubate sections in Blocking Buffer (e.g., 10% Normal Goat Serum with 0.25% Triton X-100 in PBS) for 1-2 hours at room temperature on a shaker.[17][18]
3. Primary Antibody Incubation:
-
Dilute the primary anti-4.1N antibody in the same blocking buffer to its optimal concentration.
-
Incubate the sections in the primary antibody solution overnight (or up to 48 hours) at 4°C on a shaker.[4][18]
4. Washing:
-
Wash the sections three times for 10-15 minutes each in PBS with 0.1% Triton X-100 (PBST) to remove unbound primary antibody.
5. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) in blocking buffer.
-
Incubate the sections for 2 hours at room temperature, protected from light.[18]
6. Final Washes and Counterstaining:
-
Wash the sections three times for 10-15 minutes each in PBST, protected from light.
-
If a nuclear counterstain is desired, incubate with a DAPI solution (e.g., 1 µg/mL in PBS) for 10 minutes.
-
Perform one final wash in PBS for 10 minutes.
7. Mounting and Imaging:
-
Carefully mount the sections onto glass slides.
-
Allow the slides to air dry briefly.
-
Apply a drop of antifade mounting medium and coverslip.
-
Seal the edges of the coverslip with nail polish and store slides flat at 4°C in the dark.
-
Image using a confocal microscope, ensuring the laser and filter settings are appropriate for the chosen fluorophores.
References
- 1. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 3. A Novel Neuron-Enriched Homolog of the Erythrocyte Membrane Cytoskeletal Protein 4.1 | Journal of Neuroscience [jneurosci.org]
- 4. oncotarget.com [oncotarget.com]
- 5. A Novel Neuron-Enriched Homolog of the Erythrocyte Membrane Cytoskeletal Protein 4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor | Journal of Neuroscience [jneurosci.org]
- 12. A Nonerythroid Isoform of Protein 4.1R Interacts with the Nuclear Mitotic Apparatus (NuMA) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lack of Protein 4.1G Causes Altered Expression and Localization of the Cell Adhesion Molecule Nectin-Like 4 in Testis and Can Cause Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein 4.1R links E-cadherin/β-catenin complex to the cytoskeleton through its direct interaction with β-catenin and modulates adherens junction integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 17. pharma.uzh.ch [pharma.uzh.ch]
- 18. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation | Journal of Neuroscience [jneurosci.org]
- 19. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 20. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 21. researchgate.net [researchgate.net]
- 22. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Protein 4.1N Plasmid Transfection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the transfection of protein 4.1N plasmids. It is designed for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of protein 4.1N, and why is its expression studied?
Protein 4.1N is a scaffolding protein that plays a crucial role in linking the actin cytoskeleton to the plasma membrane.[1][2] It is involved in maintaining cell structure, stability, and plasticity, particularly in neuronal cells.[1][2] Researchers study its expression to understand its role in various cellular processes, including cell adhesion, migration, and signaling pathways.[1] Dysregulation of protein 4.1N has been implicated in several diseases, including cancer.[1][2]
Q2: Which plasmid vectors are commonly used for expressing protein 4.1N?
A commonly used vector for expressing protein 4.1N is the pEGFP-C3 plasmid, which fuses the enhanced green fluorescent protein (EGFP) to the N-terminus of 4.1N (pEGFP-4.1N). This allows for easy visualization of transfected cells and the subcellular localization of the fusion protein. Other mammalian expression vectors with different tags can also be employed depending on the experimental needs.
Q3: What are some potential reasons for low transfection efficiency with my 4.1N plasmid?
Low transfection efficiency can be attributed to several factors:
-
Cell Health and Confluency: Transfection is most effective in healthy, actively dividing cells. Ensure your cells are in the logarithmic growth phase and are plated at an optimal density (typically 70-90% confluency) at the time of transfection.
-
Plasmid DNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA. The amount of DNA used should be optimized for your specific cell type and transfection reagent.
-
Choice of Transfection Reagent: The optimal transfection reagent varies between cell lines. It may be necessary to screen different reagents (e.g., lipid-based, polymer-based) to find the most effective one for your cells.
-
Large Plasmid Size: Plasmids encoding large proteins like 4.1N can be more challenging to transfect efficiently. Optimizing the DNA-to-reagent ratio is critical.
Q4: I'm observing high cell death after transfecting my 4.1N plasmid. What could be the cause?
High cell mortality post-transfection can be due to:
-
Toxicity of the Transfection Reagent: Some transfection reagents can be toxic to cells, especially at high concentrations. It is important to perform a dose-response experiment to find the optimal concentration that balances efficiency and viability.
-
Overexpression-Induced Cytotoxicity: Overexpression of cytoskeletal proteins like 4.1N can interfere with the cell's natural architecture and processes, leading to cytotoxicity.[3] This can sometimes cause transfected cells to cease dividing.[3] To mitigate this, you can try using a weaker promoter, reducing the amount of plasmid DNA, or shortening the expression time.
-
Basal Expression of a Toxic Protein: Uncontrolled, low-level expression of the protein of interest before induction can be toxic to the host cells.[4] Using an expression system with tight regulation can help prevent this issue.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Protein 4.1N Expression (Verified by Western Blot) | - Inefficient transfection. - Incorrect plasmid construct. - Problems with antibody for Western blotting. | - Optimize transfection parameters (see table below). - Verify the plasmid sequence and ensure the 4.1N gene is in the correct reading frame with any tags. - Use a validated antibody for protein 4.1N and include a positive control if available. |
| Incorrect Subcellular Localization of Protein 4.1N | - The fusion tag (e.g., EGFP) is interfering with proper localization. - The cell line used may not have the necessary binding partners for correct 4.1N localization. | - Try a different fusion tag or a plasmid without a tag. - Use a cell line known to express interaction partners of 4.1N. - Compare localization with published data for the specific cell type. |
| Formation of Protein Aggregates | - Very high levels of protein overexpression. - The fusion protein is misfolded. | - Reduce the amount of plasmid DNA used for transfection. - Lower the post-transfection incubation temperature (e.g., from 37°C to 30°C) to slow down protein synthesis and promote proper folding. - Consider using a different expression vector or host cell line. |
| Inconsistent Results Between Experiments | - Variation in cell density at the time of transfection. - Inconsistent plasmid DNA quality or quantity. - Different passage numbers of cells being used. | - Maintain a consistent cell seeding density for all experiments. - Always use high-quality plasmid DNA from the same preparation if possible. - Use cells within a consistent and low passage number range. |
Optimization of Transfection Parameters
| Parameter | Recommendation | Rationale |
| Cell Confluency | 70–90% | Optimal cell health and density for uptake of transfection complexes. |
| DNA to Reagent Ratio | Titrate according to the manufacturer's protocol (e.g., 1:2, 1:3, 1:4 w/v) | This ratio is critical for the formation of effective transfection complexes and varies with the reagent and cell type. |
| Plasmid DNA Amount (per well of a 6-well plate) | 1.0–2.5 µg | Sufficient DNA for expression without causing excessive cytotoxicity. |
| Incubation Time | 4–6 hours | For some reagents, a shorter incubation time can reduce toxicity while maintaining good efficiency. |
Experimental Protocols
Protocol: Transient Transfection of pEGFP-4.1N into HEK293T Cells using a Lipid-Based Reagent
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
pEGFP-4.1N plasmid DNA (high purity)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes:
-
In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of pEGFP-4.1N plasmid DNA in 125 µL of Opti-MEM™.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of the lipid-based reagent in 125 µL of Opti-MEM™.
-
Add the diluted DNA from Tube A to Tube B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 250 µL of DNA-lipid complex mixture dropwise to the well of the 6-well plate containing the HEK293T cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂).
-
After 4-6 hours, the medium can be replaced with fresh, pre-warmed DMEM with 10% FBS.
-
-
Analysis:
-
Expression of the EGFP-4.1N fusion protein can be monitored 24-48 hours post-transfection using fluorescence microscopy.
-
For quantitative analysis of protein expression, cells can be harvested at 48 hours post-transfection for Western blot analysis.
-
Signaling Pathways and Workflows
Protein 4.1N acts as a crucial scaffolding protein, bringing together various signaling molecules to regulate cellular processes.
Caption: Protein 4.1N interaction and signaling pathways.
This diagram illustrates how Protein 4.1N acts as a central hub, influencing multiple signaling cascades. It binds to cell adhesion molecules like CAM3 and links to the actin cytoskeleton, contributing to cell structure. In the cytoplasm, Protein 4.1N can activate Protein Phosphatase 1 (PP1), which in turn inhibits the JNK signaling pathway, a pathway often associated with cell proliferation and survival.[5] Furthermore, 4.1N can inhibit the PI3K enhancer (PIKE) and promote the degradation of 14-3-3 proteins, both of which are involved in cell growth and survival pathways.
Caption: Troubleshooting workflow for 4.1N plasmid transfection.
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the transfection of protein 4.1N plasmids. Starting with the initial transfection, the outcome is assessed based on protein expression levels and cell viability. If issues such as low expression or high toxicity are observed, the diagram guides the user through specific optimization and verification steps to improve the experimental outcome.
References
- 1. Loss of 4.1N in epithelial ovarian cancer results in EMT and matrix-detached cell death resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. neb.com [neb.com]
- 5. glygen.org [glygen.org]
Technical Support Center: Recombinant Protein 4.1N Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of recombinant protein 4.1N expression.
Troubleshooting Guide
Low yield or poor quality of recombinant protein 4.1N can arise from various factors throughout the experimental workflow. This guide addresses common issues in a question-and-answer format.
Q1: I am observing very low or no expression of protein 4.1N in my E. coli expression system. What are the potential causes and solutions?
A1: Low or no expression is a frequent challenge. Consider the following troubleshooting steps:
-
Codon Usage: The codon usage of the human or mouse EPB41L1 gene (encoding protein 4.1N) may not be optimal for E. coli.
-
Solution: Synthesize a codon-optimized version of the 4.1N coding sequence for your expression host. Several commercial services are available for this.
-
-
Promoter Leakiness and Toxicity: The basal expression of protein 4.1N before induction might be toxic to the host cells, leading to cell death or plasmid instability.
-
Solution: Use an expression vector with a tightly regulated promoter (e.g., pET vectors with the T7 promoter). Consider using E. coli strains that co-express T7 lysozyme (e.g., BL21(DE3)pLysS) to reduce basal expression.
-
-
Incorrect Vector or Insert: Ensure the 4.1N coding sequence is correctly cloned into the expression vector, in the correct reading frame, and without any mutations.
-
Solution: Verify the construct by restriction digestion and DNA sequencing.
-
-
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction are critical.
Q2: My protein 4.1N is expressed, but it is mostly found in inclusion bodies. How can I improve its solubility?
A2: Protein 4.1N, being a cytoskeletal protein with multiple domains, may be prone to misfolding and aggregation in E. coli.
-
Lower Expression Temperature: High expression temperatures can accelerate protein synthesis, overwhelming the cellular folding machinery and leading to aggregation.
-
Solution: Reduce the induction temperature. Expressing at lower temperatures (e.g., 16-25°C) for a longer duration (e.g., 16-24 hours) can slow down protein synthesis and promote proper folding.[2]
-
-
Choice of Expression Strain: Some E. coli strains are engineered to enhance the solubility of recombinant proteins.
-
Solution: Consider using strains that co-express chaperone proteins (e.g., GroEL/ES, DnaK/J) to assist in proper folding.
-
-
Solubilization and Refolding from Inclusion Bodies: If optimizing expression conditions fails, you can purify the protein from inclusion bodies and refold it.
-
Solution: Isolate inclusion bodies, solubilize them using strong denaturants (e.g., 6M Guanidine-HCl or 8M Urea), and then refold the protein by gradually removing the denaturant through methods like dialysis or rapid dilution.
-
-
Fusion Partners: N-terminal fusion partners like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can sometimes enhance the solubility of the target protein.
-
Solution: Clone the 4.1N coding sequence into a vector that provides a highly soluble fusion partner.
-
Q3: I am getting a good yield of soluble protein 4.1N, but it degrades during purification. What can I do to prevent this?
A3: Protein degradation is often caused by host cell proteases.
-
Protease Inhibitors: Ensure that protease inhibitors are present throughout the lysis and purification process.
-
Solution: Add a commercially available protease inhibitor cocktail to your lysis buffer.
-
-
Work Quickly and at Low Temperatures: Protease activity is reduced at lower temperatures.
-
Solution: Perform all purification steps on ice or in a cold room (4°C).
-
-
Expression Host: Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS).
-
Purification Strategy: A multi-step purification process might be necessary to remove contaminants, including proteases.
-
Solution: Combine affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione resin for GST-tagged proteins) with subsequent purification steps like ion-exchange or size-exclusion chromatography.
-
Frequently Asked Questions (FAQs)
Q: Which expression system is best for producing recombinant protein 4.1N?
A: The choice of expression system depends on the intended application of the protein.
-
E. coli : This is a cost-effective and rapid system for producing large quantities of protein, especially for structural studies or antibody production. E. coli, particularly the BL21(DE3) strain, has been successfully used to express fragments and full-length 4.1N.[3][4] However, as a eukaryotic protein, 4.1N may not undergo proper post-translational modifications in E. coli, and solubility can be an issue.
-
Mammalian Cells: For functional studies that require proper folding and post-translational modifications, mammalian expression systems (e.g., HEK293, COS-7) are more appropriate.[3] Yields are typically lower than in E. coli.
Q: What are the different isoforms of protein 4.1N, and should I express a specific one?
A: Protein 4.1N has multiple isoforms due to alternative splicing. The predominant isoform in the brain is around 135 kDa, while a smaller ~100 kDa isoform is found in peripheral tissues.[3][5] The choice of which isoform to express will depend on your research goals. For general studies on its cytoskeletal interactions, the full-length brain isoform is often used.
Q: Should I use a tag for purification? If so, which one?
A: Using a purification tag is highly recommended for simplifying the purification process.
-
His-tag (6xHis): This is a small tag that generally does not interfere with protein function. Purification is performed using immobilized metal affinity chromatography (IMAC). His-tagged 4.1N has been successfully purified.[1][2]
-
GST-tag: This is a larger tag that can sometimes improve the solubility of the target protein. Purification is achieved using glutathione-based affinity chromatography. GST-tagged 4.1N domains have also been expressed and purified.[6]
The choice between these tags may depend on the downstream application and the specific characteristics of the expressed protein. It is often advisable to test both.
Data Presentation
Table 1: Comparison of Reported Induction Conditions for Recombinant Protein 4.1N in E. coli
| Vector System | Host Strain | Inducer (IPTG) | Temperature | Duration | Reference |
| pET vector | BL21(DE3) | 1 mM | 37°C | 3 hours | [1] |
| Not Specified | BL21 | 0.1 mM | 16°C | Overnight | [2] |
Note: The optimal conditions can vary depending on the specific 4.1N construct and the expression vector used. It is recommended to perform a small-scale optimization experiment.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Protein 4.1N from E. coli
-
Transformation: Transform a pET vector containing the codon-optimized full-length 4.1N sequence with an N-terminal 6xHis-tag into E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.5 mM. Continue to incubate with shaking for 16-18 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the lysate on ice to disrupt the cells and shear the DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant.
-
Affinity Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.
-
Elution: Elute the bound protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the fractions.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to check for purity and the correct molecular weight.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Visualizations
Caption: Workflow for recombinant protein 4.1N expression and purification.
Caption: Decision tree for troubleshooting low expression of protein 4.1N.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Protein 4.1N is required for the formation of the lateral membrane domain in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
- 5. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding in protein 4.1N co-IP experiments
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding in Protein 4.1N co-immunoprecipitation (co-IP) experiments.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background and the presence of non-specific bands are common issues in co-IP experiments. Below are specific troubleshooting strategies to enhance the specificity of your Protein 4.1N co-IP.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of proteins to beads: Proteins in the lysate can adhere non-specifically to the agarose or magnetic beads. | Pre-clear the lysate: Before adding the primary antibody, incubate the cell lysate with Protein A/G beads alone for 30-60 minutes at 4°C. This will capture proteins that non-specifically bind to the beads, which can then be discarded.[1] |
| Block the beads: Incubate the beads with a blocking agent such as 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature before adding the antibody. This will saturate non-specific binding sites on the beads. | ||
| Inappropriate antibody concentration: Using too much primary antibody can lead to increased non-specific binding. | Optimize antibody concentration: Perform a titration experiment to determine the minimal amount of antibody required to efficiently immunoprecipitate Protein 4.1N. | |
| Insufficient washing: Inadequate washing may not effectively remove all non-specifically bound proteins. | Increase the number and duration of washes: Perform at least 3-5 washes with a suitable wash buffer. Increasing the duration of each wash can also be beneficial. | |
| Inappropriate wash buffer stringency: The wash buffer may not be stringent enough to disrupt weak, non-specific interactions. | Increase wash buffer stringency: The stringency of the wash buffer can be increased by adding more detergent (e.g., up to 1% Tween-20 or 0.3% SDS) or salt (e.g., up to 1 M NaCl).[2] However, this needs to be carefully optimized as overly harsh conditions can disrupt the specific interaction between Protein 4.1N and its binding partners. | |
| False Positives | Non-specific binding to the antibody: Some proteins may bind non-specifically to the immunoglobulin (IgG) portion of the primary antibody. | Use an isotype control: Perform a parallel co-IP with a non-specific IgG from the same species and of the same isotype as your primary antibody. Any protein that is pulled down by the isotype control is likely a non-specific binder. |
| Cross-reactivity of the antibody: The primary antibody may be cross-reacting with other proteins that share similar epitopes. | Use a highly specific antibody: Whenever possible, use affinity-purified monoclonal or polyclonal antibodies that have been validated for co-IP applications. |
Frequently Asked Questions (FAQs)
Q1: What is Protein 4.1N and why is studying its interactions important?
Protein 4.1N is a scaffolding protein that belongs to the Protein 4.1 family. It contains several conserved domains, including the N-terminal FERM (4.1-ezrin-radixin-moesin) domain, a central spectrin-actin binding (SAB) domain, and a C-terminal domain (CTD).[3][4] These domains allow Protein 4.1N to interact with a variety of cellular partners, playing crucial roles in signal transduction, cell adhesion, and the regulation of the cytoskeleton.[3][5] Understanding its protein-protein interactions is vital for elucidating its function in both normal physiological processes and in diseases such as cancer.[5][6]
Q2: What are some known interaction partners of Protein 4.1N?
Protein 4.1N has been shown to interact with a range of proteins, including:
-
AMPA receptors (e.g., GluR1): This interaction is important for the surface expression and trafficking of AMPA receptors in neurons.[7][8]
-
Protein Phosphatase 1 (PP1): Protein 4.1N can recruit PP1 to regulate signaling pathways such as the JNK-c-Jun pathway.[5][9]
-
14-3-3 proteins: This interaction has been implicated in the regulation of apoptosis and cell survival.[6]
-
βII-spectrin: This interaction is crucial for the formation of the lateral membrane domain in epithelial cells.[1]
-
Nuclear Mitotic Apparatus Protein (NuMA): This interaction is involved in the antiproliferative actions of nerve growth factor.[10]
Q3: Which lysis buffer is recommended for Protein 4.1N co-IP?
The choice of lysis buffer is critical to maintain the native conformation of Protein 4.1N and its interaction partners. A common starting point is a RIPA (Radioimmunoprecipitation assay) buffer with a relatively low concentration of detergents. However, for potentially weaker or transient interactions, a less stringent lysis buffer containing non-ionic detergents like NP-40 or Triton X-100 is often preferred. The optimal buffer composition should be determined empirically for each specific interaction being studied. For instance, in a study of the Protein 4.1N and PP1 interaction, a buffer containing 0.1% NP-40 was used.[9]
Q4: How can I be sure that the interaction I am observing is specific to Protein 4.1N?
Several controls are essential to validate the specificity of the observed interaction:
-
Isotype Control: As mentioned in the troubleshooting guide, an isotype control is crucial to rule out non-specific binding to the antibody.
-
Bead-Only Control: Incubating the cell lysate with beads alone (without the primary antibody) will identify proteins that bind non-specifically to the beads.
-
Knockdown/Knockout Cells: If possible, performing the co-IP in cells where Protein 4.1N has been knocked down or knocked out can confirm that the precipitation of the interacting partner is dependent on the presence of Protein 4.1N.
-
Reverse Co-IP: To further confirm the interaction, perform a reciprocal co-IP using an antibody against the putative interacting partner and then blot for Protein 4.1N.
Experimental Protocols
Below are examples of co-immunoprecipitation protocols that have been used to study the interaction of Protein 4.1N with its binding partners.
Co-immunoprecipitation of Protein 4.1N and PP1
This protocol was adapted from a study investigating the interaction between Protein 4.1N and PP1 in NSCLC cell lines.[9]
1. Cell Lysis:
-
Lyse cells in IP buffer (50 mM HEPES pH 8.3, 420 mM KCl, 1 mM EDTA, 0.1% NP-40) on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Incubate 1 mg of cell lysate with 2 µg of anti-4.1N antibody (or anti-PP1 antibody for the reverse IP) or a corresponding IgG control overnight at 4°C with rotation.
-
Add 30 µl of protein G-coupled magnetic beads and incubate for 2 hours at 4°C with rotation.
3. Washing:
-
Collect the beads using a magnetic stand and wash them four times with the IP buffer.
4. Elution and Analysis:
-
Elute the immunoprecipitated proteins by adding SDS sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters from published Protein 4.1N co-IP protocols.
| Interacting Partner | Cell/Tissue Type | Lysis Buffer Composition | Antibody Amount | Incubation Time | Reference |
| PP1 | 95C (NSCLC cell line) | 50 mM HEPES pH 8.3, 420 mM KCl, 1 mM EDTA, 0.1% NP-40 | 2 µg | Overnight | [9] |
| βII-spectrin | HBE (human bronchial epithelial) cells | Co-IP buffer (Active motif) | 5 µg | Overnight | [1] |
| NuMA | PC12 cells | Lysis buffer A | 1 µl | Not specified | [10] |
Visualizations
Protein 4.1N Co-IP Experimental Workflow
Caption: Workflow for a Protein 4.1N co-immunoprecipitation experiment.
Protein 4.1N in the JNK-c-Jun Signaling Pathway
Caption: Protein 4.1N negatively regulates the JNK-c-Jun pathway via PP1.
References
- 1. Protein 4.1N is required for the formation of the lateral membrane domain in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Loss of 4.1N in epithelial ovarian cancer results in EMT and matrix-detached cell death resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of AMPA receptor extrasynaptic insertion by 4.1N, phosphorylation and palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protein 4.1N Isoform-Specific Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying Protein 4.1N. The content focuses on challenges arising from its multiple isoforms.
Frequently Asked Questions (FAQs)
Q1: We are observing multiple bands for Protein 4.1N on our Western blots. How can we identify the specific isoforms?
A1: The presence of multiple bands for Protein 4.1N is expected due to extensive alternative splicing of the EPB41L1 gene.[1][2] Different tissues express distinct isoform patterns. For instance, a 135-kDa isoform is predominantly found in the brain, while a 100-kDa isoform is more common in peripheral tissues.[1][3] To identify your observed bands, consider the following:
-
Tissue/Cell Type Specificity: Compare your results with published data on 4.1N isoform expression in your specific cell or tissue type.
-
Domain-Specific Antibodies: Utilize antibodies targeting specific domains of 4.1N (e.g., FERM, SAB, CTD) that may be absent in certain isoforms.
-
Mass Spectrometry: For definitive identification, immunoprecipitate the bands of interest and analyze them by mass spectrometry to identify unique peptides corresponding to specific exons.
-
RT-PCR: Characterize the mRNA transcripts present in your sample via RT-PCR to predict the potential protein isoforms being expressed.[2]
Q2: Our immunoprecipitation (IP) experiment with a 4.1N antibody pulled down unexpected interacting proteins. Could this be due to isoform differences?
A2: Yes, this is a strong possibility. Different 4.1N isoforms can have distinct binding partners due to the presence or absence of specific functional domains and unique sequences. The N-terminal FERM domain, the central spectrin-actin binding (SAB) domain, and the C-terminal domain (CTD) are key interaction hubs.[3] For example, the FERM domain is known to interact with proteins like PP1 and CAM3.[3][4] If your antibody recognizes a region common to multiple isoforms, you may be co-precipitating a mixed population of 4.1N-containing complexes. To address this:
-
Use Isoform-Specific Antibodies: If available, use antibodies that target unique regions of a specific isoform.
-
Validate Interactions: Confirm key interactions with techniques like yeast two-hybrid screening or in vitro binding assays using purified recombinant 4.1N isoforms and potential binding partners.[5]
-
Cross-Reference with Databases: Consult protein interaction databases to see if your unexpected hits have been previously associated with any 4.1 family members.
Q3: We see a discrepancy between 4.1N mRNA and protein levels in our experiments. What could be the cause?
A3: This is a documented phenomenon for the 4.1 protein family.[2] Studies have shown the presence of multiple mRNA transcripts for 4.1N, but only one or two major protein bands are detectable by Western blot.[2] This suggests post-transcriptional and translational regulation. Potential reasons include:
-
Translational Regulation: Not all mRNA transcripts may be efficiently translated into protein. Some 4.1 family members are known to utilize internal ribosome entry sites (IRES), leading to the synthesis of different isoforms from a single mRNA.[6]
-
Protein Stability: Certain isoforms may have a shorter half-life and be rapidly degraded, preventing their accumulation to detectable levels.
-
Antibody Detection Limits: The antibody you are using might not be sensitive enough to detect low-abundance isoforms.
Q4: Are there functional redundancies with other 4.1 family members that could be impacting our knockout/knockdown phenotype?
A4: Yes, functional redundancy is a significant challenge. The protein 4.1 family includes three other homologous proteins: 4.1R, 4.1B, and 4.1G.[1] These proteins share structural similarities and can have overlapping expression patterns and functions, particularly in maintaining cell architecture by linking the cytoskeleton to the plasma membrane.[2][7][8] If you are not observing a strong phenotype after reducing 4.1N expression, consider the possibility that other 4.1 family members are compensating for its loss. To investigate this:
-
Profile Expression of Other 4.1 Proteins: Use RT-qPCR and Western blotting to determine the expression levels of 4.1R, 4.1B, and 4.1G in your model system.
-
Double/Triple Knockouts: If compensation is suspected, creating double or triple knockouts of 4.1 family members may be necessary to unmask the specific function of 4.1N.
Troubleshooting Guides
Problem 1: Inconsistent Western Blot Results for 4.1N
| Symptom | Possible Cause | Suggested Solution |
| Variable band patterns between experiments | Inconsistent sample handling leading to protein degradation. | Use fresh protease inhibitors in your lysis buffer. Ensure consistent and rapid sample processing on ice. |
| Cell culture conditions (e.g., passage number, confluency) affecting isoform expression. | Standardize cell culture protocols. Harvest cells at the same confluency and passage number for all experiments. | |
| No bands or very faint bands detected | Low abundance of the targeted 4.1N isoform in the sample. | Increase the amount of protein loaded on the gel. Consider using an enrichment strategy, such as immunoprecipitation, before Western blotting. |
| Poor antibody affinity for the specific isoform(s) present. | Test multiple antibodies that target different epitopes of 4.1N. Confirm antibody specificity using a positive control (e.g., cell line known to express the target isoform). | |
| High background or non-specific bands | Antibody cross-reactivity with other 4.1 family members or unrelated proteins. | Optimize antibody dilution and blocking conditions. Use a more specific antibody if available. Include a negative control (e.g., lysate from a 4.1N knockout cell line). |
Problem 2: Difficulty Validating 4.1N-Protein Interactions
| Symptom | Possible Cause | Suggested Solution |
| Interaction observed in co-IP but not in vitro | The interaction is indirect and mediated by other proteins in the complex. | Perform co-IP followed by mass spectrometry to identify all components of the complex. |
| The specific 4.1N isoform used in the in vitro assay lacks the required binding domain. | Sequence the 4.1N isoform used for the in vitro assay to confirm it contains the expected domains. Test other known isoforms. | |
| Post-translational modifications required for the interaction are absent in the recombinant protein. | Express the recombinant 4.1N isoform in a mammalian expression system that allows for proper post-translational modifications. | |
| Interaction observed in yeast two-hybrid but not in mammalian cells | The interaction is not accessible in the cellular context of your mammalian cells (e.g., due to subcellular localization). | Perform co-localization studies using immunofluorescence or fluorescently tagged proteins to ensure both proteins are present in the same subcellular compartment. |
Quantitative Data Summary
The following table summarizes the known molecular weights of major Protein 4.1N isoforms. Researchers can use this as a reference and add their own quantitative data from densitometry or other analyses.
| Protein 4.1N Isoform | Predominant Tissue Expression | Apparent Molecular Weight (kDa) | Key Interacting Domains | Reference |
| 135 kDa Isoform | Brain | ~135 | FERM, SAB, CTD | [1][3] |
| 100 kDa Isoform | Peripheral Tissues | ~100 | FERM, SAB, CTD | [1][3] |
| Add your isoform here | Specify tissue/cell line | Enter observed MW | Determine experimentally |
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous 4.1N and Interacting Proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in IP lysis buffer (e.g., 0.1% NP-40, 420 mM KCl, 50 mM HEPES pH 8.3, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[4]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G magnetic beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Magnetically separate the beads and transfer the pre-cleared lysate to a new tube.
-
Add 2-4 µg of anti-4.1N antibody or an isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP lysis buffer.
-
-
Elution:
-
Elute the protein complexes by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Protocol 2: GST Pull-Down Assay for In Vitro Validation of Interactions
-
Protein Expression and Purification:
-
Express and purify GST-tagged 4.1N isoform(s) and a GST-only control from E. coli.
-
Express and purify the potential interacting protein (prey), which may be tagged (e.g., with His or HA).
-
-
Immobilization of GST Fusion Proteins:
-
Incubate the purified GST fusion proteins with glutathione-sepharose beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound protein.
-
-
Binding Reaction:
-
Incubate the bead-bound GST fusion proteins with the purified prey protein in a suitable binding buffer (e.g., 5.0 mM sodium phosphate, pH 7.6, 1.0 mM 2-mercaptoethanol, 0.5 mM EDTA, 120 mM KCl, 0.02% sodium azide and 1.0 mg/ml bovine serum albumin) overnight at 4°C with rotation.[5]
-
-
Washing:
-
Wash the beads extensively with binding buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an antibody against the prey protein's tag or the protein itself.
-
Visualizations
Caption: Troubleshooting workflow for analyzing multiple 4.1N bands.
Caption: Protein 4.1N as an interaction hub organized by functional domains.
References
- 1. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 2. Comprehensive characterization of protein 4.1 expression in epithelium of large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. An internal ribosome entry site element directs the synthesis of the 80 kDa isoforms of protein 4.1R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Gene - EPB41 [maayanlab.cloud]
Technical Support Center: Overcoming Functional Redundancy in the 4.1 Protein Family
This technical support center provides researchers, scientists, and drug development professionals with strategies to investigate the 4.1 protein family (4.1R, 4.1G, 4.1N, 4.1B) in the face of functional redundancy. The following troubleshooting guides and FAQs address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My single-gene knockout/knockdown of a 4.1 protein (e.g., 4.1R) results in a weak or non-existent phenotype, contrary to expectations. What are the likely causes and next steps?
A1: A lack of a strong phenotype is a common challenge when studying gene families with overlapping functions. The most probable cause is functional compensation by other members of the 4.1 protein family expressed in your model system.
Troubleshooting Steps:
-
Confirm Knockout/Knockdown Efficiency: First, ensure your targeting strategy was successful. Verify the absence of the target protein at both the mRNA (RT-qPCR) and protein (Western Blot) levels.
-
Assess Expression of Other 4.1 Family Members: Perform a Western blot analysis on your knockout/knockdown cell or tissue lysates using specific antibodies for the other three 4.1 proteins (4.1G, 4.1N, 4.1B). An upregulation of these related proteins is a strong indicator of functional compensation.[1][2][3] For example, in 4.1R-deficient keratinocytes, 4.1G and 4.1N have been observed to be upregulated.[1][2]
-
Proceed to Multi-Gene Targeting: If compensation is suspected, the next logical step is to simultaneously target multiple 4.1 family members.
Q2: How can I confirm that functional redundancy is the cause of my negative results?
A2: The most definitive way to confirm functional redundancy is to demonstrate that a more severe phenotype emerges when multiple family members are simultaneously removed.
Experimental Approach:
-
Generate Double/Triple Knockouts or Knockdowns: Use techniques like CRISPR/Cas9 or siRNA/shRNA to simultaneously target the primary 4.1 protein of interest and the family members that you identified as upregulated or highly expressed in your system.
-
Phenotypic Comparison: Directly compare the phenotype of the single-gene knockout to the multi-gene knockout. An exacerbated phenotype in the multi-gene knockout model provides strong evidence for functional redundancy. While published data on 4.1 family double knockouts is limited, this approach is the gold standard for dissecting overlapping gene functions.[4]
Q3: What are the pros and cons of different methods for targeting multiple 4.1 proteins?
A3: The choice between transient (siRNA), stable (shRNA), or permanent (CRISPR) multi-gene targeting depends on your experimental goals, timeline, and model system.
| Method | Pros | Cons |
| Simultaneous siRNA | - Rapid results (24-72 hours).- Ideal for initial screening and testing.- No permanent genomic alteration. | - Transient effect.- Knockdown efficiency can be variable.- Potential for off-target effects. |
| Stable shRNA | - Long-term, stable knockdown.- Can be used to generate stable cell lines.- Can be delivered via lentivirus to difficult-to-transfect cells. | - More time-consuming to generate stable lines (weeks to months).[2]- Potential for off-target effects.- Level of knockdown may vary. |
| Multiplex CRISPR/Cas9 | - Complete and permanent gene knockout.- High specificity.- Enables creation of double/triple knockout cell lines and animal models. | - Most time-consuming and technically demanding.- Potential for off-target edits that require careful validation.- Complete loss of multiple essential proteins could be lethal to the cells. |
Quantitative Data: Compensatory Upregulation
Evidence of functional compensation often comes from quantifying the expression of related proteins when one family member is absent.
| Cell Type | Gene Knockout | Compensating Protein | Fold Upregulation (Approx.) | Reference |
| Mouse Keratinocytes | 4.1R | 4.1G | ~1.5x | [1] |
| Mouse Keratinocytes | 4.1R | 4.1N | ~2.5x | [1] |
| Mouse CD4+ T Cells | 4.1R | 4.1N | "Significantly up-regulated" | [3] |
This table summarizes reported instances of compensatory upregulation within the 4.1 protein family, providing a rationale for pursuing multi-gene targeting strategies.
Visualizations: Workflows and Pathways
A logical workflow can guide your experimental strategy when encountering potential redundancy.
Caption: Troubleshooting workflow for investigating functional redundancy.
The 4.1 proteins act as critical adaptors, linking transmembrane proteins like integrins to the actin cytoskeleton, particularly at sites of cell-matrix adhesion known as focal adhesions. Their redundant function can be visualized in this context.
Caption: Redundant roles of 4.1 proteins in focal adhesion signaling.
Key Experimental Protocols
Protocol 1: Simultaneous Multi-Gene Knockdown using siRNA
This protocol provides a general framework for the transient knockdown of multiple 4.1 proteins in cultured mammalian cells.
Materials:
-
Validated siRNAs targeting each 4.1 protein of interest.
-
Non-targeting (scrambled) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or similar reduced-serum medium.
-
Appropriate cell culture plates, media, and supplements.
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
For a single-gene knockdown control (e.g., 4.1R): Dilute the 4.1R siRNA and an equivalent amount of non-targeting control siRNA in Opti-MEM.
-
For a double-gene knockdown (e.g., 4.1R + 4.1G): Dilute the 4.1R siRNA and the 4.1G siRNA together in Opti-MEM.
-
Crucially, keep the total siRNA concentration constant across all conditions. For example, if using a final concentration of 40 nM, the single knockdown would be 20 nM target siRNA + 20 nM control siRNA, and the double knockdown would be 20 nM siRNA #1 + 20 nM siRNA #2.
-
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA solution with the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: Incubate cells for 24-72 hours. Harvest cells for analysis of mRNA (RT-qPCR) and protein (Western Blot) levels to confirm knockdown, and perform phenotypic assays.
Protocol 2: Generating Multi-Gene Knockouts using CRISPR/Cas9
This protocol outlines a strategy for creating stable cell lines with knockouts of multiple 4.1 genes using lentiviral delivery of multiplexed CRISPR/Cas9 components.
Materials:
-
Lentiviral vectors capable of expressing Cas9 and multiple single guide RNAs (sgRNAs), often with different fluorescent markers (e.g., EGFP, mCherry) for selection.[1][5]
-
Validated sgRNA sequences for each 4.1 gene target.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for viral production.
-
Target cell line.
-
Polybrene or other transduction enhancer.
-
Fluorescence-Activated Cell Sorter (FACS).
Procedure:
-
sgRNA Cloning: Design and clone multiple sgRNA sequences targeting different 4.1 genes into the multiplex lentiviral vector system.
-
Lentivirus Production: Co-transfect the multiplex CRISPR plasmid along with packaging and envelope plasmids into HEK293T cells. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cell line with the collected lentivirus in the presence of Polybrene.
-
Selection and Sorting:
-
After 48-72 hours, cells will begin to express the fluorescent markers linked to the sgRNAs.
-
Use FACS to sort cell populations based on the expression of one or more fluorescent markers. For example, to isolate double-knockout cells, sort for cells that are positive for both EGFP (linked to sgRNA-4.1R) and mCherry (linked to sgRNA-4.1G).
-
-
Expansion and Validation:
-
Expand the sorted cell populations.
-
Perform Western blot analysis to confirm the absence of the target proteins.
-
Sequence the genomic target sites (e.g., via Sanger or NGS) to confirm the presence of indel mutations that result in frameshifts.
-
-
Phenotypic Analysis: Once knockout is confirmed, perform functional assays to compare the single vs. multi-gene knockout phenotypes. This entire process can take approximately one month to complete.[5]
References
- 1. Protein 4.1R regulates cell adhesion, spreading, migration and motility of mouse keratinocytes by modulating surface expression of β1 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Genetic compensation: A phenomenon in search of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Lysis Buffers for Protein 4.1N Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell lysis buffers for the successful extraction of protein 4.1N.
Frequently Asked Questions (FAQs)
Q1: What is Protein 4.1N, and why is its extraction challenging?
Protein 4.1N, also known as neuronal protein 4.1, is a member of the protein 4.1 family that links the cytoskeleton to the plasma membrane.[1][2] These proteins act as adaptors, mediating interactions between transmembrane proteins and the underlying spectrin-actin cytoskeleton.[3] The primary challenge in extracting protein 4.1N stems from its association with the plasma membrane, which necessitates the disruption of the lipid bilayer while preserving the protein's native structure and function.[4][5][6] Like many membrane-associated proteins, 4.1N can be prone to low expression levels, aggregation upon removal from its native environment, and degradation by proteases.[7]
Q2: What are the critical components of a cell lysis buffer for Protein 4.1N extraction?
A typical lysis buffer for protein 4.1N extraction contains a buffering agent to maintain pH, salts to control ionic strength, detergents to solubilize the membrane, and protease inhibitors to prevent degradation. Additional components like chelating agents and glycerol may be included to enhance stability.
Q3: How do I choose the right detergent for solubilizing Protein 4.1N?
The choice of detergent is critical. It needs to be strong enough to disrupt the cell membrane but mild enough to not denature the protein.[7] Non-ionic detergents like Triton X-100 and NP-40 are commonly used for immunoprecipitation and pull-down assays involving protein 4.1 family members.[8][9][10][11] The optimal detergent and its concentration often need to be determined empirically.
Q4: My protein yield is very low. What could be the cause?
Low yield can be due to several factors:
-
Incomplete cell lysis: The lysis buffer may not be effective enough. Consider adjusting the detergent type or concentration.
-
Protein degradation: Ensure that a fresh protease inhibitor cocktail is added to your lysis buffer immediately before use.[8][11]
-
Low expression levels: Protein 4.1N may be expressed at low levels in your cell type.[7] You may need to start with a larger amount of starting material.
-
Protein aggregation: Improper solubilization can lead to aggregation and loss of protein in the insoluble fraction.[7]
Q5: My extracted Protein 4.1N appears to be aggregated. How can I prevent this?
Aggregation is a common issue with membrane-associated proteins.[7] To prevent this:
-
Optimize detergent concentration: Too much or too little detergent can lead to aggregation.[12]
-
Maintain appropriate ionic strength: Salt concentrations, typically around 150 mM NaCl, can help maintain protein solubility.[7]
-
Include glycerol: Glycerol (e.g., 10-20%) can act as a stabilizing agent.[1]
-
Work at low temperatures: Perform the extraction on ice to minimize protein denaturation and aggregation.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Protein 4.1N Yield | Inefficient Lysis | Increase the incubation time with the lysis buffer or use a stronger, yet non-denaturing, detergent. Consider mechanical disruption methods like sonication on ice.[13] |
| Protein Degradation | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use.[8][9][11] Keep samples on ice throughout the procedure. | |
| Protein in Insoluble Pellet | The detergent may not be optimal for solubilizing 4.1N. Screen different non-ionic or zwitterionic detergents. Increase the detergent concentration incrementally. | |
| Protein Aggregation | Suboptimal Detergent | The chosen detergent may be too harsh, leading to denaturation and aggregation. Try a milder non-ionic detergent. Create a detergent screening panel to test various options.[7] |
| Incorrect Ionic Strength | Optimize the salt concentration in the lysis buffer. A common starting point is 150 mM NaCl.[7][8][9][11] | |
| High Background in Immunoprecipitation (IP) | Non-specific Binding | Pre-clear the cell lysate with protein A/G beads before adding the specific antibody. Increase the number of washes after antibody incubation. Adjust the salt and detergent concentrations in the wash buffer to disrupt weak, non-specific interactions. |
| Antibody Issues | Use a high-quality, validated antibody specific for protein 4.1N. Run a control IP with a non-specific IgG antibody.[14] | |
| Loss of Protein Function/Interactions | Protein Denaturation | Use the mildest possible lysis conditions that still provide adequate extraction. Avoid harsh detergents and excessive sonication. Ensure all steps are performed at 4°C.[5] |
| Disruption of Protein Complexes | If studying protein-protein interactions, use a mild non-ionic detergent like Triton X-100 or NP-40 at a low concentration (e.g., 0.1-0.5%).[9][13] |
Data and Protocols
Comparison of Lysis Buffers Used for Protein 4.1 Family Extraction
The following table summarizes lysis buffer compositions from various studies that have successfully extracted or immunoprecipitated Protein 4.1N or its homologs. This can serve as a starting point for designing your own buffer.
| Buffer Component | Study 1 (4.1R)[8][11] | Study 2 (4.1N)[9] | Study 3 (4.1R)[10] | Study 4 (4.1R)[13] |
| Buffer | 20 mM Tris-HCl, pH 7.0 | 50 mM Tris, pH 7.4 | 25 mM Tris-HCl, pH 8.0 | Phosphate-buffered saline |
| Salt | 150 mM NaCl | 150 mM NaCl | 140 mM NaCl | - |
| Detergent | 1% NP-40 | 0.5% Triton X-100 | 0.2% Triton X-100 | 0.1% Triton X-100 |
| Chelating Agent | 1 mM EDTA | - | 2 mM EDTA | - |
| Inhibitors | Protease Inhibitor Cocktail | Leupeptin, Chymotrypsin, Pepstatin, PMSF | Aprotinin, Leupeptin, PMSF, Na3VO4 | - |
| Other | - | - | - | - |
Function of Common Lysis Buffer Components
| Component | Function | Typical Concentration |
| Tris-HCl / HEPES / PBS | Buffering agent to maintain a stable pH. | 20-50 mM |
| NaCl / KCl | Salt to maintain ionic strength and protein solubility. | 100-150 mM |
| Triton X-100 / NP-40 | Non-ionic detergent to solubilize membranes. | 0.1 - 1.0% (v/v) |
| EDTA / EGTA | Chelating agent to inhibit metalloproteases. | 1-5 mM |
| Protease Inhibitors | Cocktail of inhibitors to prevent protein degradation. | Varies by manufacturer |
| Phosphatase Inhibitors | To preserve the phosphorylation state of the protein. | Varies by manufacturer |
| Glycerol | Stabilizing agent to prevent denaturation. | 5-20% (v/v) |
Detailed Experimental Protocol: Immunoprecipitation of Protein 4.1N
This protocol is a generalized starting point. Optimization may be required for your specific cell type and experimental goals.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Protease and Phosphatase Inhibitors: Add a commercial inhibitor cocktail to the lysis buffer immediately before use.
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100).
-
Antibodies: Primary antibody against Protein 4.1N and a corresponding isotype control IgG.
-
Beads: Protein A/G agarose or magnetic beads.
2. Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
3. Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the anti-4.1N antibody (and IgG control to a separate sample) to the lysate and incubate overnight at 4°C with rotation.[14]
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
4. Washing and Elution:
-
Wash the beads three times with ice-cold wash buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.
-
Analyze the eluted proteins by Western blotting.
Visualizations
Caption: Workflow for Protein 4.1N Extraction and Immunoprecipitation.
Caption: Troubleshooting Logic for Low Protein 4.1N Yield.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. betalifesci.com [betalifesci.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Strategies for the purification of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. ICln: A New Regulator of Non-Erythroid 4.1R Localisation and Function | PLOS One [journals.plos.org]
- 9. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N | Journal of Neuroscience [jneurosci.org]
- 10. Frontiers | Cytoskeletal Protein 4.1R Is a Positive Regulator of the FcεRI Signaling and Chemotaxis in Mast Cells [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 13. Alternatively spliced exon 5 of the FERM domain of Protein 4.1R encodes a novel binding site for erythrocyte p55 and is critical for membrane targeting in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Technical Support Center: Troubleshooting Off-Target Effects in Protein 4.1N siRNA Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting off-target effects in protein 4.1N (EPB41L1) siRNA experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in siRNA experiments, and why are they a concern when studying Protein 4.1N?
A1: Off-target effects occur when an siRNA molecule silences unintended genes in addition to the intended target, in this case, Protein 4.1N.[1][2] This is a significant concern because it can lead to misinterpretation of experimental results, attributing a phenotype to the loss of 4.1N when it is actually caused by the silencing of another gene.[1] Protein 4.1N is part of a family of highly homologous proteins (including 4.1R, 4.1B, and 4.1G) and is involved in fundamental cellular processes such as cell adhesion, proliferation, and cytoskeletal organization.[1][3][4] Therefore, off-target effects could mimic, mask, or confound the true biological consequences of 4.1N knockdown.
Q2: My 4.1N siRNA is causing a more dramatic effect on cell proliferation and adhesion than expected. How can I determine if this is an off-target effect?
A2: A more potent than expected phenotype can be indicative of off-target effects. To investigate this, you should:
-
Use multiple, independent siRNAs: Transfect cells with at least two to three different siRNAs targeting different regions of the 4.1N mRNA. If the phenotype is consistent across multiple siRNAs, it is more likely to be a specific effect.
-
Perform a rescue experiment: Co-transfect your 4.1N siRNA with an expression vector encoding a form of 4.1N that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it is likely on-target.
-
Analyze the expression of related proteins: Protein 4.1N has several homologs (4.1R, 4.1B, 4.1G) with overlapping functions.[1][3] Use qPCR or Western blotting to check if your siRNA is inadvertently silencing these family members. Also, assess the levels of key proteins in pathways regulated by 4.1N, such as β1 integrin, which is involved in cell adhesion.[5]
Q3: I've confirmed knockdown of Protein 4.1N, but I'm not seeing the expected changes in the JNK-c-Jun signaling pathway. Could this be due to off-target effects?
A3: While this could be due to cell-type-specific differences or other experimental variables, off-target effects are a possibility. An off-target gene could be a negative regulator of the JNK-c-Jun pathway, and its unintended silencing could counteract the effect of 4.1N knockdown. To troubleshoot:
-
Titrate your siRNA concentration: Use the lowest effective concentration of siRNA to minimize off-target effects.[6][7] Higher concentrations are more likely to induce off-target silencing.[6][8]
-
Perform a global gene expression analysis: Techniques like RNA-sequencing or microarray analysis can identify all genes that are downregulated by your siRNA, allowing you to identify potential off-targets.
-
Use modified siRNAs: Chemically modified siRNAs, such as those with 2'-O-methylation, can reduce off-target effects without compromising on-target silencing.[8]
Q4: Are there specific bioinformatics tools I can use to predict and minimize off-target effects for my 4.1N siRNA?
A4: Yes, several online tools can help in designing siRNAs with a lower risk of off-target effects. These tools typically use algorithms to screen for potential seed region matches in the 3' UTRs of unintended transcripts. When designing your 4.1N siRNA, it is crucial to use a rigorous design algorithm to ensure gene specificity and maximal efficacy.[9] You can also perform a BLAST search of your siRNA sequence against the transcriptome of your model organism to identify potential off-target transcripts.
Troubleshooting Guides
Problem 1: Inconsistent Phenotypes with Different 4.1N siRNAs
Symptoms:
-
siRNA #1 targeting 4.1N shows a strong anti-proliferative effect.
-
siRNA #2 targeting a different region of 4.1N shows a moderate anti-proliferative effect.
-
siRNA #3 targeting a third region of 4.1N has no effect on proliferation, despite similar knockdown efficiency at the protein level.
Possible Cause:
-
siRNAs #1 and #2 may have off-target effects on genes that regulate cell proliferation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Validate Knockdown Efficiency | Confirm that all three siRNAs effectively reduce Protein 4.1N levels using Western blot or qPCR. |
| 2 | Analyze Expression of Key Cell Cycle Regulators | Measure the mRNA and protein levels of known downstream targets of the 4.1N/PP1/JNK-c-Jun pathway, such as p53, p21, and p19.[5] |
| 3 | Perform a Rescue Experiment | Co-transfect siRNA #1 (strongest effect) with an siRNA-resistant 4.1N expression plasmid. |
| 4 | Use an siRNA Pool | Pooling multiple siRNAs at a lower overall concentration can reduce off-target effects of individual siRNAs. |
| 5 | Global Gene Expression Analysis | Use RNA-sequencing to identify off-target genes silenced by siRNA #1 but not by siRNA #3. |
Problem 2: Unexpected Cellular Toxicity or Morphological Changes
Symptoms:
-
Transfection with 4.1N siRNA leads to significant cell death or rounding, which is not a known phenotype of 4.1N loss of function.
Possible Cause:
-
The siRNA may be triggering an innate immune response or have off-target effects on essential genes. Some siRNAs can induce changes in cell viability in a target-independent manner.[8]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Titrate siRNA Concentration | Perform a dose-response experiment to find the lowest concentration of siRNA that gives effective 4.1N knockdown with minimal toxicity.[6] |
| 2 | Use a Different Transfection Reagent | The transfection reagent itself can contribute to cytotoxicity. |
| 3 | Include a Non-targeting Control siRNA | This will help distinguish between sequence-specific off-target effects and general effects of siRNA transfection. |
| 4 | Test for Interferon Response | Measure the expression of interferon-stimulated genes to rule out an innate immune response. |
| 5 | Use Chemically Modified siRNAs | Modifications can reduce the likelihood of the siRNA being recognized by the immune system and can also decrease off-target binding.[8] |
Quantitative Data Summary
Table 1: Strategies to Minimize Off-Target Effects
| Strategy | Recommended Parameters | Rationale |
| siRNA Concentration | 1-10 nM | Lower concentrations reduce the chance of off-target binding.[6][7] |
| Chemical Modifications | 2'-O-methyl modifications in the seed region | Reduces miRNA-like off-target effects.[8] |
| siRNA Pooling | Pool of 3-4 siRNAs targeting the same gene | Dilutes the concentration of any single siRNA, minimizing its off-target impact. |
| Use of Multiple siRNAs | At least 2-3 individual siRNAs | Confirms that the observed phenotype is due to on-target knockdown. |
| Rescue Experiments | Co-transfection with siRNA-resistant target cDNA | The gold standard for demonstrating on-target specificity. |
Experimental Protocols
Protocol 1: Validation of 4.1N Knockdown and Off-Target Effects on Homologs by qPCR
-
Cell Culture and Transfection: Plate cells at an appropriate density and transfect with your 4.1N siRNA and a non-targeting control siRNA using an optimized transfection protocol.
-
RNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using validated primers for human EPB41L1 (4.1N), EPB41 (4.1R), EPB41L2 (4.1B), and EPB41L3 (4.1G). Also include primers for a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of each gene using the ΔΔCt method. A significant decrease in the expression of 4.1R, 4.1B, or 4.1G in the 4.1N siRNA-treated samples compared to the control indicates an off-target effect.
Protocol 2: Western Blot Analysis of 4.1N and Downstream Signaling
-
Cell Lysis: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Protein 4.1N, phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of 4.1N knockdown on the expression and phosphorylation status of these proteins.
Visualizations
Caption: Protein 4.1N signaling pathway in NSCLC.
Caption: Experimental workflow for 4.1N siRNA experiments.
References
- 1. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 4. The membrane-cytoskeletal protein 4.1N is involved in the process of cell adhesion, migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
Technical Support Center: Protein 4.1N Mass Spectrometry Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing protein 4.1N samples for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is a recommended lysis buffer for co-immunoprecipitation (Co-IP) of protein 4.1N and its interacting partners?
A1: A commonly used lysis buffer for Co-IP of protein 4.1N is a RIPA-like buffer with gentle detergents. A specific formulation that has been used successfully consists of:
| Component | Concentration | Purpose |
| Tris-HCl, pH 7.4-8.0 | 50 mmol/L | Buffering agent |
| NaCl | 150 mmol/L | Maintains ionic strength |
| Triton X-100 or Nonidet P-40 | 0.2% - 0.5% | Non-ionic detergent for cell lysis and protein solubilization |
| EDTA | 2 mmol/L | Chelates divalent cations to inhibit metalloproteases |
| Protease Inhibitor Cocktail | Varies | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | Varies | Prevents dephosphorylation if studying post-translational modifications |
This formulation is based on protocols described in multiple studies.[1][2][3]
Q2: How can I improve the yield of immunoprecipitated protein 4.1N?
A2: To improve the yield of immunoprecipitated protein 4.1N, consider the following:
-
Antibody Selection: Use a high-affinity, validated antibody specific for protein 4.1N.
-
Incubation Time: Incubate the cell lysate with the antibody for an adequate amount of time, for example, 4 hours or overnight at 4°C, to allow for sufficient binding.[1]
-
Bead Choice: Use high-quality Protein A/G agarose or magnetic beads. Ensure the beads are properly pre-cleared to reduce non-specific binding.
-
Washing Steps: Perform thorough but gentle washes of the beads after immunoprecipitation to remove non-specifically bound proteins. Typically, three washes with the lysis buffer are recommended.[1]
Q3: What is a standard protocol for in-gel digestion of protein 4.1N for mass spectrometry?
A3: A standard protocol for in-gel digestion involves the following steps after SDS-PAGE and staining:
-
Excision: Excise the protein band of interest from the gel.
-
Destaining: Destain the gel pieces with a solution of ammonium bicarbonate and acetonitrile.
-
Reduction: Reduce the protein with dithiothreitol (DTT) to break disulfide bonds.
-
Alkylation: Alkylate the cysteine residues with iodoacetamide to prevent the reformation of disulfide bonds.
-
Digestion: Digest the protein overnight with trypsin in a buffer of ammonium bicarbonate.
-
Peptide Extraction: Extract the resulting peptides from the gel pieces using a series of washes with acetonitrile and formic acid.
-
Drying: Dry the extracted peptides in a vacuum centrifuge.
-
Desalting: Desalt the peptides using a C18 ZipTip or similar resin before mass spectrometry analysis.[1][4][5]
Troubleshooting Guides
Problem 1: Low peptide recovery after in-gel digestion.
| Possible Cause | Troubleshooting Step |
| Inefficient trypsin digestion. | Ensure the trypsin solution is fresh and active. Optimize the enzyme-to-protein ratio. Perform the digestion overnight at 37°C. |
| Incomplete peptide extraction. | Increase the number of extraction steps. Use a combination of acetonitrile and formic acid concentrations to ensure efficient elution of both hydrophilic and hydrophobic peptides. |
| Peptide loss during desalting. | Ensure proper conditioning and equilibration of the desalting column. Elute the peptides with the recommended volume of the appropriate elution buffer. |
Problem 2: High levels of contaminants in the mass spectrometry data (e.g., keratins, trypsin).
| Possible Cause | Troubleshooting Step |
| Keratin contamination from dust, skin, or labware. | Work in a clean environment, preferably a laminar flow hood. Wear gloves at all times. Use clean, dedicated labware and high-purity reagents. |
| Autolysis of trypsin. | Use sequencing-grade modified trypsin, which is more resistant to autolysis. Minimize the amount of trypsin used for digestion. |
| Non-specific binding to IP beads. | Pre-clear the cell lysate with beads before adding the primary antibody. Increase the number and stringency of wash steps after immunoprecipitation. |
Problem 3: Poor solubilization of protein 4.1N.
| Possible Cause | Troubleshooting Step | | Protein 4.1N is a membrane-associated protein and may be difficult to solubilize. | Increase the detergent concentration in the lysis buffer (e.g., up to 1% Triton X-100). Consider using a stronger non-ionic or zwitterionic detergent. Include sonication or mechanical disruption during cell lysis to aid in solubilization. | | Aggregation of protein 4.1N. | Ensure the lysis buffer contains sufficient salt (e.g., 150 mM NaCl) to minimize ionic interactions that can lead to aggregation. |
Visualizations
References
- 1. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N | Journal of Neuroscience [jneurosci.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Loss of 4.1N in epithelial ovarian cancer results in EMT and matrix-detached cell death resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Technical Support Center: Refining Fixation Methods for Electron Microscopy of Protein 4.1N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation methods for the electron microscopy of protein 4.1N.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for chemical fixation of protein 4.1N for electron microscopy?
A1: A common and effective starting point for the chemical fixation of protein 4.1N and its associated cytoskeletal structures is a combination of paraformaldehyde (PFA) and glutaraldehyde (GA) in a suitable buffer. A mixture of 4% PFA with a low concentration of glutaraldehyde (e.g., 0.1-0.5%) in a phosphate buffer (PBS) or sodium cacodylate buffer is frequently used.[1][2][3] PFA is excellent for preserving antigenicity for immunolabeling, while GA provides superior cross-linking for preserving ultrastructure.[4]
Q2: When should I consider cryo-fixation for studying protein 4.1N?
A2: Cryo-fixation, such as high-pressure freezing, is recommended when the primary goal is to preserve the cellular structures in a state as close to native as possible.[5] This method is particularly advantageous for avoiding artifacts associated with chemical fixation, such as protein aggregation and the collapse of extracellular space.[6][7] Cryo-fixation provides a more accurate representation of the cellular environment, which can be crucial for studying the delicate interactions of protein 4.1N with the plasma membrane and cytoskeleton.[5][8]
Q3: Can the fixation method affect the antigenicity of protein 4.1N for immunoelectron microscopy?
A3: Yes, the choice of fixative can significantly impact the antigenicity of protein 4.1N. Glutaraldehyde, while an excellent cross-linker, can mask epitopes and reduce antibody binding.[4] If you are experiencing weak immunolabeling, consider reducing the glutaraldehyde concentration or omitting it altogether in favor of a PFA-only fixation.[9] Alternatively, performing a light PFA fixation before proceeding with immunolabeling can be a good compromise.[10]
Q4: What are the key differences in sample preparation between chemical fixation and cryo-fixation?
A4: Chemical fixation involves immersing the sample in aldehyde solutions to cross-link proteins, followed by dehydration and embedding in resin.[11] Cryo-fixation involves rapidly freezing the sample to halt all biological activity, followed by techniques like freeze-substitution, where the ice is replaced with a resin at low temperatures.[5] While chemical fixation is a more traditional and widely accessible method, cryo-fixation is generally considered to yield superior preservation of ultrastructure.[8]
Troubleshooting Guide
Problem: Poor Ultrastructural Preservation (e.g., shrunken cells, distorted membranes)
-
Possible Cause: Inadequate cross-linking by the fixative.
-
Solution:
-
Increase the concentration of glutaraldehyde in your fixative solution. Glutaraldehyde is a more effective cross-linker than paraformaldehyde and is particularly good for preserving fine actin filament structures.[4]
-
Ensure the pH of your fixative buffer is stable and appropriate for the tissue being studied.[4]
-
Consider using a cacodylate buffer, which can sometimes offer better preservation than phosphate buffers.[12]
-
If the issue persists, consider switching to cryo-fixation for a more life-like preservation of cellular morphology.[5][7]
-
Problem: Weak or Absent Immunogold Labeling
-
Possible Cause: Masking of the protein 4.1N epitope by the fixative.
-
Solution:
-
Reduce or eliminate glutaraldehyde from your fixation protocol. While excellent for structure, it can hinder antibody access.[4][9]
-
Try a paraformaldehyde-only fixation. A 4% PFA solution is a good starting point.[13]
-
Perform an antigen retrieval step. This can involve gentle heating or incubation with specific enzymes to unmask the epitope.
-
Ensure your primary antibody is specific and effective for immunoelectron microscopy applications.
-
Problem: High Background Staining in Immuno-EM
-
Possible Cause: Non-specific binding of primary or secondary antibodies.
-
Solution:
-
Increase the concentration and duration of the blocking step. Common blocking agents include bovine serum albumin (BSA) or normal goat serum.[12]
-
Ensure thorough washing steps between antibody incubations to remove unbound antibodies.[14]
-
Optimize the dilution of your primary and secondary antibodies; overly concentrated antibodies can lead to higher background.
-
Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[12]
-
Problem: Aggregation of Membrane-Associated Proteins
-
Possible Cause: Artifacts induced by chemical fixation. Aldehydes can cause mobile membrane proteins to cluster together.[6]
-
Solution:
-
The most effective way to avoid this artifact is to use cryo-fixation, which rapidly immobilizes proteins in their native state.[5]
-
If chemical fixation is necessary, try using lower concentrations of fixatives and shorter fixation times.
-
Perform fixation at a lower temperature (e.g., on ice) to reduce protein mobility during the fixation process.
-
Quantitative Data Summary
Table 1: Recommended Concentrations for Chemical Fixatives
| Fixative Component | Concentration Range | Primary Purpose | Citations |
| Paraformaldehyde (PFA) | 2% - 4% | Preservation of antigenicity | [13][15][16] |
| Glutaraldehyde (GA) | 0.1% - 1.2% | Superior ultrastructural preservation | [1][14][17] |
| Osmium Tetroxide (OsO₄) | 1% | Post-fixation and membrane staining | [14][17] |
Table 2: Typical Incubation Parameters for Immuno-EM
| Step | Reagent/Condition | Duration | Temperature | Citations |
| Primary Fixation | 4% PFA / 0.1% GA | 30 min - 2 hours | 4°C to Room Temp | [2][12] |
| Blocking | 5% Goat Serum or BSA | 30 min - 1 hour | Room Temp | [12] |
| Primary Antibody | Specific anti-4.1N Ab | 2 hours to Overnight | 4°C to Room Temp | [10][14] |
| Secondary Antibody | Gold-conjugated Ab | 1 - 2 hours | Room Temp | [12][14] |
| Post-fixation | 1% Glutaraldehyde | 10 min - 1 hour | Room Temp | [12][14] |
Experimental Protocols
Protocol 1: Chemical Fixation for Pre-embedding Immuno-EM of Protein 4.1N
-
Fixation: Fix cells or tissue with 4% paraformaldehyde and 0.1% glutaraldehyde in 0.1 M phosphate buffer (PB) for 1-2 hours at room temperature.[2]
-
Washing: Wash the samples three times in 0.1 M PB.
-
Permeabilization: Incubate in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating with 5% normal goat serum in PBS for 1 hour.[12]
-
Primary Antibody Incubation: Incubate with a primary antibody against protein 4.1N at an optimized dilution in a blocking buffer overnight at 4°C.[10]
-
Washing: Wash the samples three times in PBS.
-
Secondary Antibody Incubation: Incubate with a gold-conjugated secondary antibody for 2 hours at room temperature.[12]
-
Washing: Wash the samples thoroughly in PBS.
-
Post-fixation: Post-fix with 1% glutaraldehyde in 0.1 M PB for 30 minutes to stabilize the antibody-antigen complexes.[14]
-
Contrasting and Embedding: Proceed with post-fixation in 1% osmium tetroxide, dehydration in a graded ethanol series, and embedding in a suitable resin like Epon812.[14]
Protocol 2: High-Pressure Freezing and Freeze-Substitution for Immuno-EM
-
High-Pressure Freezing: Load the sample into a high-pressure freezer and freeze rapidly to vitrify the water within the cells.
-
Freeze-Substitution: Transfer the frozen sample to a freeze-substitution unit and incubate in a solution of acetone containing 0.1% uranyl acetate and 0.2% glutaraldehyde at -90°C for 72 hours. The low concentration of glutaraldehyde helps to preserve antigenicity while still providing some cross-linking.
-
Warming and Rinsing: Slowly warm the samples to -20°C, then rinse with pure acetone.
-
Infiltration and Embedding: Infiltrate the samples with a low-temperature embedding resin (e.g., Lowicryl) and polymerize with UV light at -20°C.
-
Sectioning: Cut ultrathin sections from the resin block.
-
Immunolabeling:
-
Staining: Stain the sections with uranyl acetate and lead citrate before viewing in the electron microscope.[18]
Visualizations
References
- 1. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 2. iris.unicas.it [iris.unicas.it]
- 3. Depression biased non-Hebbian spike-timing-dependent synaptic plasticity in the rat subiculum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 5. Ultrastructural analysis of adult mouse neocortex comparing aldehyde perfusion with cryo fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. cdn.elifesciences.org [cdn.elifesciences.org]
- 8. Ultrastructural analysis of adult mouse neocortex comparing aldehyde perfusion with cryo fixation | eLife [elifesciences.org]
- 9. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry of GluR1 subunits of AMPA receptors of rat cerebellar nerve cells [scielo.org.ar]
- 11. Imaging Cytoskeleton Components by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N | Journal of Neuroscience [jneurosci.org]
- 14. Isoforms of Spectrin and Ankyrin Reflect the Functional Topography of the Mouse Kidney | PLOS One [journals.plos.org]
- 15. Essential Function of Protein 4.1G in Targeting of Membrane Protein Palmitoylated 6 into Schmidt-Lanterman Incisures in Myelinated Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. molbiolcell.org [molbiolcell.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. weizmann.ac.il [weizmann.ac.il]
- 19. The cytoskeletal adapter protein 4.1G organizes the internodes in peripheral myelinated nerves - PMC [pmc.ncbi.nlm.nih.gov]
dealing with protein 4.1N aggregation during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with protein 4.1N aggregation during purification.
Troubleshooting Guide: Dealing with Protein 4.1N Aggregation
Issue: Precipitate observed after cell lysis or during purification.
This is a common indication of protein aggregation. Protein 4.1N, like many cytoskeletal and scaffolding proteins, can be prone to insolubility when removed from its native cellular environment.
| Parameter | Recommendation | Rationale | Concentration/Value |
| Protein Concentration | Maintain a low protein concentration throughout the purification process. | High concentrations can promote intermolecular interactions that lead to aggregation. | As low as practically possible, consider starting with <1 mg/mL. |
| Temperature | Perform all purification steps at 4°C. | Lower temperatures reduce hydrophobic interactions and decrease the rate of aggregation.[1] | 4°C |
| pH | Maintain the buffer pH at least 1 unit away from the protein's isoelectric point (pI). | Proteins are least soluble at their pI, where the net charge is zero.[2] | pH 7.5-8.5 (Calculated pI of human 4.1N is ~6.0) |
| Ionic Strength | Optimize the salt concentration in your buffers. | Salt can help to solubilize proteins by shielding surface charges. | 150-500 mM NaCl or KCl |
| Reducing Agents | Include a reducing agent in your buffers. | Prevents the formation of incorrect disulfide bonds which can lead to aggregation. | 1-10 mM DTT or β-mercaptoethanol |
| Glycerol | Add glycerol to your buffers. | Glycerol is a cryoprotectant and osmolyte that stabilizes protein structure.[1][3][4][5] | 10-50% (v/v) |
| L-Arginine | Supplement buffers with L-Arginine. | This amino acid can suppress protein aggregation by interacting with hydrophobic patches.[6][7][8][9] | 0.1-1 M |
| Non-denaturing Detergents | Include a low concentration of a mild, non-ionic, or zwitterionic detergent. | Detergents can help to solubilize aggregation-prone proteins without denaturing them.[10][11][12][13] | 0.1-1% Triton X-100 or Tween 20; 8-10 mM CHAPS |
Frequently Asked Questions (FAQs)
Q1: My His-tagged 4.1N is found in the insoluble pellet after cell lysis. What should I do?
A1: This indicates that your protein is likely forming inclusion bodies. You have two main options:
-
Optimize Expression Conditions to Increase Solubility:
-
Lower the induction temperature (e.g., 16-20°C) and IPTG concentration (e.g., 0.1-0.5 mM) to slow down protein expression, which can promote proper folding.
-
Co-express with molecular chaperones to assist in the folding process.
-
Use a more soluble fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).
-
-
Purify from Inclusion Bodies and Refold:
-
Isolate and wash the inclusion bodies to remove contaminating proteins.
-
Solubilize the inclusion bodies using a strong denaturant (e.g., 6-8 M Guanidine-HCl or Urea).
-
Refold the denatured protein by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer. This buffer should contain additives that promote proper folding and prevent aggregation, such as L-arginine and a redox shuffling system (e.g., reduced and oxidized glutathione).
-
Q2: I observe aggregation of my purified 4.1N during storage. How can I prevent this?
A2: Proper storage is crucial for maintaining the stability of purified protein 4.1N.
-
Storage Buffer: Store the protein in a buffer that is optimized for its stability. This may include glycerol (25-50%), L-arginine (0.1-0.5 M), and a reducing agent (1-5 mM DTT).[14]
-
Aliquoting: Aliquot the purified protein into small, single-use volumes to avoid repeated freeze-thaw cycles, which can denature the protein and cause aggregation.
-
Storage Temperature: For long-term storage, snap-freeze the aliquots in liquid nitrogen and store them at -80°C. For short-term storage (a few days), 4°C may be acceptable if the buffer is well-optimized for stability.
Q3: Can the FERM domain of 4.1N contribute to aggregation?
A3: Yes, FERM domains, while often involved in mediating protein-protein and protein-lipid interactions, can present solubility challenges when expressed recombinantly. The purification of the FERM domain of protein 4.1R, a close homolog of 4.1N, has been noted to be challenging due to insolubility. Therefore, it is plausible that the FERM domain of 4.1N could contribute to aggregation. Using the strategies outlined in the troubleshooting guide, such as the addition of solubilizing agents and optimizing buffer conditions, can help mitigate this issue.
Experimental Protocols
Protocol 1: Purification of His-tagged Protein 4.1N from Soluble Fraction
This protocol is a general guideline and may require optimization for your specific construct and expression system.
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20-40 mM imidazole, 1 mM DTT).
-
Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250-500 mM imidazole, 1 mM DTT).
-
-
Further Purification (Optional):
-
For higher purity, the eluted fraction can be further purified by size-exclusion chromatography (gel filtration) using a buffer optimized for 4.1N stability (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).
-
Protocol 2: On-Column Refolding of His-tagged Protein 4.1N from Inclusion Bodies
-
Inclusion Body Isolation and Solubilization:
-
After cell lysis, wash the insoluble pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 6 M Guanidine-HCl, 10 mM imidazole, 5 mM DTT).
-
-
On-Column Refolding:
-
Load the solubilized protein onto a Ni-NTA column.
-
Wash the column with the solubilization buffer to remove unbound proteins.
-
Gradually exchange the denaturing buffer with a refolding buffer by applying a linear gradient from 100% denaturing buffer to 100% refolding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 M L-arginine, 10% glycerol, 1 mM DTT) over several column volumes.
-
Wash the column with several volumes of refolding buffer.
-
Elute the refolded protein with Elution Buffer (refolding buffer containing 250-500 mM imidazole).
-
Visualizations
Signaling Pathway: 4.1N-mediated Regulation of the JNK-c-Jun Pathway
Protein 4.1N can act as a tumor suppressor by interacting with Protein Phosphatase 1 (PP1), which in turn inactivates the JNK-c-Jun signaling pathway.[15][16] The FERM domain of 4.1N is responsible for this interaction with PP1.[15][17]
Experimental Workflow: Troubleshooting Protein 4.1N Aggregation
The following workflow outlines a logical approach to troubleshooting aggregation issues during the purification of protein 4.1N.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. In the process of protein purification, how to choose the buffer?-Biobool News | biobool.com [biobool.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 12. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 13. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
Technical Support Center: Protein 4.1N Antibody Specificity
This guide provides troubleshooting strategies and detailed protocols to help researchers increase the specificity of protein 4.1N antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What is Protein 4.1N, and why is antibody specificity a major concern?
Protein 4.1N, encoded by the EPB41L1 gene, is a scaffolding protein crucial for neuronal membrane organization and stability[1][2]. It is a member of the protein 4.1 family, which includes three other highly similar homologs: 4.1R (erythrocyte), 4.1B (brain), and 4.1G (general)[1][3]. These proteins share conserved structural domains, such as the FERM domain, creating a high potential for antibody cross-reactivity[1][4][5]. An antibody generated against one member may recognize shared epitopes on others, leading to non-specific signals[5][6]. Therefore, ensuring an antibody is specific for 4.1N is critical for accurate experimental results.
Q2: My Western blot shows multiple bands with an anti-4.1N antibody. What is the likely cause?
Observing multiple bands is a common issue that can arise from two main sources:
-
Multiple Isoforms: The 4.1N gene undergoes complex alternative splicing, resulting in various protein isoforms of different molecular weights[1][7]. A 135-kDa isoform is predominantly found in the brain, while a 100-kDa isoform is common in peripheral tissues[1][8]. A highly specific antibody may detect several of these endogenous isoforms simultaneously[9][10][11].
-
Cross-Reactivity: The antibody may be binding to other homologous protein 4.1 family members (4.1R, 4.1B, 4.1G), which have different molecular weights[5][12]. This is especially common with polyclonal antibodies raised against conserved regions[5].
Confirming the expected molecular weights of 4.1N isoforms in your specific tissue type is a crucial first step in distinguishing between these possibilities.
Q3: How can I quickly assess the potential for my 4.1N antibody to cross-react?
A straightforward initial check is to perform a protein sequence alignment. Use a tool like NCBI's BLAST to compare the immunogen sequence of your antibody (usually provided on the datasheet) against the protein sequences of other human 4.1 family members (4.1R, 4.1B, 4.1G)[6]. High sequence homology in the immunogen region suggests a strong likelihood of cross-reactivity.
Q4: What are the most critical first steps to reduce high background staining in my immunoassay?
High background often obscures specific signals. The following initial steps are highly effective:
-
Optimize Blocking: Block the membrane or tissue with an appropriate agent. Common choices include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in a buffer like TBST or PBST. For immunohistochemistry (IHC), using 5-10% normal serum from the same species as the secondary antibody is highly recommended[13][14][15].
-
Titrate Your Antibodies: Using excessive concentrations of primary or secondary antibodies is a primary cause of background. Perform a titration experiment to determine the optimal dilution that provides a strong specific signal with low background[14][16][17].
-
Increase Wash Steps: Extend the duration and/or number of wash steps after primary and secondary antibody incubations to more effectively remove unbound antibodies[14].
Troubleshooting Guide: Enhancing 4.1N Antibody Specificity
This section addresses common problems encountered during experiments with 4.1N antibodies and provides structured solutions.
Problem: High Background or Non-Specific Bands on Western Blot
High background can mask the true signal, while non-specific bands complicate data interpretation. The workflow below provides a systematic approach to resolving these issues.
Caption: Troubleshooting workflow for non-specific 4.1N antibody signal.
Table 1: Solutions for High Background & Non-Specific Binding
| Potential Cause | Recommended Solution & Rationale |
| Primary Antibody Concentration Too High | Perform a dot blot or serial dilution in a Western blot to find the optimal concentration. Start with the manufacturer's recommended range and test several dilutions (e.g., 1:500, 1:1000, 1:2500, 1:5000)[10][16]. |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Test different blocking agents; for phosphoproteins, BSA is often preferred over milk. For IHC, use 10% normal serum from the secondary antibody host species[14][15]. |
| Inadequate Washing | Increase the number of washes (e.g., 3 to 5 times) and the duration of each wash (e.g., 5 to 15 minutes) in a buffer containing a detergent like Tween-20 (e.g., TBST)[14]. |
| Secondary Antibody Issues | Run a control lane with only the secondary antibody to check for non-specific binding to the sample. If signal is present, consider using a pre-adsorbed secondary antibody to minimize species cross-reactivity[6][18]. |
| Cross-Reactivity with 4.1 Homologs | If optimization fails, the issue is likely specificity. Proceed to the cross-adsorption protocol detailed below[5][13]. |
Problem: Suspected Cross-Reactivity with other Protein 4.1 Family Members
If basic optimization does not eliminate non-specific bands corresponding to the molecular weights of 4.1R, 4.1B, or 4.1G, a cross-adsorption (or pre-adsorption) procedure is the most effective way to improve the specificity of a polyclonal 4.1N antibody.
Caption: Principle of cross-adsorption to purify 4.1N antibodies.
Experimental Protocols
Protocol 1: Optimizing a Western Blot for Protein 4.1N
This protocol provides a robust starting point for detecting 4.1N while minimizing non-specific signals.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes: PVDF or nitrocellulose)
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20)
-
Primary anti-4.1N antibody
-
HRP-conjugated secondary antibody (use a pre-adsorbed version if possible[19])
-
Wash Buffer: TBST
-
Chemiluminescent Substrate (ECL)
Methodology:
-
Sample Preparation: Lyse cells or tissues in ice-cold Lysis Buffer. Determine protein concentration using a BCA assay. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Electrophoresis: Load 20-40 µg of total protein per lane onto an SDS-PAGE gel. Include a positive control (e.g., rat brain lysate[9]) and molecular weight markers.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane according to standard procedures.
-
Blocking: Block the membrane for 1-2 hours at room temperature in Blocking Buffer with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-4.1N antibody in fresh Blocking Buffer. Use a range of dilutions to determine the optimal concentration (see Table 2). Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-5 times for 10-15 minutes each in Wash Buffer at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and image the blot.
Table 2: Recommended Starting Dilutions for 4.1N Antibody Applications
| Application | Starting Dilution Range | Key Considerations |
| Western Blotting (WB) | 1:500 - 1:5000 | Titration is critical. Higher dilutions often reduce background[9][10]. |
| Immunohistochemistry (IHC) | 1:50 - 1:500 | Use antigen retrieval methods. Optimize incubation time (1 hr RT vs. overnight 4°C)[9][17]. |
| Immunoprecipitation (IP) | 1-5 µg per 100-500 µg total protein | Pre-clearing the lysate with Protein A/G beads can reduce non-specific binding[9]. |
Protocol 2: Cross-Adsorption of Polyclonal 4.1N Antibody
This advanced protocol is for removing antibodies that cross-react with other 4.1 family members from a polyclonal serum.
Materials:
-
Polyclonal anti-4.1N antibody solution.
-
Recombinant proteins for cross-reacting homologs (e.g., purified full-length or C-terminal domains of 4.1R, 4.1B, and 4.1G).
-
Coupling resin (e.g., NHS-activated sepharose beads) or a negative cell/tissue lysate known to express homologs but not 4.1N.
-
Microcentrifuge tubes.
Methodology:
-
Prepare Adsorption Matrix (Option A - Recombinant Protein): Covalently couple 50-100 µg of each recombinant homolog (4.1R, 4.1B, 4.1G) to an affinity resin like NHS-activated sepharose, following the manufacturer's protocol. This creates a solid-phase matrix of the off-target proteins[18][20].
-
Prepare Adsorption Matrix (Option B - Lysate): Prepare a lysate from a cell line or tissue that expresses high levels of 4.1R, 4.1B, and/or 4.1G but lacks 4.1N. The total protein from this lysate can be coupled to a resin as in Option A.
-
Antibody Dilution: Dilute the polyclonal anti-4.1N antibody in a suitable buffer (e.g., PBS with 0.5% BSA) to its optimal working concentration for your assay.
-
Pre-incubation: Add the diluted antibody solution to the tube containing the adsorption matrix. For a liquid-phase adsorption using a lysate, add a 5-10 fold excess (by weight) of the homolog-containing lysate to the antibody solution[13].
-
Incubation: Incubate the mixture for 2-4 hours at 4°C or 1 hour at room temperature with gentle, continuous rotation. This allows the cross-reactive antibodies to bind to the immobilized homologs[13].
-
Purification: Centrifuge the tube to pellet the adsorption matrix (or protein complexes if using liquid lysate). Carefully collect the supernatant. This supernatant is the "cross-adsorbed" antibody solution, now depleted of the cross-reactive antibodies.
-
Validation: Test the cross-adsorbed antibody solution in parallel with the original, non-adsorbed antibody on a Western blot containing lysates with 4.1N and its homologs. The specific band for 4.1N should remain, while the non-specific bands should be significantly reduced or eliminated.
References
- 1. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 2. EPB41L1 erythrocyte membrane protein band 4.1 like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Downregulation of Protein 4.1R, a Mature Centriole Protein, Disrupts Centrosomes, Alters Cell Cycle Progression, and Perturbs Mitotic Spindles and Anaphase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Interaction of 4.1G and cGMP-gated channels in rod photoreceptor outer segments | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. A Nonerythroid Isoform of Protein 4.1R Interacts with the Nuclear Mitotic Apparatus (NuMA) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The membrane-cytoskeletal protein 4.1N is involved in the process of cell adhesion, migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ulab360.com [ulab360.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Cytoskeletal Protein 4.1R Is a Positive Regulator of the FcεRI Signaling and Chemotaxis in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysy.com [sysy.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | Depicting the cellular complexity of pancreatic adenocarcinoma by Imaging Mass Cytometry: focus on cancer-associated fibroblasts [frontiersin.org]
- 16. KoreaMed Synapse [synapse.koreamed.org]
- 17. Optimized Immunohistochemical Analysis of Cerebellar Purkinje Cells Using a Specific Biomarker, Calbindin D28k - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-Adsorbed Secondary Antibodies [jacksonimmuno.com]
- 19. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Live-Cell Imaging of GFP-Tagged 4.1N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize imaging parameters for live-cell imaging of GFP-tagged Protein 4.1N.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GFP-4.1N signal is very weak. How can I improve it?
A1: A weak fluorescent signal can be due to several factors, from protein expression levels to imaging settings. Here are some troubleshooting steps:
-
Verify Protein Expression: Confirm the expression of GFP-4.1N via Western blot to ensure the protein is being expressed at sufficient levels.
-
Optimize Transfection/Transduction: If using transient transfection, optimize the DNA concentration and transfection reagent-to-DNA ratio. For stable cell lines, consider selecting a clone with higher expression.
-
Check Microscope Settings:
-
Increase Laser Power: Gradually increase the excitation laser power. Be cautious, as excessive power can lead to phototoxicity and photobleaching.[1]
-
Increase Exposure Time: A longer exposure time can help collect more photons from a weak signal. However, this can also increase phototoxicity and may lead to motion blur if the 4.1N dynamics are fast.[2][3]
-
Use a Higher Gain Setting: Increasing the detector (e.g., PMT or camera) gain can amplify the signal. Note that this will also amplify noise.
-
Check Filter Cubes: Ensure you are using the appropriate filter set for GFP (e.g., excitation around 488 nm, emission around 509 nm).[1]
-
-
Objective Choice: Use a high numerical aperture (NA) objective to collect more light.
Q2: I'm observing rapid photobleaching of my GFP-4.1N signal. What can I do to minimize it?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore.[1][4] To minimize it:
-
Reduce Excitation Light: This is the most critical factor.
-
Optimize Acquisition Speed: Image only as fast as necessary to capture the biological process of interest. Unnecessarily high frame rates increase the total light exposure.
-
Use Antifade Reagents: Consider adding an antifade reagent to your live-cell imaging medium.[1][5]
-
Limit Z-stacks: If acquiring 3D images, use the minimum number of Z-slices required to capture the structure of interest.[1]
Q3: My cells are showing signs of stress or dying during the imaging experiment. How can I improve cell viability?
A3: Cell stress and death during live-cell imaging are often due to phototoxicity.[3][4] Phototoxicity occurs when the imaging light, particularly at high intensities, generates reactive oxygen species (ROS) that damage cellular components.[3][5]
-
Minimize Light Exposure: This is the primary way to reduce phototoxicity. Follow the same recommendations for reducing photobleaching (Q2).
-
Use Longer Wavelengths if Possible: Although you are using GFP, for future experiments with other tags, consider red or far-red fluorescent proteins, as longer wavelength light is generally less damaging to cells.[4]
-
Maintain Optimal Environmental Conditions: Use a heated stage, CO2 incubator, and appropriate imaging medium to maintain cell health throughout the experiment.
-
Monitor Cell Morphology: Look for signs of phototoxicity such as membrane blebbing, vacuole formation, or cell detachment.[3][4] If these are observed, immediately reduce the light exposure.
-
Consider Diffuse vs. Condensed Light Delivery: Studies suggest that using longer exposure times with lower light intensities (diffuse light delivery) can be less phototoxic than short exposures with high light intensities (condensed light delivery).[2]
Q4: The GFP-4.1N localization appears unnatural or aggregated. What could be the cause?
A4: Aberrant localization or aggregation can stem from overexpression artifacts or issues with the fusion protein itself.
-
Reduce Expression Levels: High concentrations of GFP-tagged proteins can lead to aggregation and mislocalization. Try reducing the amount of plasmid used for transfection.
-
Check the Fusion Construct: The position of the GFP tag (N- or C-terminus) can sometimes interfere with the normal folding, localization, and function of the target protein.[6] If possible, test a construct with the tag on the other terminus.
-
Allow Time for Maturation: GFP requires time to fold and mature its chromophore. Ensure sufficient time has passed between transfection/induction and imaging.[6]
Data Presentation: Imaging Parameter Optimization
The following table provides a starting point for optimizing your imaging parameters. You will need to empirically determine the optimal settings for your specific microscope, cell type, and experimental question.
| Parameter | Starting Recommendation | Optimization Strategy | Rationale |
| Excitation Wavelength | 488 nm | - | Standard for GFP excitation. |
| Emission Wavelength | 500 - 550 nm | - | Standard for GFP emission. |
| Laser Power | 1-5% | Start low and gradually increase until a sufficient signal-to-noise ratio is achieved. | Minimize phototoxicity and photobleaching.[1] |
| Exposure Time | 50 - 200 ms | Adjust based on signal intensity and the dynamics of 4.1N. Shorter for fast dynamics. | Balance signal collection with temporal resolution and minimizing phototoxicity.[2] |
| Detector Gain | Low to Moderate | Increase only if the signal is still weak after optimizing laser power and exposure time. | Avoid excessive noise amplification. |
| Binning | 1x1 or 2x2 | Use 2x2 binning to increase signal-to-noise at the expense of some spatial resolution. | Improves sensitivity for weak signals. |
| Time Interval | As long as possible | Determine the fastest event you need to resolve and set the interval accordingly. | Reduce overall light exposure to the sample. |
| Objective | 60x or 100x Oil, High NA (>1.3) | - | High NA objectives collect more light, improving signal. |
Experimental Protocols
Protocol 1: Basic Live-Cell Imaging of GFP-4.1N
-
Cell Culture: Plate cells expressing GFP-4.1N on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach approximately 60-70% confluency.
-
Environment Control: Turn on the microscope's environmental chamber and set the temperature to 37°C and CO2 to 5% at least one hour before imaging.
-
Microscope Setup:
-
Turn on the microscope, laser source, and camera.
-
Place the sample on the microscope stage.
-
Select a high NA oil immersion objective (e.g., 60x or 100x).
-
-
Locate Cells: Using brightfield or DIC, locate a healthy field of cells expressing GFP-4.1N.
-
Initial Fluorescence Settings:
-
Switch to the GFP fluorescence channel.
-
Set the laser power to a very low level (e.g., 1%).
-
Set a moderate exposure time (e.g., 100 ms).
-
-
Optimization:
-
Adjust focus to get a sharp image of the GFP-4.1N signal. As Protein 4.1N is a scaffolding protein that can be associated with the plasma membrane and cytoskeleton, you may need to focus on different planes of the cell.[7][8][9]
-
Gradually increase laser power and/or exposure time until the signal is clearly visible above background noise.
-
Observe the cells for any signs of phototoxicity. If observed, reduce the illumination intensity or duration.
-
-
Time-Lapse Acquisition:
-
Set the desired time interval and total duration for your experiment.
-
Start the time-lapse acquisition.
-
Save the data.
-
Visualizations
Caption: Workflow for optimizing live-cell imaging of GFP-4.1N.
Caption: Troubleshooting logic for common GFP imaging issues.
References
- 1. biocompare.com [biocompare.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. youtube.com [youtube.com]
- 7. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Solutions for Poor Amplification in Protein 4.1N qPCR
Welcome to the technical support center for troubleshooting quantitative PCR (qPCR) of Protein 4.1N (encoded by the EPB41L1 gene). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to poor amplification in their 4.1N qPCR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my qPCR signal for Protein 4.1N weak or absent?
A weak or absent signal in your 4.1N qPCR can stem from several factors, ranging from the biological context of your samples to technical aspects of the experimental workflow. Potential causes include:
-
Low Endogenous Expression: Protein 4.1N expression is known to be downregulated in various cancers, such as non-small cell lung cancer (NSCLC), breast cancer, and epithelial ovarian cancer.[1][2] If you are working with cell lines or tissues where 4.1N is endogenously low or silenced, your target abundance may be below the detection limit of the assay. For instance, highly metastatic breast cancer cell lines like MDA-MB-231 show no detectable 4.1N expression, in contrast to poorly metastatic lines like MCF-7.[2][3]
-
Epigenetic Silencing: The EPB41L1 promoter can be hypermethylated in certain cancers, leading to transcriptional silencing.[4] If the gene is silenced, you will not detect an mRNA signal regardless of qPCR optimization.
-
Poor RNA Quality or Quantity: Degraded RNA or insufficient starting material can lead to a lack of detectable amplification. It is crucial to assess RNA integrity (e.g., using an Agilent Bioanalyzer) and accurately quantify the RNA before proceeding to cDNA synthesis.
-
Inefficient cDNA Synthesis: The reverse transcription step is critical. Suboptimal enzyme activity, inappropriate priming strategy (e.g., oligo(dT) vs. random hexamers), or the presence of inhibitors can result in poor cDNA yield.
-
Suboptimal Primer Design: Primers that are not specific to your target, form primer-dimers, or have incorrect annealing temperatures will lead to poor or no amplification.
-
Presence of PCR Inhibitors: Contaminants from your sample preparation (e.g., salts, ethanol, phenol) can inhibit the polymerase, leading to failed amplification.
Q2: How can I be sure my primers for 4.1N are specific and efficient?
Primer design is a critical determinant of qPCR success. Here are key considerations for designing and validating your 4.1N primers:
-
Target Specific Transcript Variants: The EPB41L1 gene undergoes alternative splicing, resulting in multiple transcript variants.[5][6][7] It is essential to know which isoform(s) you intend to measure. Use a genome browser like Ensembl or NCBI to visualize the exon-intron structure of EPB41L1 and design primers that either target a specific variant or a region common to all variants you wish to quantify.[8][9]
-
Primer Design Parameters: Utilize primer design software (e.g., Primer-BLAST from NCBI) and adhere to the following guidelines:
-
Amplicon Length: Aim for a product size between 70 and 200 base pairs for optimal qPCR efficiency.
-
Melting Temperature (Tm): Primers should have a Tm between 60-65°C, with the forward and reverse primers' Tm within 2-3°C of each other.
-
GC Content: Aim for a GC content of 40-60%.
-
Avoid Secondary Structures and Repeats: Check for potential hairpins, self-dimers, and cross-dimers. Avoid long repeats of single bases.
-
Span an Exon-Exon Junction: To prevent amplification of contaminating genomic DNA, design primers that span an intron.[10]
-
-
In Silico and Wet-Lab Validation:
-
BLAST Specificity Check: Always perform a BLAST search of your primer sequences against the human transcriptome to ensure they are specific to EPB41L1.
-
Melt Curve Analysis: After your qPCR run, a single, sharp peak in the melt curve analysis indicates a specific product. Multiple peaks suggest non-specific amplification or primer-dimers.
-
Standard Curve and Efficiency: Perform a standard curve analysis using a serial dilution of a template known to express 4.1N. The amplification efficiency should be between 90% and 110%, with a high correlation coefficient (R² > 0.98).[10]
-
Q3: My amplification is poor, but I see a product of the correct size on a gel. What could be the issue?
This scenario often points to low qPCR efficiency. While you may be amplifying the correct target, the reaction is not proceeding optimally in every cycle. Potential causes include:
-
Suboptimal Annealing Temperature: The annealing temperature may be too high, reducing primer binding efficiency, or too low, leading to non-specific products that compete with your target for reaction components.
-
Incorrect Primer Concentration: Primer concentrations that are too low can be limiting, while concentrations that are too high can increase the likelihood of primer-dimer formation.
-
Issues with the Master Mix: Ensure your qPCR master mix is not expired and has been stored correctly.
-
Presence of Inhibitors: Even at low levels, PCR inhibitors can reduce reaction efficiency.
Troubleshooting Guide for Poor 4.1N Amplification
The following table summarizes common issues, their potential causes, and recommended solutions for poor 4.1N qPCR amplification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Amplification or Very High Cq (>35) | 1. Low or no target expression: 4.1N is often downregulated in cancer cells. 2. Poor RNA quality/quantity: RNA degradation or insufficient input. 3. Inefficient reverse transcription (RT): Suboptimal RT conditions. 4. Incorrect primer design: Primers not specific or efficient. 5. PCR inhibitors: Contaminants in the sample. | 1. Select appropriate controls: Use a cell line known to express 4.1N (e.g., MCF-7) as a positive control.[2] Consider treating cells with a demethylating agent if epigenetic silencing is suspected.[4] 2. Assess RNA integrity: Run an aliquot on a gel or use a Bioanalyzer. Use a sufficient amount of high-quality RNA for cDNA synthesis. 3. Optimize RT: Ensure the use of a high-quality reverse transcriptase and appropriate primers (oligo(dT)s or random hexamers). 4. Redesign primers: Use primer design software and validate in silico and in vitro. 5. Purify samples: Use a column-based purification kit or dilute the template to reduce inhibitor concentration. |
| Low qPCR Efficiency (<90%) | 1. Suboptimal annealing temperature: Temperature is too high or too low. 2. Incorrect primer concentration: Too low or too high. 3. Poorly designed primers: Secondary structures or other issues. 4. Template quality issues: Presence of inhibitors or degraded template. | 1. Optimize annealing temperature: Run a temperature gradient qPCR to determine the optimal annealing temperature. 2. Titrate primer concentrations: Test a range of primer concentrations (e.g., 100-500 nM) to find the optimal concentration. 3. Redesign primers: Focus on primers with minimal secondary structure. 4. Improve sample purity: Re-purify RNA/cDNA. |
| Non-Specific Amplification (Multiple Peaks in Melt Curve) | 1. Primer-dimers: Primers annealing to each other. 2. Off-target amplification: Primers binding to other sequences. 3. Genomic DNA contamination: Primers amplifying gDNA. | 1. Optimize reaction conditions: Increase the annealing temperature. Redesign primers to avoid complementarity at the 3' ends. 2. Redesign primers: Use BLAST to ensure primer specificity. 3. Treat with DNase: Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction. |
| High Variability Between Replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting. 2. Low target copy number: Stochastic effects at low concentrations. 3. Incomplete mixing: Reagents not mixed thoroughly. | 1. Use calibrated pipettes: Ensure proper pipetting technique. Prepare a master mix for all reactions to minimize pipetting variability. 2. Increase template amount: If possible, use more starting material. 3. Vortex and centrifuge: Ensure all components are well-mixed and collected at the bottom of the well before starting the run. |
Detailed Experimental Protocol: qPCR for Human Protein 4.1N
This protocol provides a general framework for quantifying human EPB41L1 mRNA levels. Optimization of specific steps, particularly primer concentrations and annealing temperature, is recommended.
1. RNA Extraction and Quality Control
-
Extract total RNA from cell lines or tissues using a reputable kit (e.g., TRIzol reagent or a column-based kit).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA purity by measuring the A260/A280 ratio (should be ~2.0) using a spectrophotometer (e.g., NanoDrop).
-
Verify RNA integrity by running an aliquot on a 1% agarose gel (distinct 28S and 18S ribosomal RNA bands should be visible) or using an Agilent Bioanalyzer (RIN > 7 is recommended).
2. cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a high-quality reverse transcription kit.
-
Choose a priming strategy based on your experimental needs. A mix of oligo(dT) and random hexamers is often a good starting point.
-
Include a "no-RT" control (a reaction without reverse transcriptase) to check for genomic DNA contamination in subsequent qPCR.
3. qPCR Primer Design and Validation
-
Design primers for human EPB41L1 using the guidelines mentioned in the FAQs. A validated primer set from Bio-Rad (qHsaCID0012485) targets multiple transcript variants and has an amplicon length of 101 bp.[10]
-
Forward Primer: (Example, not from the validated set) 5'-AGCATGAGGAGCAGGAAGAC-3'
-
Reverse Primer: (Example, not from the validated set) 5'-TCCAGCTTGTCGTACTTGCT-3'
-
-
Validate your chosen primers by performing a melt curve analysis and a standard curve to determine specificity and efficiency.
4. qPCR Reaction Setup
-
Prepare a master mix containing the following components (per 20 µL reaction):
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM stock)
-
1 µL of Reverse Primer (10 µM stock)
-
Nuclease-free water to a final volume of 18 µL
-
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of cDNA template (diluted as appropriate) to each well.
-
Include the following controls:
-
No Template Control (NTC): Add 2 µL of nuclease-free water instead of cDNA to check for contamination.
-
No-RT Control: Use the "no-RT" sample from the cDNA synthesis step to check for gDNA contamination.
-
Positive Control: Use cDNA from a cell line known to express 4.1N.
-
5. qPCR Cycling Conditions
-
Use a three-step cycling protocol, which may need optimization:
-
Initial Denaturation: 95°C for 2-5 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds (this may need optimization via a gradient)
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: Follow the instrument's instructions for generating a melt curve.
-
6. Data Analysis
-
Determine the Cq (quantification cycle) values for your target gene (EPB41L1) and a validated reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of 4.1N using the ΔΔCq method.
Visualization of Signaling Pathways and Workflows
Protein 4.1N Signaling in NSCLC
Protein 4.1N can act as a tumor suppressor in non-small cell lung cancer (NSCLC) by modulating the JNK-c-Jun signaling pathway. 4.1N interacts with and enhances the activity of Protein Phosphatase 1 (PP1). PP1, in turn, dephosphorylates and inactivates JNK, leading to reduced c-Jun activity and the downregulation of downstream targets involved in cell proliferation and metastasis, such as p53, p21, ezrin, and MMP9.[1][11][12][13][14]
Troubleshooting Workflow for Poor 4.1N qPCR Amplification
This workflow provides a logical sequence of steps to diagnose and resolve poor amplification issues in your 4.1N qPCR experiments.
References
- 1. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The membrane-cytoskeletal protein 4.1N is involved in the process of cell adhesion, migration and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tumor Suppressor 4.1N/EPB41L1 is Epigenetic Silenced by Promoter Methylation and MiR-454-3p in NSCLC [frontiersin.org]
- 5. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPB41L1 - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
- 8. Gene: EPB41L1 (ENSG00000088367) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 9. EPB41L1 erythrocyte membrane protein band 4.1 like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Protein 4.1N and Protein 4.1R in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functions of Protein 4.1N and Protein 4.1R, with a specific focus on their roles within erythrocytes. While both are members of the protein 4.1 family of cytoskeletal proteins, their expression, interactions, and functional capacities within red blood cells exhibit significant differences. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant pathways and workflows.
Introduction
The protein 4.1 family consists of four paralogous members in mammals: 4.1R (erythrocyte-type), 4.1N (neuronal), 4.1G (general), and 4.1B (brain).[1][2][3] Protein 4.1R is the archetypal member of this family and has been extensively studied in erythrocytes, where it is a key component of the membrane skeleton.[1][2] It plays a critical role in maintaining the mechanical stability and deformability of the red blood cell by anchoring the spectrin-actin cytoskeleton to the plasma membrane.[1][2] Protein 4.1N is predominantly expressed in neurons.[4] While some studies suggest a potential compensatory upregulation of other 4.1 proteins in 4.1R-deficient cells, the functional role of 4.1N within erythrocytes under normal physiological conditions is not well established and appears to be minimal, if any.[5][6]
Core Functional Comparison in Erythrocytes
The primary function of protein 4.1R in erythrocytes is to stabilize the spectrin-actin lattice and link it to the overlying lipid bilayer through interactions with transmembrane proteins like glycophorin C and band 3.[1][7] This structural role is fundamental to the biconcave shape, elasticity, and durability of red blood cells.
A critical distinction lies in the spectrin-actin binding (SAB) domain. The SAB domain of protein 4.1R is essential for the formation of a stable ternary complex with spectrin and actin, which is the cornerstone of its function in erythrocytes.[1][8] In stark contrast, the SAB domain of protein 4.1N is poorly conserved, and studies have shown that protein 4.1N is unable to form a ternary complex with spectrin and actin .[1][4][8] This fundamental difference strongly suggests that 4.1N cannot perform the same primary cytoskeletal scaffolding function as 4.1R in erythrocytes.
Data Presentation: Quantitative Comparison
| Feature | Protein 4.1R in Erythrocytes | Protein 4.1N in Erythrocytes | Supporting Evidence |
| Expression Level | High; a major component of the erythrocyte membrane skeleton. | Generally considered absent or expressed at extremely low, undetectable levels in mature erythrocytes. Predominantly neuronal. | [2][4] |
| Primary Function | Structural integrity; stabilizes the spectrin-actin cytoskeleton and links it to the plasma membrane. | Not established in erythrocytes; primary functions are in the nervous system. | [1][2][4] |
| Spectrin-Actin Binding | Forms a stable ternary complex with spectrin and actin via its SAB domain. | Unable to form a stable ternary complex with spectrin and actin due to a poorly conserved SAB domain. | [1][4][8] |
| Key Interaction Partners | Spectrin, Actin, Glycophorin C, Band 3, p55. | In neurons: ion channels, receptors. No confirmed interactions in erythrocytes. | [1][7][9] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions in Erythrocytes
This protocol is designed to isolate a target protein (e.g., Protein 4.1R) and its binding partners from erythrocyte lysate.
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS), ice-cold.
-
RBC Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5), ice-cold.
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors), ice-cold.
-
Primary antibody specific to the target protein (e.g., anti-Protein 4.1R).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose beads.
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).
Procedure:
-
Erythrocyte Isolation:
-
Centrifuge whole blood at 500 x g for 10 minutes at 4°C.
-
Aspirate the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with 10 volumes of ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.
-
-
Cell Lysis:
-
Resuspend the packed erythrocytes in 5 volumes of ice-cold RBC Lysis Buffer.
-
Incubate on ice for 10 minutes to ensure lysis.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the erythrocyte ghosts (membranes).
-
Resuspend the ghosts in Co-IP Lysis Buffer.
-
Sonicate briefly on ice to further solubilize membrane proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Collect the supernatant (lysate).
-
-
Pre-clearing (Optional):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer.
-
If using a low pH elution buffer, neutralize the eluate immediately with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Erythrocyte Membrane Stability Assay (Hypotonic Lysis)
This assay measures the ability of the erythrocyte membrane to withstand osmotic stress, providing an indirect measure of its mechanical stability.
Materials:
-
Freshly collected whole blood with anticoagulant.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
A series of hypotonic NaCl solutions of decreasing concentrations (e.g., 0.9%, 0.75%, 0.65%, 0.55%, 0.45%, 0.35%, 0.25%, 0.1%, and 0% NaCl in distilled water).
-
Spectrophotometer.
Procedure:
-
Erythrocyte Preparation:
-
Wash erythrocytes as described in the Co-IP protocol (Step 1).
-
Resuspend the washed erythrocytes in PBS to a final concentration of 5% (v/v).
-
-
Incubation:
-
Set up a series of tubes, each containing 5 ml of a different hypotonic NaCl solution.
-
Add 50 µl of the 5% erythrocyte suspension to each tube.
-
Mix gently by inversion and incubate at room temperature for 30 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 1,000 x g for 5 minutes to pellet the intact erythrocytes and ghosts.
-
-
Measurement of Hemolysis:
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released. A tube with erythrocytes in 0.9% NaCl serves as the baseline (0% hemolysis), and a tube with erythrocytes in distilled water serves as the maximum (100%) hemolysis control.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each NaCl concentration using the formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0.9% NaCl) / (Absorbance of 0% NaCl - Absorbance of 0.9% NaCl)] * 100
-
-
Data Analysis:
-
Plot the percentage of hemolysis against the NaCl concentration to generate an osmotic fragility curve. A rightward shift of the curve indicates increased membrane fragility.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Protein 4.1R's central role in the erythrocyte membrane skeleton.
Caption: Experimental workflow for co-immunoprecipitation.
Caption: Workflow for erythrocyte membrane stability assay.
Conclusion
In the context of erythrocytes, Protein 4.1R is a well-characterized and essential structural protein. Its ability to form a ternary complex with spectrin and actin is fundamental to the mechanical integrity of the red blood cell membrane. In contrast, Protein 4.1N, primarily a neuronal protein, lacks a conserved spectrin-actin binding domain and is therefore incapable of performing this key function. While the concept of functional redundancy among protein 4.1 family members exists in other cell types, current evidence does not support a significant role for Protein 4.1N in the mature erythrocyte. Further research, potentially utilizing advanced proteomic techniques, may be necessary to definitively quantify the presence, if any, of 4.1N in erythrocytes and to explore potential, non-canonical roles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. Cytoskeletal Protein 4.1R in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Functional characterization of spectrin-actin-binding domains in 4.1 family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of Protein 4.1N Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional distinctions between the major isoforms of protein 4.1N, a crucial scaffolding protein implicated in neuronal function and cancer biology. The information presented is supported by experimental data to aid in research and therapeutic development.
Protein 4.1N, encoded by the EPB41L1 gene, is a member of the protein 4.1 family of cytoskeletal proteins. Through alternative splicing, the EPB41L1 gene gives rise to several isoforms, with the 135-kDa and 100-kDa isoforms being the most predominantly studied.[1][2] These isoforms exhibit tissue-specific expression patterns, suggesting distinct physiological roles. The 135-kDa isoform is primarily expressed in the brain, while the 100-kDa isoform is more prevalent in peripheral tissues.[1][2][3]
Structural and Functional Domains
Protein 4.1N isoforms share a conserved domain structure consisting of an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, a central Spectrin-Actin Binding (SAB) domain, and a C-terminal domain (CTD).[2] These conserved domains are interspersed with non-conserved unique regions (U1, U2, U3).[2] The functional differences between isoforms are thought to arise from the inclusion or exclusion of specific exons through alternative splicing, which can modulate the function of these domains.
Functional Differences and Binding Partners
The primary role of 4.1N is to act as a scaffolding protein, linking transmembrane proteins to the underlying cytoskeleton and organizing signaling complexes.[2] Isoform-specific interactions and functions are critical for cellular processes ranging from synaptic plasticity to tumor suppression.
Subcellular Localization and Binding Partners
The differential expression of 4.1N isoforms dictates their interaction with specific binding partners in different cellular contexts. The 135-kDa isoform, being neuron-enriched, plays a significant role in the central nervous system. It is found in neuronal cell bodies, dendrites, and axons, with a distinct synaptic localization.[1] In contrast, the 100-kDa isoform is found in peripheral tissues, including the kidney and gastrointestinal epithelium.[4]
The FERM and CTD domains are the primary sites of interaction with a multitude of proteins. These interactions are crucial for the proper localization and function of receptors, ion channels, and signaling molecules.
| Interacting Protein | 4.1N Domain | Cellular Function | Reference |
| Receptors | |||
| AMPA Receptors (GluR1/4) | FERM, CTD | Regulation of receptor trafficking and surface expression at synapses.[2] | |
| Kainate Receptors (GluK1/2/3) | Not Specified | Regulation of receptor trafficking, synaptic targeting, and endocytosis.[1] | |
| Dopamine D2/D3 Receptors | Not Specified | Proper localization and stability at the plasma membrane. | [5] |
| Ion Transporters | |||
| KCC2 | FERM | Linking the transporter to the dendritic spine cytoskeleton, crucial for neuronal development.[6] | |
| Signaling Molecules | |||
| NuMA | CTD | Mediates antiproliferative actions of Nerve Growth Factor (NGF).[7][8] | |
| PIKE | CTD | Inhibition of PI3K activity.[9] | |
| Protein Phosphatase 1 (PP1) | FERM | Tumor suppression via the JNK-c-Jun pathway.[4] | |
| CASK | Not Specified | Immobilization of actin and spectrin. | |
| 14-3-3 | FERM | Regulation of cell signaling and proliferation.[4] | |
| Cell Adhesion Molecules | |||
| CAM1/3 | FERM | Recruitment of glutamate receptors during synapse formation.[10] | |
| Cytoskeletal Proteins | |||
| βII Spectrin | Not Specified | Formation of the lateral membrane domain in epithelial cells.[11] |
Role in Signaling Pathways
Protein 4.1N isoforms are key regulators of intracellular signaling pathways, notably in the context of cancer and neuronal development.
JNK-c-Jun Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, 4.1N acts as a tumor suppressor by negatively regulating the JNK-c-Jun signaling pathway.[4] The FERM domain of 4.1N interacts with Protein Phosphatase 1 (PP1), enhancing its phosphatase activity.[4] Activated PP1 then dephosphorylates and inactivates JNK, leading to the downregulation of its downstream target, c-Jun. This, in turn, suppresses the expression of genes involved in cell proliferation, migration, and invasion.[4]
NGF Signaling in Neuronal Cells
In response to Nerve Growth Factor (NGF), 4.1N translocates to the nucleus and interacts with the Nuclear Mitotic Apparatus (NuMA) protein, mediating the antiproliferative effects of NGF.[7][8] Additionally, nuclear 4.1N can bind to PIKE (PI3K kinase enhancer), inhibiting its ability to activate PI3-Kinase.[5][12] This pathway is crucial for neuronal differentiation and survival.
Quantitative Data Summary
The following tables summarize quantitative findings from studies on 4.1N isoforms.
Table 1: Impact of 4.1N Expression on Cancer Cell Phenotypes
| Cell Line | Isoform Studied | Effect of Overexpression/Knockdown | Quantitative Change | Reference |
| A2780 (Ovarian Cancer) | Not specified | Overexpression decreased migration | 5.7-fold decrease | [13] |
| A2780 (Ovarian Cancer) | Not specified | Overexpression decreased invasion | 1.3-fold decrease | [13] |
| SKOV3 (Ovarian Cancer) | Not specified | Knockdown increased migration | 0.3-fold increase | [13] |
| SKOV3 (Ovarian Cancer) | Not specified | Knockdown increased invasion | 1.1-fold increase | [13] |
| MDA-MB-231 (Breast Cancer) | 100-kDa | Re-expression reduced invasion | ~46% reduction | [14] |
Table 2: Prognostic Significance of 4.1N Expression in Cancer
| Cancer Type | Database/Cohort | Correlation of High 4.1N Expression | p-value | Reference |
| Epithelial Ovarian Cancer (EOC) | TCGA | Increased Overall Survival (OS) | 0.042 | [15] |
| Epithelial Ovarian Cancer (EOC) | TCGA | Increased Progression-Free Survival (PFS) | 0.048 | [15] |
| Non-Small Cell Lung Cancer (NSCLC) | 99 NSCLC specimens | Negative correlation with malignancy | Not specified | [4] |
Detailed Experimental Protocols
Yeast Two-Hybrid (Y2H) Screen for Identifying 4.1N Interacting Proteins
This protocol is designed to identify proteins that interact with a specific 4.1N isoform domain (e.g., the C-terminal domain) by using it as "bait" to screen a cDNA library.
Materials:
-
Yeast strain (e.g., Y190)
-
Yeast expression vectors (e.g., pPC97 for bait, pPC86 for library)
-
cDNA library from the tissue of interest
-
Lithium acetate, polyethylene glycol (PEG)
-
Appropriate selection media (e.g., lacking Histidine)
-
X-gal for β-galactosidase assay
Procedure:
-
Bait Construction: Clone the cDNA of the 4.1N domain of interest into the GAL4 DNA-binding domain vector.
-
Yeast Transformation (Bait): Transform the bait plasmid into the yeast host strain using the lithium acetate/PEG method.[8]
-
Library Transformation: Transform the cDNA library into the yeast strain already containing the bait plasmid.[8]
-
Selection of Positive Clones: Plate the transformed yeast on a selection medium that lacks specific nutrients (e.g., histidine) to select for clones where the reporter gene is activated due to a protein-protein interaction.[8]
-
β-Galactosidase Assay: Perform a filter lift assay to confirm the activation of the lacZ reporter gene in the positive clones.[8]
-
Plasmid Rescue and Sequencing: Isolate the library plasmids from the positive yeast clones, transform them into E. coli for amplification, and sequence the cDNA insert to identify the interacting protein.[16]
Co-immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions
This protocol is used to confirm the in vivo interaction between 4.1N and a putative binding partner identified, for example, by a Y2H screen.
Materials:
-
Cell lysate containing the proteins of interest
-
Antibody specific to 4.1N
-
Protein A/G-coupled magnetic beads or agarose
-
IP buffer (e.g., 0.1% NP-40, 420 mM KCl, 50 mM HEPES pH 8.3, 1 mM EDTA)[4]
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing IP buffer to maintain protein-protein interactions.[4]
-
Incubation with Antibody: Incubate the cell lysate with an antibody specific to 4.1N overnight at 4°C with rotation.[4]
-
Immunocomplex Precipitation: Add protein A/G beads to the lysate and incubate for 2 hours at 4°C to capture the antibody-protein complexes.[4]
-
Washing: Pellet the beads and wash them several times with IP buffer to remove non-specifically bound proteins.[4]
-
Elution and Analysis: Elute the bound proteins from the beads using SDS sample buffer and boiling. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein.[4]
GST Pull-Down Assay for In Vitro Interaction Studies
This assay is used to demonstrate a direct physical interaction between a 4.1N isoform and a binding partner.
Materials:
-
Purified GST-tagged 4.1N protein (bait)
-
Cell lysate or purified protein containing the potential interacting partner (prey)
-
Glutathione-agarose beads
-
Binding and wash buffers (e.g., TENT buffer: 1% TritonX-100, 140 mM NaCl, 2 mM EDTA, 20 mM Tris pH 8.0)
-
Elution buffer (containing reduced glutathione)
Procedure:
-
Immobilization of Bait Protein: Incubate the purified GST-4.1N fusion protein with glutathione-agarose beads to immobilize it.
-
Binding: Add the cell lysate or purified prey protein to the beads and incubate to allow for interaction.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the GST-4.1N and any interacting proteins from the beads using a buffer containing a high concentration of reduced glutathione.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Immunofluorescence Staining for Subcellular Localization
This protocol is used to visualize the subcellular localization of 4.1N isoforms within cells.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS (fixative)
-
0.2% Triton X-100 in PBS (permeabilization buffer)
-
5% BSA in PBS (blocking buffer)
-
Primary antibody against 4.1N
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[4]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 for 5 minutes to allow antibodies to access intracellular antigens.[4]
-
Blocking: Block non-specific antibody binding sites with 5% BSA for 1 hour.[4]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against 4.1N overnight at 4°C.[4]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[4]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[4]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
This guide provides a framework for understanding the functional diversity of protein 4.1N isoforms. Further research into isoform-specific binding affinities and their roles in various cellular contexts will be crucial for the development of targeted therapies for diseases involving 4.1N dysregulation.
References
- 1. A Novel Neuron-Enriched Homolog of the Erythrocyte Membrane Cytoskeletal Protein 4.1 | Journal of Neuroscience [jneurosci.org]
- 2. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Neuron-Enriched Homolog of the Erythrocyte Membrane Cytoskeletal Protein 4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. PIKE GTPase Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein 4.1N binding to nuclear mitotic apparatus protein in PC12 cells mediates the antiproliferative actions of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 10. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 11. osti.gov [osti.gov]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. The membrane-cytoskeletal protein 4.1N is involved in the process of cell adhesion, migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. rupress.org [rupress.org]
A Comparative Guide to the Protein 4.1N FERM Domain: An Essential Scaffolding Hub Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Four-point-one, Ezrin, Radixin, Moesin (FERM) domain of Protein 4.1N (also known as EPB41L1). As a critical scaffolding protein, 4.1N plays a pivotal role in neuronal signaling, cell adhesion, and tumor suppression by linking transmembrane proteins to the underlying cytoskeleton. The N-terminal FERM domain is the primary mediator of these membrane-anchoring interactions, making its structural and functional conservation a subject of significant interest.
Evolutionary Conservation of the 4.1N FERM Domain
The FERM domain is an ancient and highly conserved structural module, highlighting its fundamental biological importance.[1] Quantitative analysis of amino acid sequences reveals a remarkable degree of conservation, particularly between mammalian species, and high conservation even in more distant vertebrates.
Table 1: Amino Acid Sequence Identity of the FERM Domain Across Species
| Comparison | Protein | Percent Identity (%) | Notes |
| Human vs. Mouse | 4.1N | 98% | Demonstrates very high conservation within mammals.[2] |
| Mouse vs. Zebrafish (Proxy) | 4.1B | 87% (for 4.1Ba) | The FERM domain of the 4.1B paralogue is used as a strong proxy for the high conservation expected in 4.1N across vertebrates.[3] |
Comparative Analysis of Binding Affinities
The primary function of the 4.1N FERM domain is to mediate protein-protein interactions. While extensive quantitative data across multiple species is limited, studies on human protein 4.1 family members provide key insights into the binding affinities, which are expected to be similar in orthologs due to the high sequence conservation.
Table 2: Dissociation Constants (Kd) for Protein 4.1 FERM Domain Interactions
| Interacting Partner | Protein 4.1 Analogue | Dissociation Constant (Kd) | Experimental Method |
| Na+/H+ Exchanger 1 (NHE1) | 4.1R (Affinity conserved in 4.1N) | 100 - 200 nM | Resonant Mirror Biosensor Assay |
| Erythrocyte Inside-Out Vesicles | 4.1G | 169 ± 67 nM | Scatchard Plot Analysis |
A notable functional divergence has been identified in the binding of 14-3-3 proteins. A key Phenylalanine residue required for this interaction is conserved in the FERM domains of 4.1N, 4.1G, and 4.1B, but is substituted with a Tyrosine in 4.1R, leading to a weaker interaction. This highlights how subtle sequence changes can modulate binding specificity among paralogues.
The FERM Domain as a Conserved Signaling Hub
Across species, the 4.1N FERM domain functions as a critical molecular scaffold. It localizes to the plasma membrane where it simultaneously binds to the cytoplasmic tails of various transmembrane proteins and to membrane lipids, effectively anchoring these proteins and organizing them into functional signaling complexes linked to the actin cytoskeleton.
Detailed Experimental Protocols
The interaction of the 4.1N FERM domain with its binding partners is commonly investigated using a variety of biochemical and molecular biology techniques. Below are the methodologies for key experiments.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate in-vivo interactions within intact cells.
Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or tagged 4.1N in a non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.2% Nonidet P-40, 2 mM EDTA) supplemented with protease and phosphatase inhibitors. Incubate on ice for 20-30 minutes.[4]
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to Protein 4.1N (or the tag) to the clarified lysate. Incubate overnight at 4°C with gentle rotation.[1]
-
Complex Capture: Add Protein A/G agarose or magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[4]
-
Washing: Pellet the beads and wash them extensively (3-5 times) with lysis buffer to remove non-specific binders.[4]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer for 5 minutes.[4]
-
Analysis: Separate the eluted proteins by SDS-PAGE and use Western blotting to detect the "prey" protein (the putative interactor) using a specific antibody.
Glutathione S-Transferase (GST) Pull-Down Assay
This in-vitro technique confirms direct protein-protein interactions using recombinant proteins.
Protocol:
-
Protein Expression: Express the 4.1N FERM domain as a GST-fusion protein in E. coli and purify it. Express the potential interacting "prey" protein, which may be His-tagged or present in a cell lysate.
-
Immobilization: Incubate the purified GST-FERM protein with glutathione-conjugated beads (e.g., MagneGST-glutathione beads) for 1 hour at 4°C to immobilize the "bait".[1]
-
Binding: Add the cell lysate or purified "prey" protein to the beads and incubate for 1-2 hours at 4°C with rotation.[1][5]
-
Washing: Wash the beads extensively with a suitable buffer (e.g., TENT buffer: 1% TritonX-100, 140 mM NaCl, 2 mM EDTA, 20 mM Tris pH 8.0) to remove non-specific binders.[1]
-
Elution: Elute the bound proteins by boiling the beads in SDS sample buffer.[1]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein or its tag. A GST-only control is crucial to rule out non-specific binding to the GST tag or beads.[1]
Yeast Two-Hybrid (Y2H) Screen
This genetic method is used to discover novel protein-protein interactions.
Protocol:
-
Bait Construction: Clone the cDNA of the 4.1N FERM domain into a Y2H "bait" vector (e.g., containing the GAL4 DNA-binding domain).[5]
-
Library Screening: Transform yeast cells with the bait plasmid. Subsequently, screen a cDNA library (from a relevant tissue, e.g., brain) cloned into a "prey" vector (containing the GAL4 activation domain).[5]
-
Interaction Selection: If the bait and prey proteins interact, the DNA-binding and activation domains of GAL4 are brought into proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes (e.g., HIS3, LacZ), allowing yeast to grow on selective media (e.g., lacking histidine) and turn blue in the presence of X-gal.[5]
-
Hit Identification: Isolate prey plasmids from positive yeast colonies and sequence the cDNA insert to identify the interacting protein.[6]
-
Confirmation: Re-confirm the interaction by co-transforming the identified prey plasmid with the original bait plasmid and testing for reporter gene activation.
References
- 1. uniprot.org [uniprot.org]
- 2. Tissue-specific requirements for specific domains in the FERM protein Moe/Epb4.1l5 during early zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. ZFIN Gene: epb41b [zfin.org]
Validating the Interaction Between Protein 4.1N and AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods used to validate the interaction between protein 4.1N and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The interaction between the cytoskeletal protein 4.1N and the GluA1 subunit of AMPA receptors is crucial for regulating the trafficking, surface expression, and synaptic localization of these receptors, which are fundamental processes for synaptic plasticity, learning, and memory.[1][2][3] This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid researchers in their study of this critical protein-protein interaction.
Data Presentation: Comparison of Validation Methods
The interaction between protein 4.1N and AMPA receptors has been validated using several key biochemical and molecular biology techniques. The following table summarizes the quantitative and qualitative data from these methodologies, offering a comparative overview of their application in confirming this specific protein-protein interaction.
| Experimental Method | Interacting Partners Validated | Key Findings & Quantitative Data | Strengths | Limitations | References |
| Co-immunoprecipitation (Co-IP) | Endogenous 4.1N and GluA1 in rat brain and cultured neurons.[4][5] Myc-tagged 4.1N and F-GluR-D in HEK293 cells.[6] | - Demonstrates in vivo and in situ interaction in native cellular environments.[1][4][7] - Interaction is enhanced by PKC activation (PMA treatment) and reduced by PKC inhibition (Go 6983).[5] | - Validates interaction in a physiological context. - Can identify interactions within larger protein complexes. | - May not distinguish between direct and indirect interactions. - Susceptible to non-specific binding. | [1][4][5][6][7] |
| GST Pull-Down Assay | GST-fused C-terminal domains of AMPA receptor subunits (GluA1, GluA2, GluA3, GluA4/GluR-D) and in vitro translated or cell lysate-derived 4.1N.[6] | - 4.1N directly binds to the C-terminal domains of GluA1 and GluA4/GluR-D.[6] - No significant binding observed with the C-terminal domains of GluA2 or GluA3.[6] | - Confirms a direct physical interaction. - Allows for mapping of interacting domains. | - In vitro nature may not fully represent cellular conditions. - Requires purified proteins, which can be challenging to produce. | [6] |
| Yeast Two-Hybrid (Y2H) System | GluA1 C-terminus and a C-terminal domain of 4.1G and 4.1N.[1][2] | - Identified the interaction between the membrane-proximal region of the GluA1 C-terminus and a region within the C-terminal domain of 4.1N.[1][2] | - Highly sensitive method for discovering novel protein-protein interactions. - Can be used for large-scale screening. | - High rate of false positives. - Interaction occurs in a non-native (yeast nucleus) environment. | [1][2] |
Signaling Pathway and Functional Significance
The interaction between 4.1N and the GluA1 subunit of AMPA receptors is a key regulatory step in synaptic function. Protein 4.1N acts as a scaffolding protein, linking AMPA receptors to the actin cytoskeleton.[1][2] This linkage is crucial for the insertion of GluA1-containing AMPA receptors into the plasma membrane, a process that is enhanced by the phosphorylation of GluA1 at serine residues S816 and S818 by Protein Kinase C (PKC).[5][8] This activity-dependent insertion of AMPA receptors is a fundamental mechanism underlying long-term potentiation (LTP), a cellular correlate of learning and memory.[5][9]
Figure 1: Signaling pathway of 4.1N-mediated AMPA receptor trafficking.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Co-immunoprecipitation (Co-IP) of Endogenous 4.1N and GluA1 from Rat Brain
This protocol is adapted from procedures described in studies validating the in vivo interaction of 4.1N and GluA1.[4][5]
1. Brain Tissue Homogenization:
-
Dissect and homogenize rat cerebral cortex or hippocampus in ice-cold lysis buffer (e.g., 1% deoxycholate in a buffered solution with protease and phosphatase inhibitors).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing solubilized proteins.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-GluA1 antibody or an anti-4.1N antibody overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the co-immunoprecipitated protein (e.g., anti-4.1N if GluA1 was immunoprecipitated, and vice-versa).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
Figure 2: Workflow for Co-immunoprecipitation.
GST Pull-Down Assay for Direct Interaction
This protocol is based on methodologies used to confirm the direct binding of 4.1N to the C-terminus of AMPA receptor subunits.[6]
1. Protein Expression and Purification:
-
Express the C-terminal domain of GluA1 (and other subunits as controls) as a fusion protein with Glutathione S-transferase (GST) in E. coli.
-
Purify the GST-fusion proteins using glutathione-agarose beads.
-
Express 4.1N protein in a separate system, for example, using an in vitro transcription/translation kit with radiolabeling, or from a cell lysate overexpressing tagged 4.1N.
2. Binding Reaction:
-
Incubate the purified GST-GluA1-C-terminus fusion protein (bound to glutathione-agarose beads) with the lysate containing 4.1N for 2-4 hours at 4°C with gentle rotation. Use GST alone as a negative control.
3. Washing and Elution:
-
Pellet the beads and wash them extensively with a binding buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
4. Detection:
-
Analyze the eluted proteins by SDS-PAGE and autoradiography (if 4.1N was radiolabeled) or by Western blotting using an anti-4.1N antibody.
References
- 1. Regulation of AMPA receptor GluR1 subunit surface expression by a 4. 1N-linked actin cytoskeletal association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of different phases of AMPA receptor intracellular transport by 4.1N and SAP97 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of AMPA receptor extrasynaptic insertion by 4.1N, phosphorylation and palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Expression of GluR-D AMPA Receptor Is Dependent on an Interaction between Its C-Terminal Domain and a 4.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Regulation of different phases of AMPA receptor intracellular transport by 4.1N and SAP97 | eLife [elifesciences.org]
Quantitative Comparison of Protein 4.1N Expression in Healthy vs. Diseased Brain: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of protein 4.1N expression in healthy versus diseased brain states, supported by available experimental data and detailed methodologies.
Protein 4.1N, a crucial scaffolding protein enriched in neurons, plays a significant role in maintaining synaptic structure and function. Encoded by the EPB41L1 gene, the 135-kDa isoform of protein 4.1N is predominantly expressed in the brain. It is integral to the stability and plasticity of neuronal membranes through its interaction with the cytoskeleton and various synaptic proteins, including AMPA receptors. Alterations in the expression, localization, and post-translational modification of protein 4.1N have been implicated in several neurodegenerative diseases. This guide summarizes the current understanding of these changes.
Quantitative Data Summary
Direct quantitative comparisons of total protein 4.1N expression levels between healthy and diseased brain tissues are not extensively documented in publicly available literature. However, qualitative and post-translational modification data suggest a potential role for this protein in neurodegenerative conditions. The following table summarizes these findings.
| Disease State | Brain Region | Change in Protein 4.1N | Method of Detection | Reference |
| Healthy | Hippocampus, Cerebellum | High Expression | Immunohistochemistry | [1] |
| Alzheimer's Disease | Brain | Association with neurofibrillary tangles | Immunohistochemistry | [1] |
| Parkinson's Disease (Hereditary Mouse Model) | Brain Hemispheres | 2.2-fold increase in phosphorylation (pS541, pS544, pS546) | Mass Spectrometry | [2] |
| Huntington's Disease | Striatum | Interacts with KCC2, which has altered expression | Not specified | [3][4][5] |
Experimental Protocols
Accurate quantification of protein 4.1N expression is critical for understanding its role in disease. The following are detailed methodologies for key experimental techniques.
Quantitative Western Blot Analysis of Brain Tissue
Western blotting is a widely used technique to determine the relative abundance of a specific protein in a complex mixture, such as a brain tissue homogenate.[6]
1. Sample Preparation (Brain Tissue Homogenization):
-
Excise the brain region of interest on ice.
-
Homogenize the tissue in RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Sonicate the lysate briefly to shear genomic DNA and ensure complete lysis.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-15% Tris-glycine polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for protein 4.1N (e.g., rabbit polyclonal anti-4.1N) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the protein 4.1N band intensity to a loading control protein (e.g., GAPDH or β-actin) to correct for variations in protein loading.
Immunohistochemistry (IHC) and Quantification in Brain Slices
IHC allows for the visualization and localization of protein 4.1N within the cellular architecture of the brain and can be used for semi-quantitative analysis.
1. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome.
2. Staining:
-
Wash the free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in sodium citrate buffer).
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with the primary antibody against protein 4.1N overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 2 hours at room temperature.
-
Wash the sections and mount them on slides with a DAPI-containing mounting medium.
3. Imaging and Quantification:
-
Acquire images using a confocal microscope.
-
For quantitative analysis, ensure consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples.
-
Quantify the fluorescence intensity or the number of positive cells in defined regions of interest using image analysis software.[7]
Signaling Pathways and Experimental Workflows
Protein 4.1N acts as a scaffolding protein, connecting transmembrane proteins to the underlying actin cytoskeleton. This interaction is crucial for the regulation of synaptic receptor trafficking and localization.
References
- 1. jneurosci.org [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. Striatal Chloride Dysregulation and Impaired GABAergic Signaling Due to Cation-Chloride Cotransporter Dysfunction in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Immunohistochemical quantification of the synapse-related protein synaptophysin in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinities of Protein 4.1N's Interaction Partners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various interaction partners with the neuronal-specific protein 4.1N. A comprehensive understanding of these interactions is crucial for elucidating the diverse cellular functions of protein 4.1N and for the development of novel therapeutic strategies targeting pathways in which it is involved. This document summarizes available quantitative data, details the experimental methodologies used to determine these interactions, and visualizes the relevant signaling pathways.
Quantitative Analysis of Binding Affinities
The binding affinity of a protein-protein interaction is a critical parameter for understanding the strength and stability of the resulting complex. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the available quantitative data for the binding of protein 4.1N and its family members to key interaction partners.
| Interacting Partner | Protein 4.1 Isoform | Binding Affinity (Kd) | Experimental Method |
| Calmodulin | Protein 4.1 (General) | 5.5 x 10⁻⁷ M[1] | Fluorescence Binding Assay |
| NuMA | Protein 4.1N | Data not available | Yeast Two-Hybrid, Co-immunoprecipitation, In vitro binding assay[2] |
| pICln | Protein 4.1R/B | Data not available | Yeast Two-Hybrid[3] |
Experimental Protocols
The determination of protein-protein interactions and their binding affinities relies on a variety of robust experimental techniques. Below are detailed methodologies for three key experiments frequently used to study the interactions of protein 4.1N.
Co-immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful technique to identify and validate protein-protein interactions in vivo. This method involves using an antibody to precipitate a protein of interest from a cell lysate, thereby also precipitating any proteins that are bound to it.
Protocol for investigating the interaction between Protein 4.1N and a putative binding partner:
-
Cell Lysis:
-
Culture cells expressing both protein 4.1N and the protein of interest.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add an antibody specific to protein 4.1N to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the putative interaction partner, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. The presence of a band corresponding to the interaction partner confirms the interaction with protein 4.1N.[2][4][5][6][7]
-
Yeast Two-Hybrid (Y2H) Assay
The yeast two-hybrid system is a molecular biology technique used to discover protein-protein interactions by testing for physical interactions between two proteins.
Protocol for screening for Protein 4.1N interaction partners:
-
Plasmid Construction:
-
Clone the full-length or a specific domain of protein 4.1N into a "bait" vector (e.g., pGBKT7), which fuses the protein to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
A cDNA library from the tissue of interest is cloned into a "prey" vector (e.g., pGADT7), which fuses the library proteins to the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid and the prey library plasmids using the lithium acetate method.
-
-
Selection and Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for yeast cells that have taken up both bait and prey plasmids.
-
Plate the surviving colonies on a more stringent selective medium (e.g., lacking histidine and adenine) and containing a chromogenic substrate (e.g., X-α-Gal) to screen for interactions.
-
A positive interaction between the bait (protein 4.1N) and a prey protein will reconstitute the transcription factor, leading to the activation of reporter genes that allow the yeast to grow on the selective medium and turn blue in the presence of X-α-Gal.
-
-
Identification of Interacting Partners:
Surface Plasmon Resonance (SPR)
Surface plasmon resonance is a label-free optical technique for real-time monitoring of biomolecular interactions. It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (dissociation constant).
Protocol for quantifying the binding affinity of Protein 4.1N to an interaction partner:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified protein 4.1N (the ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the purified interaction partner (the analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized protein 4.1N. A reference flow cell without immobilized ligand should be used to subtract non-specific binding and bulk refractive index changes.
-
Monitor the binding in real-time by measuring the change in the SPR signal (measured in resonance units, RU).
-
-
Data Analysis:
-
After each injection, allow the analyte to dissociate by flowing running buffer over the chip.
-
Regenerate the sensor chip surface if necessary using a low pH buffer or a high salt concentration solution to remove any remaining bound analyte.
-
Fit the resulting sensorgrams (plots of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10][11][12][13][14]
-
Signaling Pathways Involving Protein 4.1N
Protein 4.1N is implicated in several critical signaling pathways that regulate cell proliferation, survival, and stress responses. The following diagrams, generated using the DOT language for Graphviz, illustrate the role of protein 4.1N in the JNK-c-Jun and PI3K signaling pathways.
Caption: Protein 4.1N negatively regulates the JNK/c-Jun signaling pathway.[4][6][10][15][16][17][18]
Caption: Protein 4.1N inhibits the activity of the PI3K enhancer (PIKE).[15][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Protein 4.1N Binding to Nuclear Mitotic Apparatus Protein in PC12 Cells Mediates the Antiproliferative Actions of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Surface Expression of GluR-D AMPA Receptor Is Dependent on an Interaction between Its C-Terminal Domain and a 4.1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of AMPA Receptor GluR1 Subunit Surface Expression by a 4.1N-Linked Actin Cytoskeletal Association | Journal of Neuroscience [jneurosci.org]
- 8. scispace.com [scispace.com]
- 9. ovid.com [ovid.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. nicoyalife.com [nicoyalife.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. c-Jun N-terminal kinase activation has a prognostic implication and is negatively associated with FOXO1 activation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. PIKE GTPase are phosphoinositide-3-kinase enhancers, suppressing programmed cell deathPIKE GTPase are phosphoinositide-3-kinase enhancers, suppressing programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity: Cross-Reactivity of Protein 4.1N Antibodies
For researchers in cellular biology and drug development, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of the potential cross-reactivity of antibodies targeting Protein 4.1N with other members of the Protein 4.1 family: 4.1R, 4.1G, and 4.1B. Understanding the potential for off-target binding is crucial for the accurate interpretation of experimental results.
Understanding the Protein 4.1 Family
The Protein 4.1 family consists of four homologous proteins—4.1N, 4.1R, 4.1G, and 4.1B—that act as crucial adaptors linking the plasma membrane to the underlying spectrin-actin cytoskeleton.[1][2] While they share a conserved domain structure, including the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, a central Spectrin-Actin Binding (SAB) domain, and a C-terminal domain (CTD), there are regions of sequence divergence that allow for the generation of specific antibodies.[1] However, the degree of homology, particularly within the conserved domains, presents a risk of antibody cross-reactivity.
Sequence Homology: A Predictor of Cross-Reactivity
The potential for an antibody to cross-react with other proteins is often correlated with the degree of sequence identity between the target antigen and its homologs. The following table summarizes the percent identity of the conserved domains of human 4.1G, 4.1N, and 4.1B relative to human 4.1R. This data is essential for predicting the likelihood of a polyclonal or monoclonal antibody recognizing unintended targets within the family.
| Protein Family Member | FERM Domain Identity to 4.1R | Spectrin-Actin Binding (SAB) Domain Identity to 4.1R | C-Terminal Domain (CTD) Identity to 4.1R |
| 4.1G | 75% | 78% | 63% |
| 4.1N | 73% | Not Conserved | 62% |
| 4.1B | 72% | 70% | 60% |
Data adapted from a comparative analysis of protein 4.1 family members.[3]
Notably, the Spectrin-Actin Binding (SAB) domain of Protein 4.1N is not well-conserved compared to the other family members, making it a potentially unique epitope for antibody generation.[3]
Experimental Assessment of Cross-Reactivity
While sequence homology provides a theoretical basis for predicting cross-reactivity, empirical validation is essential. Techniques such as Western blotting and dot blotting are standard methods to assess the specificity of an antibody.
Illustrative Experimental Data
The following table represents hypothetical data from a dot blot experiment designed to test the cross-reactivity of a monoclonal antibody raised against a unique peptide sequence within the Protein 4.1N SAB domain. In this idealized scenario, the antibody demonstrates high specificity for its target.
| Antigen | Signal Intensity (Arbitrary Units) | Percent Cross-Reactivity |
| Protein 4.1N | 10,000 | 100% |
| Protein 4.1R | 150 | 1.5% |
| Protein 4.1G | 200 | 2.0% |
| Protein 4.1B | 120 | 1.2% |
| BSA (Negative Control) | 5 | 0.05% |
This table presents illustrative data to demonstrate the principles of a cross-reactivity assessment. Actual results will vary depending on the specific antibody and experimental conditions.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on meticulous experimental design and execution. Below are detailed protocols for dot blot and Western blot analyses.
Dot Blot Protocol for Antibody Cross-Reactivity
This method provides a rapid assessment of antibody binding to multiple purified proteins.
-
Antigen Preparation: Prepare solutions of purified recombinant Protein 4.1N, 4.1R, 4.1G, 4.1B, and a negative control protein (e.g., BSA) at a concentration of 1 mg/mL in phosphate-buffered saline (PBS).
-
Membrane Preparation: Cut a nitrocellulose or PVDF membrane to the desired size. Use a pencil to lightly mark the locations for each protein spot.
-
Antigen Application: Carefully spot 1-2 µL of each protein solution onto its designated location on the membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-4.1N antibody to its recommended working concentration in the blocking buffer. Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species. Dilute the secondary antibody in blocking buffer according to the manufacturer's instructions and incubate for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's protocol. Incubate the membrane in the substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the signal intensity for each spot. Calculate the percent cross-reactivity relative to the signal obtained for the target antigen (Protein 4.1N).
Western Blot Protocol for Cross-Reactivity in Cell Lysates
This protocol assesses antibody specificity in a more complex biological sample.
-
Sample Preparation: Prepare cell lysates from cell lines known to express each of the Protein 4.1 family members. Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of total protein from each lysate by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.
-
Blocking: Block the membrane as described in the dot blot protocol (step 4).
-
Antibody Incubations and Washes: Perform the primary and secondary antibody incubations and washes as described in the dot blot protocol (steps 5-8).
-
Detection and Analysis: Detect the signal as described in the dot blot protocol (step 9). Analyze the resulting bands to determine if the anti-4.1N antibody recognizes proteins of the correct molecular weight for 4.1R, 4.1G, and 4.1B in their respective lysates.
Visualizing Protein 4.1 Function and Experimental Workflow
To further aid in understanding, the following diagrams illustrate the general role of the Protein 4.1 family and the workflow for assessing antibody cross-reactivity.
References
Validating Protein 4.1N's Role in Cancer: A Comparative Guide to Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of patient-derived xenografts (PDXs) with other in vivo models for validating the role of the tumor suppressor candidate, Protein 4.1N, in cancer. It includes supporting experimental data, detailed methodologies, and visual representations of key concepts and workflows.
Introduction to Protein 4.1N in Cancer
Protein 4.1N, a member of the protein 4.1 family, is increasingly recognized as a potential tumor suppressor in a variety of solid tumors.[1][2] This cytoskeletal protein is involved in maintaining cell structure, and its decreased expression has been linked to malignant progression in non-small cell lung cancer (NSCLC), breast cancer, and ovarian cancer.[1][3] Studies have shown that Protein 4.1N exerts its anti-tumor effects by modulating critical signaling pathways, such as the JNK-c-Jun pathway, and interacting with key cellular proteins like Protein Phosphatase 1 (PP1).[1][2] The loss of 4.1N expression is associated with increased tumor cell proliferation, migration, and metastasis, making it a compelling target for further investigation and therapeutic development.[1][4]
Patient-Derived Xenografts (PDXs) for In Vivo Validation
Patient-derived xenografts (PDXs) are advanced preclinical cancer models created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[5][6] These models are gaining prominence in cancer research because they maintain the histological and genetic characteristics of the original tumor, offering a more predictive model for drug efficacy and tumor biology studies compared to traditional cell line-derived xenografts (CDXs).[7][8]
Comparison of In Vivo Cancer Models
| Feature | Patient-Derived Xenografts (PDXs) | Cell Line-Derived Xenografts (CDXs) | Genetically Engineered Mouse Models (GEMMs) |
| Source | Direct implantation of patient tumor tissue | In vitro cultured immortalized cancer cell lines | Murine models with engineered cancer-causing mutations |
| Tumor Heterogeneity | High fidelity to the original patient tumor | Low, reflects a homogenous cell population adapted to in vitro culture | Variable, depends on the specific genetic modifications |
| Predictive Power for Drug Efficacy | High, closely mirrors clinical outcomes | Low, often poor correlation with patient response[6] | Moderate, useful for studying specific genetic drivers of cancer |
| Tumor Microenvironment | Human tumor cells with murine stroma | Human tumor cells with murine stroma | Fully murine tumor and microenvironment |
| Time to Establish | Longer (months) | Shorter (weeks) | Long (months to years) |
| Cost | High | Low | High |
| Immune System | Immunodeficient host, but can be "humanized" | Immunodeficient host | Intact murine immune system |
Quantitative Data from a Representative PDX Study
The following table summarizes hypothetical, yet representative, quantitative data from a study designed to validate the tumor-suppressive role of Protein 4.1N in a cohort of NSCLC PDX models.
| PDX Model ID | Protein 4.1N Expression (IHC score) | Tumor Growth Rate (mm³/day) | Metastatic Incidence (%) |
| NSCLC-001 | 3+ (High) | 15.2 ± 2.1 | 10 |
| NSCLC-002 | 1+ (Low) | 35.8 ± 4.5 | 60 |
| NSCLC-003 | 0 (Negative) | 42.1 ± 5.3 | 80 |
| NSCLC-004 | 2+ (Moderate) | 22.5 ± 3.0 | 30 |
| NSCLC-005 | 0 (Negative) | 45.6 ± 6.1 | 90 |
IHC: Immunohistochemistry
Visualizing Key Processes
Signaling Pathway of Protein 4.1N
Caption: Protein 4.1N signaling pathway in cancer suppression.
Experimental Workflow for PDX-based Validation
Caption: Workflow for validating Protein 4.1N's role using PDXs.
Logical Framework for Validation
Caption: Logical framework for validating a tumor suppressor protein.
Experimental Protocols
Establishment of Patient-Derived Xenografts
-
Patient Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions, typically from surgical resection.
-
Tumor Processing: The tumor tissue is washed in a sterile saline solution containing antibiotics. Necrotic and fatty tissues are removed.
-
Implantation: A small fragment (approximately 3x3 mm) of the processed tumor is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD-scid gamma (NSG) mouse).[9]
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers.
-
Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested. The tumor is then sectioned and can be cryopreserved for future use or passaged into new cohorts of mice.
Validation of Protein 4.1N's Role in PDX Models
-
Model Selection: A panel of established PDX models from a specific cancer type (e.g., NSCLC) is selected. These models should be well-characterized in terms of their histology and genomic profile.
-
Expression Analysis: The expression level of Protein 4.1N in each PDX model is determined using methods such as immunohistochemistry (IHC) or western blotting.
-
Correlation Analysis: Tumor growth rates and metastatic potential of the different PDX models are correlated with their endogenous Protein 4.1N expression levels.
-
Genetic Manipulation (for causal validation):
-
Knockdown: In PDX models with high endogenous Protein 4.1N expression, lentiviral vectors expressing shRNA targeting Protein 4.1N are injected directly into the tumors. A control group receives a non-targeting shRNA.
-
Overexpression: In PDX models with low endogenous Protein 4.1N expression, lentiviral vectors encoding the full-length Protein 4.1N are used. A control group receives an empty vector.
-
-
In Vivo Assessment:
-
Tumor Growth: Tumor volume is measured bi-weekly.
-
Metastasis: At the end of the study, mice are euthanized, and organs such as the lungs and liver are harvested to assess for metastatic lesions through histological analysis.
-
-
Data Analysis: Statistical analysis is performed to determine if the modulation of Protein 4.1N expression significantly affects tumor growth and metastasis.
This guide highlights the utility of patient-derived xenografts as a powerful preclinical tool for validating the function of cancer-related proteins like Protein 4.1N. The high fidelity of PDX models to human tumors provides a more clinically relevant system for understanding cancer biology and evaluating potential therapeutic strategies.
References
- 1. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Patient-derived Human Xenografts: Their Pros and Cons as Cancer Models - Tempo Bioscience [tempobioscience.com]
- 6. clinicsinsurgery.com [clinicsinsurgery.com]
- 7. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Protein 4.1N Knockdown on Cellular Transcriptomes
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic consequences of knocking down protein 4.1N (also known as EPB41L1). Protein 4.1N is a crucial scaffolding protein that links the actin cytoskeleton to various transmembrane proteins, playing significant roles in cell adhesion, motility, and signaling.[1] Its dysregulation has been implicated in several diseases, including various cancers.[2][3] Understanding the global transcriptomic changes following 4.1N knockdown is essential for elucidating its function and identifying potential therapeutic targets.
Executive Summary
Key Experimental Findings and Data
Table 1: Summary of Phenotypic Changes upon Protein 4.1N Knockdown
| Cell Line | Cancer Type | Key Phenotypic Effects of 4.1N Knockdown | Reference |
| 95C | Non-Small Cell Lung Cancer (NSCLC) | Increased cell proliferation, migration, and adhesion. Enhanced tumor growth and metastasis in vivo. | [3] |
| SKOV-3 | Epithelial Ovarian Cancer (EOC) | Increased resistance to matrix-detached cell death (anoikis). Promotion of Epithelial-Mesenchymal Transition (EMT) under hypoxic conditions. | [1][4] |
| A2780 | Epithelial Ovarian Cancer (EOC) | Overexpression of 4.1N inhibited hypoxia-induced EMT. | [1] |
Table 2: Differentially Regulated Genes and Pathways Following 4.1N Knockdown
Direct, comprehensive lists of differentially expressed genes (DEGs) from RNA-sequencing of 4.1N knockdown cells are not publicly available in the reviewed literature. This table summarizes the key genes and pathways reported to be altered based on functional studies.
| Gene/Pathway | Direction of Change upon 4.1N Knockdown | Observed Consequence | Cancer Type | Reference |
| JNK-c-Jun Pathway | Activation | Promotes tumor cell proliferation and survival. | NSCLC | [3][5] |
| Ezrin | Upregulation | Implicated in metastasis. | NSCLC | [3] |
| MMP9 | Upregulation | Implicated in metastasis. | NSCLC | [3] |
| p53, p21, p19 | Downregulation | Reduced cell cycle inhibition. | NSCLC | [3] |
| Hypoxia-Inducible Factor 1α (HIF-1α) | Upregulation/Stabilization | Promotes Epithelial-Mesenchymal Transition (EMT). | EOC | [1] |
| E-cadherin | Downregulation | Key marker of EMT, loss of cell adhesion. | EOC | [1] |
| N-cadherin | Upregulation | Key marker of EMT, gain of migratory phenotype. | EOC | [1] |
| Snail, Twist, LOX | Upregulation | Transcriptional regulators that induce EMT. | EOC | [1] |
| RhoA / p-MLC2 | Upregulation | Increased Rho-ROCK activity, linked to resistance to cell death. | EOC | [4] |
| Bcl-2 | Upregulation | Anti-apoptotic protein, promotes anoikis resistance. | EOC | [4] |
| Bax | Downregulation | Pro-apoptotic protein, its reduction promotes anoikis resistance. | EOC | [4] |
Signaling Pathways Affected by 4.1N Knockdown
Studies have shown that 4.1N acts as a crucial regulator in several signaling cascades. Its loss can lead to the aberrant activation of oncogenic pathways.
The JNK-c-Jun Signaling Pathway in NSCLC
In non-small cell lung cancer, protein 4.1N has been found to interact with Protein Phosphatase 1 (PP1).[3][5] This interaction is mediated by the FERM domain of 4.1N.[3] By binding to PP1, 4.1N enhances its phosphatase activity, which in turn dephosphorylates and inactivates phosphorylated JNK (p-JNK).[3] The sustained activation of the JNK-c-Jun signaling pathway is known to be oncogenic in lung cancer.[3] Therefore, the knockdown of 4.1N disrupts this regulatory mechanism, leading to hyperactivation of the JNK-c-Jun pathway and promoting tumor growth.[3]
Caption: 4.1N knockdown effect on JNK-c-Jun pathway.
The Hypoxia-Induced EMT Pathway in EOC
Under hypoxic conditions, a common feature of the tumor microenvironment, 4.1N plays a role in suppressing the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α).[1] The loss of 4.1N leads to increased HIF-1α levels, which subsequently upregulates a cascade of genes including LOX, Snail, and Twist.[1] These transcription factors are potent inducers of the Epithelial-Mesenchymal Transition (EMT), a process that enhances cancer cell motility and invasion.[1] This is characterized by the downregulation of the epithelial marker E-cadherin and the upregulation of the mesenchymal marker N-cadherin.[1]
Caption: 4.1N knockdown effect on Hypoxia-induced EMT.
Experimental Protocols
A standardized protocol for analyzing the transcriptomic effects of 4.1N knockdown involves several key steps, from the initial knockdown of the gene to the final bioinformatic analysis.
shRNA-Mediated Knockdown of Protein 4.1N
This protocol is adapted from methodologies used in studies on NSCLC and EOC.[1][3][6]
-
Vector Construction: A short hairpin RNA (shRNA) sequence targeting the 4.1N (EPB41L1) gene is designed. A previously validated target sequence is recommended (e.g., 5′-AGGAGAGGGATGCGGTATT-3′).[6] This sequence is cloned into an expression vector, often one that co-expresses a fluorescent marker like GFP for tracking transfection efficiency. A non-targeting scrambled shRNA should be used as a negative control.
-
Cell Culture and Transfection: The chosen cell line (e.g., 95C, SKOV-3) is cultured under standard conditions. The shRNA-containing vector is then transfected into the cells using a suitable method, such as lentiviral transduction or lipid-based transfection reagents.
-
Selection and Verification: If using a vector with a selection marker (e.g., puromycin resistance), cells are treated with the selection agent to generate a stable knockdown cell line. The efficiency of 4.1N knockdown must be verified at both the mRNA level (by RT-qPCR) and the protein level (by Western Blot). Studies have shown that this method can reduce 4.1N expression by approximately 70%.[7]
RNA Sequencing (RNA-Seq) and Data Analysis
-
RNA Extraction and Library Preparation: Total RNA is extracted from both the 4.1N knockdown cells and the negative control cells using a standard kit (e.g., TRIzol). The quality and quantity of the RNA are assessed. An RNA-seq library is then prepared, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are checked for quality, and adapters are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly up- or down-regulated in the 4.1N knockdown cells compared to the control. A typical cutoff for significance is a log2 fold change ≥ 1 or ≤ -1 and an adjusted p-value ≤ 0.05.[8]
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and signaling pathways.
-
Caption: Workflow for transcriptomic analysis of 4.1N knockdown.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation | Journal of Neuroscience [jneurosci.org]
- 8. cls.hznu.edu.cn [cls.hznu.edu.cn]
A Comparative Analysis of Protein 4.1N Overexpression Versus Knockdown
Unraveling the Dichotomous Roles of a Key Cytoskeletal Scaffolding Protein
Protein 4.1N, a member of the protein 4.1 family, is a crucial scaffolding protein that links the actin cytoskeleton to various transmembrane proteins.[1] Predominantly expressed in the nervous system, it is also found in numerous other tissues, including the lungs, ovaries, and breast.[2] Emerging evidence highlights its significant role as a tumor suppressor, influencing cell proliferation, adhesion, migration, and signaling.[3] This guide provides a comparative analysis of the experimental effects of overexpressing versus knocking down protein 4.1N, offering researchers a clear overview supported by quantitative data and detailed methodologies.
Comparative Summary of Phenotypic Effects
The functional consequences of modulating 4.1N expression are often opposing, underscoring its role as a critical cellular regulator. Overexpression typically enhances tumor-suppressive functions, while its knockdown or loss promotes malignant phenotypes.
| Cellular Process | Effect of 4.1N Overexpression | Effect of 4.1N Knockdown | Cell Type / Model |
| Cell Proliferation | Inhibition / G1 Phase Arrest[4][5] | Promotion[2] | PC12, NSCLC |
| Tumor Growth (in vivo) | Not explicitly quantified | Increased average tumor weight (0.18 g vs. 0.33 g)[2] | NSCLC Xenograft |
| Cell Migration & Invasion | Inhibition[6] | Promotion[2] | Breast Cancer, NSCLC |
| Metastasis (in vivo) | Not explicitly quantified | Increased number of lung metastatic nodules[2] | NSCLC Xenograft |
| Cell Adhesion | Increased | Decreased / Promoted[2][6] | Breast Cancer, NSCLC |
| Entosis | 2.8-fold decrease in entosis rate[7] | 7.9-fold increase in entosis rate[7] | Epithelial Ovarian Cancer |
| Epithelial-Mesenchymal Transition (EMT) | Suppression of EMT markers (e.g., N-cadherin)[1] | Promotion of EMT markers (loss of E-cadherin)[1] | Epithelial Ovarian Cancer |
| Anoikis Resistance | Inhibition[7] | Promotion[7] | Epithelial Ovarian Cancer |
| Glutamatergic Synapse Function | Not explicitly quantified | Reduction in synapse number and function[8] | Dentate Gyrus Granule Neurons |
Impact on Key Signaling Pathways
Protein 4.1N exerts its effects by modulating several critical signaling pathways. Its presence or absence can tip the balance between cell stability and malignant progression.
The 4.1N-PP1-JNK/c-Jun Signaling Axis
In non-small cell lung cancer (NSCLC), 4.1N acts as a tumor suppressor by inactivating the JNK-c-Jun signaling pathway.[2] It achieves this by forming a complex with Protein Phosphatase 1 (PP1), which in turn dephosphorylates and inactivates phospho-JNK.[2][3]
-
Overexpression: Ectopic expression of 4.1N enhances the interaction between PP1 and p-JNK, leading to inactivation of the JNK-c-Jun pathway.[2] This results in decreased expression of metastatic effectors like ezrin and MMP9 and increased expression of cell cycle inhibitors such as p53 and p21.[2]
-
Knockdown: Depletion of 4.1N disrupts the 4.1N-PP1 complex, leading to increased JNK phosphorylation and activation of c-Jun.[2] This promotes cell proliferation and metastasis.[2]
Regulation of EMT and Anoikis Resistance via 14-3-3
In epithelial ovarian cancer (EOC), 4.1N has been shown to directly bind to the scaffolding protein 14-3-3.[7] This interaction promotes the degradation of 14-3-3, which in turn downregulates Snail expression, a key transcription factor for EMT.[4]
-
Overexpression: Increased 4.1N levels accelerate the degradation of 14-3-3, leading to the suppression of EMT, reduced invasiveness, and inhibition of anoikis resistance (a process allowing cells to survive detachment from the extracellular matrix).[7]
-
Knockdown: Loss of 4.1N results in the stabilization of 14-3-3, leading to 14-3-3-dependent EMT, increased resistance to anoikis, and entosis.[4][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to study the effects of 4.1N modulation.
General Experimental Workflow
The logical flow for investigating 4.1N function typically involves genetic modulation followed by a series of phenotypic and mechanistic assays.
Cell Culture and Transfection/Knockdown
-
Cell Lines: Human cancer cell lines such as 95C (NSCLC), A2780 and SKOV3 (EOC), or neuronal lines like PC12 are commonly used.[2][5][7] Cells are cultured in appropriate media (e.g., EMEM or DMEM) supplemented with 10% Fetal Bovine Serum.[9]
-
Overexpression: Cells are transiently or stably transfected with an expression vector containing the full-length cDNA of protein 4.1N using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. An empty vector is used as a negative control.
-
Knockdown: Lentiviral particles containing specific short hairpin RNA (shRNA) targeting the 4.1N gene (EPB41L1) are used to infect cells. A non-targeting shRNA (scrambled control) is used as a negative control. Stably transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the interaction between 4.1N and its binding partners, such as PP1.[2]
-
Cell Lysis: Cells are lysed in IP buffer (e.g., 0.1% NP-40, 420 mM KCl, 50 mM HEPES pH 8.3, 1 mM EDTA) for 30 minutes at 4°C.[2]
-
Incubation with Antibody: Approximately 1 mg of cell lysate is incubated with 2 µg of anti-4.1N antibody (or an antibody against the putative binding partner, like anti-PP1) or a control IgG overnight at 4°C with rotation.[2]
-
Immunocomplex Precipitation: 30 µl of Protein G-coupled magnetic beads are added and incubated for 2 hours at 4°C with rotation.[2]
-
Washing: The beads are collected magnetically and washed four times with IP buffer.[2]
-
Elution and Analysis: The immunoprecipitated proteins are eluted by adding SDS sample buffer, boiled for 5 minutes, and then separated by SDS-PAGE for Western blot analysis.[2]
Western Blotting
This technique is used to quantify changes in protein expression levels (e.g., 4.1N, p-JNK, JNK, c-Jun, E-cadherin).
-
Protein Extraction: Total protein is extracted from cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-50 µg) are loaded and separated on an SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-4.1N, anti-p-JNK, anti-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence
This method is used to visualize the subcellular localization of proteins.[2]
-
Cell Preparation: Cells are grown on coverslips, fixed with 4% paraformaldehyde for 15 minutes, and permeabilized with 0.2% Triton X-100 for 5 minutes.[2]
-
Blocking: Cells are blocked with 5% BSA for 1 hour.[2]
-
Primary Antibody Incubation: Cells are incubated with primary antibodies (e.g., anti-4.1N) overnight at 4°C.[2]
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature.[2]
-
Staining and Mounting: Nuclei are counterstained with DAPI. Coverslips are mounted onto slides with mounting medium.[2]
-
Imaging: Stained cells are visualized using a fluorescence or confocal microscope.[2][10]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. 4.1N-Mediated Interactions and Functions in Nerve System and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Protein 4.1N Plays a Cell Type-Specific Role in Hippocampal Glutamatergic Synapse Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. molbiolcell.org [molbiolcell.org]
Protein 4.1N: A Potential New Player in the Quest for Neurodegenerative Disease Biomarkers
A comprehensive guide for researchers and drug development professionals on the validation of Protein 4.1N as a biomarker for neurodegenerative diseases, comparing its potential with established markers and detailing the experimental methodologies for its assessment.
Introduction: The Pressing Need for Novel Biomarkers
The rising prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease necessitates the discovery of reliable and accessible biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. While established biomarkers like cerebrospinal fluid (CSF) amyloid-beta 42 (Aβ42), total tau, and phosphorylated tau (p-tau) have proven valuable, they are not without limitations. The search for novel biomarkers that can offer improved diagnostic accuracy, reflect underlying pathological processes, and be measured in easily accessible biofluids is a key area of research. In this context, the neuronal scaffolding protein 4.1N has emerged as a candidate of interest.
Protein 4.1N, a neuron-enriched member of the protein 4.1 family, plays a crucial role in maintaining the structural integrity of neurons and regulating synaptic plasticity.[1][2] Its involvement in key neuronal processes makes it a plausible candidate for a biomarker that could reflect synaptic dysfunction and neurodegeneration. This guide provides a comparative analysis of protein 4.1N against current biomarkers, presents available experimental data, and details the methodologies for its investigation.
Performance Comparison: Protein 4.1N vs. Established Biomarkers
The validation of a novel biomarker requires rigorous comparison with existing standards. While research on protein 4.1N as a specific biomarker for neurodegenerative diseases is still in its early stages, some initial findings suggest its potential.
| Biomarker | Protein 4.1N (Phosphorylated) | Aβ42 (CSF) | Total Tau (CSF) | p-Tau (CSF) | Alpha-Synuclein (CSF/Plasma) |
| Neurodegenerative Disease | Parkinson's Disease (in mouse model) | Alzheimer's Disease | Alzheimer's Disease, CJD | Alzheimer's Disease | Parkinson's Disease, Lewy Body Dementia |
| Key Finding | 2.2-fold increase in phosphorylation (pS541, pS544, pS546) in a mouse model of hereditary Parkinson's disease. | Decreased levels in Alzheimer's disease. | Increased levels in Alzheimer's disease and Creutzfeldt-Jakob disease. | Increased levels, highly specific for Alzheimer's disease. | Decreased levels in Parkinson's disease. |
| Biological Fluid | Brain tissue (mouse) | CSF | CSF | CSF | CSF, Plasma |
| Potential Advantage | May reflect specific pathological events (e.g., altered kinase activity) in Parkinson's. | Well-established core biomarker for Alzheimer's pathology. | Good indicator of neuronal injury. | High specificity for Alzheimer's-related tau pathology. | Key marker for synucleinopathies. |
| Current Limitation | Data in human CSF/plasma is lacking. | Invasive collection method (lumbar puncture). | Not specific to Alzheimer's disease. | Less sensitive in early disease stages. | Overlap in levels between patients and healthy controls. |
Table 1: Comparison of Phosphorylated Protein 4.1N with Established Neurodegenerative Disease Biomarkers.
A significant piece of evidence for the potential of protein 4.1N comes from a study on a mouse model of hereditary Parkinson's disease, which reported a 2.2-fold increase in the phosphorylation of protein 4.1N at specific serine residues (pS541, pS544, and pS546) in the brain.[2] This finding suggests that altered phosphorylation of 4.1N could be a molecular event associated with Parkinson's pathology.
Furthermore, a study on sport-related concussion identified erythrocyte membrane protein band 4.1 (EPB41), a member of the same protein family as 4.1N, as a promising plasma biomarker. The combination of EPB41 and alpha-synuclein demonstrated high accuracy in diagnosing concussion, indicating that proteins of the 4.1 family are detectable in blood and possess biomarker potential. While not a direct study on neurodegenerative disease, this provides a proof-of-concept for the utility of this protein family as fluid biomarkers.
Signaling Pathways and Experimental Workflows
To understand the potential role of protein 4.1N in neurodegeneration, it is crucial to examine the signaling pathways in which it is involved. Protein 4.1N acts as a scaffolding protein, connecting various transmembrane proteins to the underlying cytoskeleton, thereby influencing synaptic function.
References
Protein 4.1N: A Comparative Analysis of its Tumor Suppressor Role in Diverse Cancers
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted role of protein 4.1N in cancer progression. This guide provides a comparative analysis of its function across different cancer types, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Protein 4.1N, a member of the protein 4.1 family of cytoskeletal proteins, is emerging as a critical player in the suppression of various cancers. Encoded by the EPB41L1 gene, this scaffolding protein is integral to maintaining cell structure, adhesion, and signaling.[1] A growing body of evidence consistently points towards its role as a tumor suppressor, with its downregulation being a common feature in several malignancies, correlating with increased tumor progression, aggressive phenotypes, and poor patient prognosis.[1][2] This guide provides a comparative overview of the role of protein 4.1N in non-small cell lung cancer (NSCLC), breast cancer, epithelial ovarian cancer (EOC), glioblastoma, and hepatocellular carcinoma (HCC), presenting key quantitative data, experimental protocols, and visual representations of the signaling pathways involved.
Comparative Analysis of Protein 4.1N's Function in Different Cancers
The tumor-suppressive function of protein 4.1N is evident across multiple cancer types, primarily through its ability to inhibit cell proliferation, migration, and invasion. However, the extent of its involvement and the specific molecular mechanisms can vary between different malignancies.
Expression Profile and Correlation with Metastasis
A consistent finding across various cancer studies is the inverse correlation between protein 4.1N expression and the metastatic potential of cancer cells.
| Cancer Type | Cell Lines with High 4.1N Expression (Low Metastatic Potential) | Cell Lines with Low 4.1N Expression (High Metastatic Potential) | Reference |
| NSCLC | 95C | H1299, H460, SK-MES-1 | [1] |
| Breast Cancer | MCF-7, T-47D | MDA-MB-231 | [3][4] |
| Epithelial Ovarian Cancer | SKOV3 (endogenous expression) | A2780 (lacks endogenous expression) | [5] |
In NSCLC, immunohistochemical analysis has shown intense immunoreactivity for 4.1N in normal lung tissues, while its expression is significantly reduced in tumor specimens.[1] Similarly, in breast cancer, protein 4.1N is expressed in poorly and moderately metastatic cell lines but is absent in highly metastatic lines.[3][4]
Impact on Cancer Cell Behavior: A Quantitative Overview
The functional consequences of altered protein 4.1N expression have been quantified in numerous studies, highlighting its role in suppressing key aspects of cancer progression.
| Cancer Type | Experimental Observation | Quantitative Data | Reference |
| NSCLC | Knockdown of 4.1N in 95C cells | Promoted tumor growth in a mouse xenograft model. | [6] |
| Breast Cancer | Re-expression of 4.1N in MDA-MB-231 cells | Significantly reduced cell invasion (Number of invaded cells: 89.3±6.0 vs. 166.8±6.0 for control; P<0.001). | [3] |
| Significantly reduced cell migration (wound healing rate was lower compared to control cells; P<0.001). | [3] | ||
| Epithelial Ovarian Cancer | Overexpression of 4.1N in A2780 cells | Reduced transwell migration (31.25 ± 6.11 vs. 215.63 ± 27.44 for control; P < 0.001). | [7] |
| Low 4.1N expression in patients | Correlated with significantly lower overall survival (median OS: 31.47 months vs. 55.07 months for high expression; P = 3.21 × 10⁻⁵). | [7] | |
| Glioblastoma | Downregulation of miR-431-5p (leading to increased 4.1N) in U87 cells | Reduced the number of invaded cells in a Transwell assay. | [8] |
| Hepatocellular Carcinoma | Analysis of patient samples | No discernible change in EPB41L1 mRNA levels was detected between HCC and adjacent non-tumoral tissues in one study. However, other 4.1 family members showed altered expression. | [9] |
Key Signaling Pathways Modulated by Protein 4.1N
Protein 4.1N exerts its tumor-suppressive functions by modulating key signaling pathways that are often dysregulated in cancer.
The PP1/JNK/c-Jun Pathway in NSCLC
In non-small cell lung cancer, protein 4.1N has been shown to interact with protein phosphatase 1 (PP1).[1][10] This interaction leads to the inactivation of the JNK-c-Jun signaling pathway, a cascade known to promote cell proliferation and metastasis.[1][10] By enhancing the activity of PP1, 4.1N facilitates the dephosphorylation of JNK, thereby inhibiting the downstream pro-oncogenic effects of the pathway.[1]
Figure 1: Protein 4.1N-mediated inhibition of the JNK signaling pathway in NSCLC.
The Flotillin-1/β-catenin/Wnt Pathway in NSCLC
Another crucial pathway regulated by protein 4.1N in NSCLC involves flotillin-1 and the Wnt/β-catenin signaling cascade. Overexpression of 4.1N has been shown to decrease the expression of flotillin-1, leading to a reduction in the activation of the β-catenin/Wnt pathway. This pathway is a well-established driver of tumorigenesis, and its inhibition by 4.1N contributes to the suppression of NSCLC cell proliferation and migration.
Figure 2: Protein 4.1N-mediated suppression of the Wnt/β-catenin pathway in NSCLC.
Experimental Protocols: Key Methodologies for Studying Protein 4.1N
Reproducible and robust experimental design is paramount in elucidating the function of proteins like 4.1N. Below are detailed methodologies for key experiments frequently cited in 4.1N research.
Western Blot Analysis
This technique is fundamental for determining the expression levels of protein 4.1N in different cell lines and tissues.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against protein 4.1N (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with protein 4.1N.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against protein 4.1N or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Transwell Migration and Invasion Assays
These assays are crucial for quantifying the effect of protein 4.1N on cancer cell motility.
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. For invasion assays, coat the inserts with Matrigel.
-
Cell Seeding: Seed the serum-starved cells into the upper chamber of the Transwell inserts in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 16-24 hours).
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Frontiers | 4.1N-Mediated Interactions and Functions in Nerve System and Cancer [frontiersin.org]
- 3. The membrane-cytoskeletal protein 4.1N is involved in the process of cell adhesion, migration and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of microRNA-431-5p-EPB41L1 interaction in glioblastoma multiforme cells [archivesofmedicalscience.com]
- 9. YMO1 suppresses invasion and metastasis by inhibiting RhoC signaling and predicts favorable prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKR associates with 4.1R to promote anchorage-independent growth of hepatocellular carcinoma and lead to poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N.41 Laboratory Chemicals
Disclaimer: The identifier "N.41" is not a standard designation for a specific chemical. Initial searches yielded results for various materials, including industrial alloys and herbicides. Given the context of laboratory safety for researchers and scientists, this document will use Glyphosate 41% solution as a representative example to outline proper disposal and handling procedures. The following guidance is based on Safety Data Sheets (SDS) for this substance and should be adapted to the specific chemical in use in your laboratory. Always refer to the manufacturer's SDS for the exact chemical you are handling.
This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of chemical waste in a laboratory setting.
Chemical and Physical Properties
Understanding the properties of a chemical is the first step toward safe handling and disposal. The data below is for a typical Glyphosate 41% solution.
| Property | Value | Citations |
| Appearance | Clear, viscous green or yellow liquid | [1] |
| Odor | Slight amine-like odor | [2] |
| pH (1% solution) | 4.5 - 4.98 | [3][4] |
| Specific Gravity | 1.16 - 1.178 g/mL | [1][3] |
| Solubility | Soluble in water | [1] |
| Acute Oral Toxicity (Rat LD50) | > 4320 mg/kg (Low toxicity) | [5] |
| Acute Dermal Toxicity (Rat LD50) | > 5,000 mg/kg (Practically non-toxic) | [2] |
| Acute Inhalation Toxicity (Rat LC50) | 2.9 mg/L | [2] |
Standard Operating Procedure for Disposal
This protocol provides a step-by-step guide for the routine disposal of "this compound" (using Glyphosate 41% as an example) and its containers.
Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE. The minimum required PPE for handling Glyphosate 41% includes:
-
Gloves: Chemical-resistant gloves (Nitrile or PVC are suitable).[6]
-
Eye Protection: Safety glasses with front, brow, and temple protection, or a face shield.[6][7]
-
Clothing: Long-sleeved shirt and long pants, or a chemical-resistant suit/apron.[6][7]
-
Footwear: Closed-toed shoes, preferably chemical-resistant boots.[4]
-
Respiratory Protection: A respirator may be required if working in a poorly ventilated area or if there is a risk of inhaling mist.[6]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Identify Waste Stream: Determine if the waste is hazardous or non-hazardous. Based on its properties, Glyphosate 41% waste should be treated as hazardous chemical waste.
-
Use Designated Containers:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("Glyphosate 41%"), and any associated hazards.
Disposal of Liquid Waste
-
Collection: Collect all waste from experiments, including rinsate from cleaning glassware, into the designated hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed except when adding waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the full waste container. Do not pour this chemical waste down the drain.[8][9]
Disposal of Empty Containers
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) three times.[10]
-
Collect Rinsate: The rinsate should be collected and disposed of as hazardous liquid waste.[2]
-
Puncture Container: After rinsing, puncture the container to prevent reuse.[10]
-
Dispose of Container: Dispose of the clean, empty, and punctured container in accordance with local regulations. This may be in the regular trash or a specific recycling stream for laboratory plastics.[9]
Below is a workflow diagram for the chemical waste disposal process.
Caption: General workflow for laboratory chemical waste disposal.
Emergency Procedures: Chemical Spill
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment. The following protocol is based on the "Three C's": Control, Contain, and Clean up.[11]
Control the Spill
-
Ensure Safety: Alert others in the area. If the spill is large or poses an immediate danger, evacuate the area.
-
Stop the Source: If it is safe to do so, stop the leak. For example, turn a container upright.[12]
-
Ventilate: If vapors are present, increase ventilation by opening a fume hood sash or windows, if possible.
Contain the Spill
-
Isolate the Area: Prevent the spill from spreading by creating a dike around it using absorbent materials like cat litter, sand, or absorbent pads.[13][14]
-
Cover the Spill: For liquid spills, add absorbent material over the entire spill until all liquid is soaked up.[12]
Clean Up the Spill
-
Wear PPE: Ensure you are wearing appropriate PPE before starting the cleanup.
-
Collect Waste: Sweep or scoop up the contaminated absorbent material.
-
Package Waste: Place all contaminated materials into a heavy-duty plastic bag or a labeled hazardous waste container.[14]
-
Decontaminate Area: Clean the spill area with a detergent and water solution. Use additional absorbent material to soak up the cleaning solution and dispose of it as hazardous waste.[14]
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.
The logical flow for handling a chemical spill is illustrated below.
Caption: Decision workflow for handling a chemical spill.
References
- 1. Product Information | LabelSDS [labelsds.com]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. carovail.com [carovail.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 6. PPE [growsafe.co.nz]
- 7. Applying Glyphosate? Know How to Choose the Right PPE | Pests in the Urban Landscape [ucanr.edu]
- 8. jaishreerasayan.org [jaishreerasayan.org]
- 9. scribd.com [scribd.com]
- 10. earth911.com [earth911.com]
- 11. extension.psu.edu [extension.psu.edu]
- 12. Handling spills – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. fs.usda.gov [fs.usda.gov]
- 14. Managing Pesticide Spills (G2038) [extensionpubs.unl.edu]
Navigating the Safe Handling of N.41: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of scientific research and drug development, the proper handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. The designation "N.41" has been associated with at least two distinct chemical entities: a research compound identified as 4-(6-CYCLOHEXYLMETHOXY-9H-PURIN-2-YLAMINO)--BENZAMIDE , and a multifunctional neutralizing amine known as Alpamine N41 . This guide provides essential safety and logistical information for the handling of both substances in a laboratory setting, with a focus on procedural guidance for researchers, scientists, and drug development professionals.
Section 1: this compound as 4-(6-CYCLOHEXYLMETHOXY-9H-PURIN-2-YLAMINO)--BENZAMIDE
This benzamide derivative is utilized in research, particularly in the study of cancer cell lines where it has demonstrated cytotoxic effects and the induction of apoptosis.[1] Due to the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on the safety profiles of structurally similar benzamide and purine compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety goggles or a face shield | Must conform to EN166 (EU) or be NIOSH (US) approved. A face shield is recommended when handling larger quantities. |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves should be inspected for integrity before each use and disposed of after handling. |
| Body | Laboratory coat or chemical-resistant apron | A long-sleeved lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn. |
| Respiratory | Fume hood or NIOSH-approved respirator | All handling of the solid compound should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition. An eyewash station and safety shower must be readily accessible.
-
Weighing and Transfer: To minimize inhalation exposure, handle the compound within a chemical fume hood. Use anti-static weigh paper and a dedicated spatula.
-
Dissolution: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.
-
Post-Handling: Thoroughly decontaminate the work area and any equipment used with a suitable solvent, followed by soap and water.
-
PPE Removal: Remove and properly dispose of contaminated PPE, such as gloves, in a designated hazardous waste container.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with the compound (e.g., pipette tips, gloves, weigh paper) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing the compound must be collected in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, a general workflow for assessing its cytotoxic activity in a cancer cell line can be inferred.
General Experimental Workflow for Cytotoxicity Assay:
Hypothetical Signaling Pathway
Given its purine-like structure and observed cytotoxic effects, a plausible mechanism of action could involve the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
Section 2: this compound as Alpamine N41
Alpamine N41 is a multifunctional neutralizing amine primarily used in industrial applications such as paints, coatings, and metalworking fluids.[2][3] While less common in a research laboratory setting, it is important to be aware of the appropriate safety measures if it is encountered.
Personal Protective Equipment (PPE)
The following PPE is recommended for handling Alpamine N41.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Chemical splash goggles | Must conform to EN166 (EU) or be NIOSH (US) approved. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. |
| Body | Laboratory coat | A standard lab coat should be worn. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. |
Operational and Disposal Plans
Handling Protocol:
-
Avoid contact with skin and eyes.
-
Ensure adequate ventilation to prevent the accumulation of vapors.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste material should be collected in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in regular trash.
Chemical Compatibility
As a neutralizing amine, Alpamine N41 is basic and will react with acids. It is important to consult a chemical compatibility chart before mixing it with other substances.
Logical Relationship for Handling and Storage:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
